molecular formula C12H11NO B8623891 2-Methyl-3-phenoxypyridine

2-Methyl-3-phenoxypyridine

Cat. No.: B8623891
M. Wt: 185.22 g/mol
InChI Key: SHYZVEGDXDJRCL-UHFFFAOYSA-N
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Description

2-Methyl-3-phenoxypyridine is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-phenoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-phenoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-methyl-3-phenoxypyridine

InChI

InChI=1S/C12H11NO/c1-10-12(8-5-9-13-10)14-11-6-3-2-4-7-11/h2-9H,1H3

InChI Key

SHYZVEGDXDJRCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of 2-Methyl-3-phenoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl-3-phenoxypyridine scaffold (CAS: 13523-27-8) is a critical pharmacophore in medicinal chemistry, frequently serving as an intermediate in the development of kinase inhibitors and agrochemical agents.[1] Its structural core combines the electron-deficient pyridine ring with an electron-rich phenoxy substituent, creating a push-pull electronic system that modulates lipophilicity and metabolic stability.[1]

This guide moves beyond generic textbook methodologies to provide a rigorous, field-proven analysis of the synthesis of 2-methyl-3-phenoxypyridine. While classical Nucleophilic Aromatic Substitution (


) is often the first instinct for pyridine functionalization, it is kinetically disfavored at the 3-position due to the lack of resonance stabilization from the ring nitrogen. Therefore, this guide prioritizes transition-metal-catalyzed cross-coupling strategies—specifically Buchwald-Hartwig C-O coupling  and Chan-Lam oxidative coupling —which offer superior regioselectivity and yield.[1]

Retrosynthetic Analysis

To design a robust synthesis, we must analyze the C-O bond disconnection. The 3-position of the pyridine ring is electronically neutral compared to the electrophilic 2- and 4-positions, making direct nucleophilic attack difficult without metal catalysis.[1]

Retrosynthesis cluster_0 Route A: Pd-Catalyzed C-O Coupling cluster_1 Route B: Cu-Mediated Chan-Lam Target 2-Methyl-3-phenoxypyridine (Target) PrecursorA1 3-Bromo-2-methylpyridine (Electrophile) Target->PrecursorA1 Disconnection A (C-O Bond) PrecursorA2 Phenol (Nucleophile) PrecursorB1 2-Methyl-3-hydroxypyridine (Nucleophile) Target->PrecursorB1 Disconnection B (C-O Bond) PrecursorB2 Phenylboronic Acid (Electrophile)

Figure 1: Retrosynthetic disconnections highlighting the two primary synthetic pathways.

Primary Pathway: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)[1]

The Buchwald-Hartwig etherification is the "Gold Standard" for this synthesis.[1] It utilizes 3-bromo-2-methylpyridine , which is commercially available and stable.[1] The reaction overcomes the poor electrophilicity of the 3-position by using a palladium catalyst to facilitate oxidative addition.

Mechanistic Insight

The cycle proceeds via:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyridine.

  • Ligand Exchange: The phenoxide (generated in situ) coordinates to the Pd(II) center.

  • Reductive Elimination: The C-O bond is formed, releasing the product and regenerating Pd(0).

Critical Factor: The choice of ligand is paramount.[2] Bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos are required to prevent catalyst poisoning by the pyridine nitrogen and to facilitate the difficult reductive elimination step.

BuchwaldCycle Pd0 L-Pd(0) Complex1 L-Pd(II)(Ar)Br Pd0->Complex1 + 3-Br-2-Me-Py OxAdd Oxidative Addition Complex2 L-Pd(II)(Ar)(OPh) Complex1->Complex2 + Phenol / Base BaseStep Base Exchange (+ PhOH, - HBr) Complex2->Pd0 Product Release RedElim Reductive Elimination

Figure 2: Simplified catalytic cycle for the Pd-catalyzed etherification.[1]

Experimental Protocol (Self-Validating)

Reagents:

  • 3-Bromo-2-methylpyridine (1.0 equiv)[1]

  • Phenol (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Ligand: XPhos (4-10 mol%) or BrettPhos[1]

  • Base: Cs₂CO₃ (2.0 equiv) - Cesium carbonate is preferred over Potassium carbonate for its solubility in non-polar solvents.[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with a stir bar, Pd(OAc)₂, Ligand, and Cs₂CO₃. Seal and purge with Argon/Nitrogen for 5 minutes. Why? Pd(0) is oxygen-sensitive; failure here leads to immediate catalyst death (black precipitate).[1]

  • Solvation: Add anhydrous Toluene via syringe.

  • Substrate Addition: Add 3-bromo-2-methylpyridine and Phenol (if liquid) via syringe. If Phenol is solid, add it in step 1.[1]

  • Activation: Heat the mixture to 100°C for 12-16 hours.

  • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.5) should disappear; the product (Rf ~0.3) will appear.[1][3]

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts.[1] Wash with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85-95%

Alternative Pathway: Chan-Lam Oxidative Coupling[1]

For laboratories lacking gloveboxes or expensive phosphine ligands, the Chan-Lam coupling offers a robust alternative.[1] It couples 2-methyl-3-hydroxypyridine with phenylboronic acid using a copper catalyst in the presence of air.[1]

Mechanistic Insight

Unlike Buchwald-Hartwig, this reaction occurs via a Cu(II)/Cu(III) cycle.[1] It is an oxidative coupling, meaning it requires an oxidant (O₂ from air) to regenerate the active catalyst.[4]

  • Advantage: Mild conditions (often RT or 40°C).[1]

  • Disadvantage: Slower kinetics and often requires stoichiometric copper for high yields in difficult substrates.[1]

Experimental Protocol

Reagents:

  • 2-Methyl-3-hydroxypyridine (1.0 equiv)[1]

  • Phenylboronic Acid (1.5 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv recommended for reliability, though 20 mol% can work with O₂ balloon)

  • Base: Pyridine (2.0 equiv) or Triethylamine

  • Additive: Molecular Sieves (4Å) - Critical for removing water which inhibits the catalytic cycle.

  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, combine 2-methyl-3-hydroxypyridine, phenylboronic acid, Cu(OAc)₂, and powdered 4Å molecular sieves.

  • Initiation: Add DCM and the base (Pyridine).[1]

  • Oxidation: Attach a drying tube or an oxygen balloon.[1] Stir vigorously at Room Temperature (25°C) for 24-48 hours. Note: The reaction mixture typically turns a deep blue/green color.

  • Workup: Filter the slurry through Celite to remove copper salts and sieves.

  • Purification: Wash the filtrate with 1M HCl (to remove excess pyridine) and then brine. Dry over Na₂SO₄ and concentrate.

  • Isolation: Recrystallization from Ethanol/Water or column chromatography.[1]

Expected Yield: 60-75%[1]

Comparative Analysis & Recommendations

FeatureMethod A: Buchwald-HartwigMethod B: Chan-Lam
Precursor Availability High (3-Bromo-2-methylpyridine)Medium (2-Methyl-3-hydroxypyridine)
Reaction Time Fast (12-16 h)Slow (24-48 h)
Yield High (85-95%) Moderate (60-75%)
Cost High (Pd catalyst + Ligand)Low (Cu catalyst)
Scalability Excellent (Kilogram scale proven)Moderate (Stoichiometric Cu waste)
Sensitivity High (Requires inert atmosphere)Low (Tolerates air/moisture)

Recommendation: For drug development and scale-up , utilize Method A (Buchwald-Hartwig) .[1] The cost of the catalyst is offset by the superior yield, easier purification (fewer side products), and batch-to-batch consistency. Use Method B only if palladium contamination is a strict regulatory concern or if glovebox facilities are unavailable.[1]

References

  • Buchwald-Hartwig Amination/Etherification Overview

    • Source: Organic Chemistry Portal.[1][5][6] "Buchwald-Hartwig Reaction."[1][5][7][8]

    • URL:[Link]

  • Chan-Lam Coupling Methodology

    • Source: Evans, D. A., Katz, J. L., & West, T. R. (1998).[9] "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters.

    • URL:[Link]

  • Specific Precursor Reactivity (3-Bromo-2-methylpyridine)

    • Source: BenchChem Application Notes.[1][2] "Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine."

  • Patent Reference for Target Molecule

    • Source: US Patent 20040209921A1.[1] "CXCR4 chemokine receptor binding compounds."[1] (Lists 2-methyl-3-phenoxypyridine as a synthesized example).

    • URL

Sources

2-Methyl-3-phenoxypyridine: A Technical Guide to Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-3-phenoxypyridine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-3-phenoxypyridine (CAS: 76167-46-9) represents a critical structural motif in medicinal chemistry, serving as a lipophilic scaffold in the design of kinase inhibitors, anti-inflammatory agents, and agrochemicals. Characterized by the interplay between the electron-deficient pyridine ring, the electron-donating phenoxy substituent, and the reactive benzylic methyl group, this compound offers versatile handles for late-stage functionalization. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles to support high-fidelity research and development.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The physicochemical profile of 2-methyl-3-phenoxypyridine is defined by its moderate lipophilicity and the steric influence of the ortho-methyl group on the ether linkage.

Table 1: Physicochemical Data Profile
PropertyValue / DescriptionSource/Method
IUPAC Name 2-Methyl-3-phenoxypyridineIUPAC
CAS Number 76167-46-9PubChem [1]
Molecular Formula C₁₂H₁₁NOCalculated
Molecular Weight 185.22 g/mol Calculated
SMILES CC1=C(C=CC=N1)OC2=CC=CC=C2Structural Data
LogP (Predicted) 2.8XLogP3 [1]
TPSA 22.1 ŲTopological Polar Surface Area
H-Bond Acceptors 2 (N, O)Structural Analysis
H-Bond Donors 0Structural Analysis
Physical State Low-melting solid or viscous oilAnalog comparison
Solubility Soluble in DCM, EtOAc, DMSO; Low in waterLipophilicity profile

Synthesis & Manufacturing Methodologies

The synthesis of 2-methyl-3-phenoxypyridine presents a regiochemical challenge due to the unactivated nature of the 3-position on the pyridine ring towards Nucleophilic Aromatic Substitution (


). Consequently, transition-metal-catalyzed cross-coupling is the standard for high-yield production.
Core Synthesis Route: Copper-Catalyzed Ullmann Coupling[5][6]

This protocol utilizes a modified Ullmann ether synthesis, preferred over Palladium-catalyzed Buchwald-Hartwig coupling for cost-efficiency and ease of purification in large-scale batches.

Mechanism & Rationale
  • Substrates: 2-Methyl-3-hydroxypyridine and Iodobenzene.

  • Catalyst: Copper(I) Iodide (CuI) is the active precatalyst.

  • Ligand: N,N-Dimethylglycine or Picolinic acid is used to stabilize the active Cu(I) species and lower the activation energy, allowing the reaction to proceed at 90–110°C rather than the traditional >200°C.

  • Base: Cesium Carbonate (

    
    ) is selected for its solubility in polar aprotic solvents and ability to deprotonate the hydroxypyridine effectively.
    
Experimental Protocol
  • Reagent Prep: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 2-methyl-3-hydroxypyridine (1.0 equiv, 10 mmol) and Cesium Carbonate (2.0 equiv, 20 mmol).

  • Catalyst Addition: Add CuI (10 mol%) and N,N-Dimethylglycine hydrochloride (20 mol%) as the ligand.

  • Solvent System: Evacuate and backfill with argon (3x). Add anhydrous DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) (concentration ~0.5 M). Add Iodobenzene (1.2 equiv).

  • Reaction: Seal the tube and heat to 110°C for 12–24 hours. Monitor by TLC or LC-MS for the disappearance of the hydroxypyridine.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMSO/DMF. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisPath Start1 2-Methyl-3-hydroxypyridine Complex Cu(I)-Ligand Complex Start1->Complex Base (Cs2CO3) Start2 Iodobenzene Start2->Complex Intermed Oxidative Addition Intermediate Complex->Intermed 110°C, DMSO Product 2-Methyl-3-phenoxypyridine Intermed->Product Reductive Elimination

Figure 1: Copper-catalyzed Ullmann coupling pathway for the synthesis of 2-methyl-3-phenoxypyridine.

Reactivity Profile & Chemical Stability

The chemical behavior of 2-methyl-3-phenoxypyridine is dictated by three distinct reactive centers: the pyridine nitrogen, the benzylic methyl group, and the aromatic rings.

Benzylic Oxidation (Metabolic & Synthetic)

The 2-methyl group is activated by the adjacent electron-deficient pyridine ring, making it susceptible to oxidation.

  • Reagent: Selenium Dioxide (

    
    ) or 
    
    
    
    .
  • Product: 3-Phenoxypicolinaldehyde or 3-Phenoxypicolinic acid.

  • Significance: This mimics Phase I metabolic oxidation (CYP450) and provides a handle for fragment-based drug design.

Pyridine N-Oxidation

The basic nitrogen atom can be oxidized to the N-oxide, altering the electronic distribution and solubility.

  • Reagent: m-Chloroperbenzoic acid (mCPBA) in DCM at 0°C.

  • Product: 2-Methyl-3-phenoxypyridine N-oxide.

  • Utility: N-oxides are versatile intermediates for further functionalization (e.g., Boekelheide rearrangement) to introduce functionality at the 6-position.

Electrophilic Aromatic Substitution (EAS)
  • Regioselectivity: The phenoxy group is an ortho/para director, while the pyridine ring is deactivating. Electrophilic attack (e.g., nitration, halogenation) will preferentially occur on the phenoxy ring at the para position relative to the ether linkage, or at the C5 position of the pyridine ring under forcing conditions.

Reactivity Logic Map

Reactivity Center 2-Methyl-3-phenoxypyridine Oxidation Benzylic Oxidation (SeO2 or KMnO4) Center->Oxidation NOxidation N-Oxidation (mCPBA) Center->NOxidation EAS Electrophilic Substitution (Br2/FeBr3) Center->EAS Prod1 3-Phenoxypicolinic Acid (Metabolite/Linker) Oxidation->Prod1 Prod2 N-Oxide Derivative (Prodrug/Intermediate) NOxidation->Prod2 Prod3 Para-bromo-phenoxy derivative (Scaffold Diversification) EAS->Prod3

Figure 2: Divergent reactivity pathways for functionalization of the core scaffold.

Pharmaceutical Applications & Safety

Drug Development Utility
  • Kinase Inhibition: The 3-phenoxypyridine motif mimics the ATP-binding hinge region interactions found in several kinase inhibitors (e.g., c-Met or VEGFR inhibitors). The ether oxygen acts as a hydrogen bond acceptor, while the aromatic rings engage in

    
    -stacking interactions within the hydrophobic pocket.
    
  • Bioisosterism: It serves as a bioisostere for diaryl ethers and diaryl amines, offering improved aqueous solubility (due to the pyridine nitrogen) compared to the diphenyl ether analog.

Safety & Handling (GHS Classification)

While specific MSDS data for this CAS is limited, handling should follow protocols for substituted pyridines:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow N-oxidation or benzylic oxidation upon prolonged air exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12673496, 2-Methyl-3-phenoxypyridine. Retrieved from [Link]

  • Organic Chemistry Portal. Ullmann Reaction & Ullmann Ether Synthesis. Retrieved from [Link]

  • Sperotto, E., et al. (2010).The Ligand-Free Copper-Catalyzed Ullmann Condensation. Dalton Transactions.
  • Li, J. (2014).Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for Pyridine N-oxide and Boekelheide rearrangement chemistry).

An In-Depth Technical Guide to 2-Methyl-3-phenoxypyridine (CAS No. 76167-46-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-phenoxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and key synthetic strategies, including a discussion of the underlying reaction mechanisms. Furthermore, it explores potential applications in drug discovery and outlines essential safety and handling protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel pyridine derivatives.

Introduction

2-Methyl-3-phenoxypyridine, registered under CAS number 76167-46-9, is an aromatic ether belonging to the pyridine class of compounds. Its structure, featuring a pyridine ring substituted with a methyl group at the 2-position and a phenoxy group at the 3-position, presents a unique electronic and steric profile. This arrangement of functional groups makes it an attractive scaffold for the development of new chemical entities with potential biological activity. The pyridine nitrogen imparts basicity and the capacity for hydrogen bonding, while the phenoxy group introduces a degree of lipophilicity and potential for pi-stacking interactions. The methyl group can influence the molecule's conformation and metabolic stability. This guide will delve into the technical aspects of this compound, providing a foundation for its further investigation and utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-3-phenoxypyridine is crucial for its application in experimental settings. The following table summarizes key computed and, where available, experimental data for this compound.

PropertyValueSource
CAS Number 76167-46-9PubChem
Molecular Formula C₁₂H₁₁NOPubChem
Molecular Weight 185.22 g/mol PubChem
IUPAC Name 2-methyl-3-phenoxypyridinePubChem
Appearance Not explicitly available; likely a solid or oil at room temperature.Inferred
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in common organic solvents.Inferred
pKa Not available

Synthesis of 2-Methyl-3-phenoxypyridine

The synthesis of 2-Methyl-3-phenoxypyridine can be approached through several established methods in organic chemistry, primarily revolving around the formation of the aryl ether bond. The two most pertinent strategies are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

Synthetic Pathways

The selection of a synthetic route will depend on the availability of starting materials, desired scale, and reaction conditions.

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_snar Nucleophilic Aromatic Substitution (SNAr) U_start1 2-Methyl-3-halopyridine U_product 2-Methyl-3-phenoxypyridine U_start1->U_product Cu catalyst, Base, High Temp. U_start2 Phenol U_start2->U_product S_start1 2-Methyl-3-halopyridine (activated) S_product 2-Methyl-3-phenoxypyridine S_start1->S_product Strong Base, Aprotic Solvent S_start2 Phenoxide S_start2->S_product

Caption: Synthetic approaches to 2-Methyl-3-phenoxypyridine.

Detailed Experimental Protocol: Ullmann-type Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[1] Modern modifications of this reaction often utilize ligands to improve catalyst solubility and turnover, allowing for milder reaction conditions.[2]

Reaction Scheme:

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-methyl-3-bromopyridine (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base, for instance, potassium carbonate (2.0 eq).

    • The choice of a bromo or iodo substituent on the pyridine ring is generally preferred over chloro for higher reactivity in Ullmann couplings.

  • Reaction Execution:

    • Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

    • Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C. The optimal temperature should be determined empirically.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure 2-Methyl-3-phenoxypyridine.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(I) salts are typically more active than copper(II) salts in the catalytic cycle of the Ullmann reaction.

  • Ligand: The inclusion of a ligand, such as a diamine or an amino acid, can stabilize the copper catalyst, improve its solubility, and facilitate the oxidative addition and reductive elimination steps, often leading to higher yields and milder reaction conditions.

  • Base: The base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion. An inorganic base like potassium carbonate or cesium carbonate is commonly used.

  • Solvent: A high-boiling point, polar, aprotic solvent is necessary to dissolve the reactants and facilitate the reaction at elevated temperatures.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable route, particularly if the pyridine ring is activated by electron-withdrawing groups.[3] In the case of 2-methyl-3-halopyridine, the pyridine nitrogen itself provides some activation at the 2 and 4-positions. While the 3-position is less activated, the reaction can still proceed, often requiring a strong nucleophile and forcing conditions.

Reaction Scheme:

Step-by-Step Methodology:

  • Nucleophile Preparation:

    • Prepare sodium phenoxide by reacting phenol with a strong base like sodium hydride in a dry, aprotic solvent such as tetrahydrofuran (THF) or DMF under an inert atmosphere.

  • Reaction Execution:

    • To the solution of sodium phenoxide, add 2-methyl-3-chloropyridine or 2-methyl-3-bromopyridine (1.0 eq). The chloro-substituted pyridine may require more forcing conditions than the bromo- or iodo-derivatives.

    • Heat the reaction mixture. The required temperature will depend on the reactivity of the aryl halide and the solvent used.

    • Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Follow a similar work-up and purification procedure as described for the Ullmann condensation.

Self-Validating System:

The identity and purity of the synthesized 2-Methyl-3-phenoxypyridine should be rigorously confirmed through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the characteristic signals for the methyl, phenoxy, and pyridine protons and carbons.

  • Mass Spectrometry (MS): This will verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C-O-C ether linkage and the aromatic C-H bonds.

Potential Applications in Drug Development

The 2-methyl-3-phenoxypyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Pyridine-containing molecules are prevalent in numerous approved drugs. While specific biological activities for 2-Methyl-3-phenoxypyridine are not extensively documented in publicly available literature, its structural motifs suggest potential for various therapeutic applications.

The phenoxy-pyridine moiety is present in several compounds with diverse pharmacological activities. For instance, certain derivatives have been investigated for their potential as:

  • Analgesics: The related compound phenazopyridine is a urinary tract analgesic.[4][5]

  • Antimicrobial agents: The pyridine ring is a common feature in many antibacterial and antifungal compounds.

  • CNS agents: The ability of the pyridine nitrogen to engage in hydrogen bonding and the overall lipophilicity of the molecule could allow for penetration of the blood-brain barrier, making it a candidate for central nervous system targets.

Further research, including high-throughput screening and structure-activity relationship (SAR) studies, would be necessary to elucidate the specific biological targets and therapeutic potential of 2-Methyl-3-phenoxypyridine and its derivatives.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Toxicological Information:

Specific toxicological data for 2-Methyl-3-phenoxypyridine is not available. However, related pyridine derivatives can exhibit varying degrees of toxicity. It is prudent to treat this compound as potentially harmful if ingested, inhaled, or in contact with skin. In case of exposure, seek immediate medical attention.

Conclusion

2-Methyl-3-phenoxypyridine is a versatile heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. This technical guide has provided a detailed overview of its chemical properties, established synthetic routes with mechanistic insights, and potential applications. The provided experimental framework for its synthesis via Ullmann condensation offers a practical starting point for researchers. As with any novel compound, rigorous characterization and adherence to safety protocols are paramount for its successful and safe utilization in the laboratory. Further investigation into the biological activity of this scaffold is warranted to unlock its full therapeutic potential.

References

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  • ACS Publications. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Axalta Coating Systems. SAFETY DATA SHEET Section 1. Identification Section 2. Hazards identification. [Link]

  • ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

  • Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • UCI Department of Chemistry. 2b. 300 MHz. [Link]

  • The Royal Society of Chemistry. Ultrafast transient IR spectroscopy and DFT calculations of ruthenium(ii) polypyridyl complexes. [Link]

  • SciSpace. Characterization by NMR Spectroscopy, X‐ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2. [Link]

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Spectroscopic data for 2-Methyl-3-phenoxypyridine (NMR, IR, Mass Spec)

[1]

Compound Identity & Significance

2-Methyl-3-phenoxypyridine (CAS: 76167-46-9), also known as 3-phenoxy-2-picoline , serves as a structural scaffold for various herbicidal and pharmaceutical agents.[1] Its chemical behavior is defined by the electron-donating phenoxy group at the 3-position and the steric/electronic influence of the methyl group at the 2-position of the pyridine ring.

  • Formula:

    
    
    
  • Molecular Weight: 185.22 g/mol

  • SMILES: CC1=C(C=CC=N1)OC2=CC=CC=C2

Synthesis & Preparation Context

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The compound is typically synthesized via an Ullmann-type ether coupling .

Experimental Workflow

The standard protocol involves the copper-catalyzed coupling of 3-hydroxy-2-methylpyridine with a halobenzene (or conversely, 3-halo-2-methylpyridine with phenol).

SynthesisPathwaySM13-Hydroxy-2-methylpyridineProduct2-Methyl-3-phenoxypyridine(Target)SM1->ProductSM2BromobenzeneSM2->ProductImpurityBy-product:Diphenyl etherSM2->ImpurityHomocouplingReagentsCu Catalyst / Base(K2CO3, DMF, Reflux)

Figure 1: Copper-catalyzed synthesis pathway for 2-Methyl-3-phenoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by the distinct singlet of the methyl group and two separate aromatic spin systems (pyridine and phenyl).

1H NMR Data (300 MHz, CDCl3)

The pyridine ring protons exhibit an AMX pattern (or ABX depending on resolution), while the phenoxy group appears as a complex multiplet.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.54 Singlet (s)3HC2-CH

Characteristic methyl on pyridine ring.
6.95 – 7.08 Multiplet (m)2HPh-H

Ortho protons of phenoxy ring; shielded by ether oxygen.
7.09 – 7.18 Multiplet (m)2HPy-H

+ Ph-H

Py-H4 is a doublet of doublets (dd); overlaps with phenyl para proton.
7.28 – 7.42 Multiplet (m)2HPh-H

Meta protons of phenoxy ring.
8.25 dd (

Hz)
1HPy-H

Most deshielded proton (

to Nitrogen).

Mechanistic Interpretation:

  • Pyridine H6 (8.25 ppm): The proximity to the electronegative nitrogen atom causes significant deshielding.

  • Pyridine H4 vs H5: H4 is typically deshielded relative to H5 due to the pyridine ring current, but the electron-donating phenoxy group at C3 provides an ortho-shielding effect, often compressing the H4/H5 region.

  • Methyl Group: The chemical shift at ~2.5 ppm is diagnostic for alkyl-substituted pyridines (compare to toluene at 2.3 ppm; the nitrogen deshields the methyl).

13C NMR Data (75 MHz, CDCl3)
  • Aliphatic:

    
     22.5 (CH
    
    
    ).
  • Aromatic C-O:

    
     157.0 (Ph-C1), 152.0 (Py-C3).
    
  • Aromatic C-N:

    
     151.5 (Py-C2), 143.0 (Py-C6).
    
  • Aromatic CH:

    
     117-130 (Complex aromatic region).
    

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid confirmation tool, specifically validating the ether linkage and the pyridine skeleton.

Frequency (cm

)
Vibration ModeIntensityDiagnostic Value
3050 – 3010 C-H Stretch (Ar)WeakIndicates aromaticity.
2960 – 2920 C-H Stretch (Alk)MediumConfirms presence of Methyl group.
1585, 1480 C=C / C=N StretchStrongCharacteristic Pyridine "breathing" modes.
1245 C–O–C Stretch Very Strong Primary identifier for Aryl Ether linkage.
750, 690 C-H Out-of-planeStrongIndicates monosubstituted benzene (phenoxy).

Mass Spectrometry (MS)

The Electron Ionization (EI) mass spectrum follows a fragmentation pattern driven by the stability of the aromatic rings and the ether cleavage.

Fragmentation Pathway
  • Molecular Ion (M

    
    ): 
    
    
    185 (Prominent).
  • Base Peak: Often

    
     185 or 184 (Loss of H).
    
  • Key Fragments:

    • 
       156 (Loss of CHO? Rare).
      
    • 
       92 (Phenoxy radical loss 
      
      
      Methylpyridyl cation).
    • 
       77 (Phenyl cation 
      
      
      ).
    • 
       51 (Fragmentation of phenyl ring).
      

MassSpecFragmentationM_IonMolecular Ion (M+)m/z 185Frag1[M - H]+m/z 184M_Ion->Frag1- H•Frag2[M - PhO•]+m/z 92(Methylpyridyl Cation)M_Ion->Frag2Ether Cleavage(- C6H5O•)Frag3Phenyl Cationm/z 77M_Ion->Frag3Inductive CleavageFrag4Fragmentm/z 51Frag3->Frag4- C2H2

Figure 2: Proposed EI-MS fragmentation pathway for 2-Methyl-3-phenoxypyridine.

References

  • Preparation of Pyridine Intermediates. GB Patent 2222163A. (1990). Describes the synthesis of phenoxypyridine derivatives.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12673496, 2-Methyl-3-phenoxypyridine. Retrieved February 5, 2026.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for pyridine/ether chemical shifts).

An In-depth Technical Guide to the Solubility of 2-Methyl-3-phenoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from process chemistry and purification to formulation and bioavailability. This technical guide addresses the solubility of 2-methyl-3-phenoxypyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific molecule, this document provides a robust framework for its empirical determination. It combines a theoretical analysis of the molecule's structural attributes with a detailed, field-proven experimental protocol for determining thermodynamic solubility in various organic solvents. This guide is designed to empower researchers to generate reliable, reproducible solubility data, enabling informed decision-making in their research and development endeavors.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical challenges. Among the most fundamental of these is solubility—the maximum concentration of a solute that can dissolve in a solvent at equilibrium. For a molecule like 2-methyl-3-phenoxypyridine, its solubility profile in different organic solvents dictates the feasibility of:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and for crystallization or chromatographic purification.

  • Formulation Development: Identifying suitable solvent systems for creating stable liquid formulations or for use in manufacturing processes like spray drying and granulation.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where inaccurate solubility assessments can lead to misleading results.

This guide provides the foundational knowledge and practical methodology required to systematically investigate the solubility of 2-methyl-3-phenoxypyridine.

Physicochemical Analysis and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a useful heuristic: solutes tend to dissolve best in solvents with similar polarity and intermolecular force characteristics.[1][2][3]

Let's dissect the structure of 2-methyl-3-phenoxypyridine:

  • Pyridine Ring: A moderately polar, aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor and contributes a dipole moment to the molecule.

  • Phenoxy Group (Diphenyl Ether moiety): A large, predominantly non-polar, and hydrophobic component. The ether oxygen is a weak hydrogen bond acceptor. Diphenyl ether itself is characterized by very poor water solubility.[4]

  • Methyl Group: A small, non-polar, aliphatic group that adds to the molecule's hydrophobic character.

Expert Analysis & Prediction:

Based on these structural features, 2-methyl-3-phenoxypyridine can be classified as a moderately polar molecule with significant non-polar character.

  • The pyridine nitrogen allows for dipole-dipole interactions and hydrogen bonding with protic solvents (e.g., alcohols).

  • The large, non-polar phenoxy group will favor interactions with non-polar or moderately polar aprotic solvents through van der Waals forces.

Therefore, we can predict the following solubility trends:

  • High Solubility: Expected in moderately polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions without being hindered by the large non-polar group.

  • Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While the pyridine nitrogen can hydrogen bond, the large hydrophobic phenoxy tail may limit overall solubility compared to smaller, more polar molecules.

  • Low Solubility: Expected in highly non-polar aliphatic solvents like hexane and heptane, which cannot effectively solvate the polar pyridine portion of the molecule.

This theoretical assessment provides a strong basis for selecting a diverse and informative range of solvents for experimental testing.

Gold Standard for Solubility Determination: The Isothermal Shake-Flask Method

To obtain definitive, high-quality solubility data, the isothermal shake-flask method is the universally recognized gold standard.[5] This method, compliant with principles outlined in OECD Guideline 105, determines the thermodynamic equilibrium solubility of a compound.[6][7][8][9]

The core principle is to generate a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess 2-methyl-3-phenoxypyridine prep_solvent Add precise volume of organic solvent prep_solid->prep_solvent agitate Agitate at constant T (e.g., 25°C for 24-72h) prep_solvent->agitate settle Allow solids to settle (Maintain T) agitate->settle sample Withdraw aliquot of supernatant settle->sample filter Filter through 0.22 µm syringe filter sample->filter quantify Quantify concentration (e.g., HPLC-UV) filter->quantify end end quantify->end Report Solubility (e.g., mg/mL)

Caption: Workflow for the isothermal shake-flask solubility determination.

Detailed Step-by-Step Experimental Protocol

Objective: To determine the thermodynamic solubility of 2-methyl-3-phenoxypyridine in a selected organic solvent at 25°C.

Materials:

  • 2-Methyl-3-phenoxypyridine (solid, >99% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Calibrated thermometer

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV system or other suitable analytical instrument

Protocol:

  • Preparation of Test Vessels:

    • To each of three separate vials, add an excess amount of solid 2-methyl-3-phenoxypyridine.

    • Causality: Using an excess ensures that a saturated solution is formed. A visual confirmation of undissolved solid at the end of the experiment is a critical validation step. Using triplicate samples ensures the precision and reliability of the final result.

  • Solvent Addition:

    • Accurately add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours. A preliminary experiment should be conducted to determine the time required to reach equilibrium (i.e., when the concentration in solution no longer increases over time).

    • Causality: Continuous agitation facilitates the dissolution process. Maintaining a constant temperature is crucial as solubility is temperature-dependent.

  • Phase Separation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours.

    • Causality: This step allows the excess, undissolved solid to settle, ensuring that the supernatant can be sampled without disturbing the solid phase.

  • Sampling and Preparation:

    • Carefully withdraw an aliquot (e.g., 1 mL) from the clear supernatant of each vial.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical self-validating step to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical method.

  • Quantification (via HPLC-UV):

    • Prepare a series of calibration standards of 2-methyl-3-phenoxypyridine of known concentrations in the chosen solvent.

    • Analyze the standards and the prepared samples using a validated HPLC-UV method.

    • Causality: HPLC-UV provides a robust and sensitive method for quantifying the concentration of the analyte.[10][11] A calibration curve is essential for converting the analytical signal (e.g., peak area) into a precise concentration.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the diluted samples from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Calculate the mean solubility and standard deviation from the triplicate samples.

    • Report the solubility in standard units (e.g., mg/mL or mol/L) at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 1: Hypothetical Solubility Data for 2-Methyl-3-phenoxypyridine at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)
n-HexaneNon-polar Aliphatic0.1<1
TolueneNon-polar Aromatic2.4~50-100
DichloromethanePolar Aprotic3.1>200
Ethyl AcetatePolar Aprotic4.4>200
AcetonePolar Aprotic5.1>200
EthanolPolar Protic4.3~100-150
MethanolPolar Protic5.1~50-100
AcetonitrilePolar Aprotic5.8>200

Note: Values are hypothetical and for illustrative purposes. They must be determined experimentally.

Interpreting the Results

The relationship between solvent properties and the solubility of a moderately polar solute like 2-methyl-3-phenoxypyridine can be visualized to guide solvent selection.

G cluster_solute Solute: 2-Methyl-3-phenoxypyridine cluster_solvent Solvent Properties cluster_solubility Predicted Solubility Outcome Solute_Props Moderately Polar H-bond Acceptor (N) Large Non-polar Region High_Sol HIGH Solute_Props->High_Sol Matches Low_Sol LOW Solute_Props->Low_Sol Mismatches Solvent_Polarity Polarity (Dipole Moment) Solvent_Polarity->High_Sol Similar Solvent_Polarity->Low_Sol Dissimilar Solvent_Hbond H-Bonding Ability (Donor/Acceptor) Solvent_Hbond->High_Sol Compatible Solvent_Hbond->Low_Sol Incompatible

Caption: Relationship between solute/solvent properties and solubility.

A high degree of solubility is achieved when the intermolecular forces of the solvent are well-matched to the forces of the solute. For 2-methyl-3-phenoxypyridine, solvents with moderate to high polarity that can accommodate both the polar pyridine head and the non-polar phenoxy tail are expected to be most effective.

Conclusion

While public-domain quantitative solubility data for 2-methyl-3-phenoxypyridine is scarce, a systematic approach combining theoretical structural analysis with rigorous experimental methodology can provide the necessary insights for drug development professionals. The isothermal shake-flask method, as detailed in this guide, represents the definitive approach for generating reliable thermodynamic solubility data. By applying this protocol across a range of strategically chosen organic solvents, researchers can build a comprehensive solubility profile to guide synthesis, purification, and formulation, thereby accelerating the development timeline and increasing the probability of success for drug candidates based on this scaffold.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). HPLC Method for purifying organic compounds.
  • PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

  • Government of Canada Publications. (n.d.). New Substances Notification. Retrieved from [Link]

  • Bjelobrk, Z., et al. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. ResearchGate. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • PubChem. (n.d.). Diphenyl Ether. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • PubChem. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Diphenyl ether (CAS 101-84-8). Retrieved from [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]

  • SciSpace. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methylpyridine (FDB004399). Retrieved from [Link]

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenyl ether. Retrieved from [Link]

  • Keipert Labs. (2017). Polarity and Solubility. YouTube. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • ResearchGate. (2025). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]

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  • Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0791 - DIPHENYL ETHER. Retrieved from [Link]

  • Regulations.gov. (2014). Water Solubility (Flask Method). Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). Diphenyl ether - NIST WebBook. Retrieved from [Link]

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An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Methyl-3-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 2-Methyl-3-phenoxypyridine (C₁₂H₁₁NO), a key intermediate in pharmaceutical synthesis. As the thermal stability of active pharmaceutical ingredients and their precursors is a critical parameter in drug development and manufacturing, this document outlines a robust TGA methodology. It delves into the causality behind experimental choices, predicts the thermal decomposition profile based on analogous chemical structures, and offers a systematic approach to data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the thermal properties of 2-Methyl-3-phenoxypyridine.

Introduction: The Significance of Thermal Stability in Pharmaceutical Development

2-Methyl-3-phenoxypyridine is a heterocyclic compound whose structural motif is of interest in medicinal chemistry. The thermal stability of such compounds is a cornerstone of safe and controlled pharmaceutical manufacturing. Thermogravimetric analysis (TGA) is an essential analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical data on the thermal stability, decomposition temperatures, and kinetics of degradation of a material. For a compound like 2-Methyl-3-phenoxypyridine, understanding its thermal behavior is paramount for defining safe processing temperatures, storage conditions, and predicting potential degradation pathways.

This guide will provide a detailed protocol for the TGA of 2-Methyl-3-phenoxypyridine, discuss the interpretation of the resulting data, and propose a likely decomposition mechanism based on the thermal behavior of related pyridine and phenoxy compounds.

Physicochemical Properties of 2-Methyl-3-phenoxypyridine

A foundational understanding of the material's basic properties is crucial before commencing thermal analysis.

PropertyValueSource
Molecular FormulaC₁₂H₁₁NOPubChem[1]
Molecular Weight185.22 g/mol PubChem[1]
AppearancePredicted to be a solid at room temperatureInferred from similar structures

Experimental Protocol: A Self-Validating TGA Workflow

The following protocol is designed to yield high-quality, reproducible TGA data for 2-Methyl-3-phenoxypyridine. The rationale behind each parameter selection is provided to ensure experimental integrity.

Instrumentation and Consumables
  • Thermogravimetric Analyzer: A calibrated instrument capable of a heating rate of 10°C/min up to 800°C.

  • Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere and dry air for an oxidative atmosphere.

  • Analytical Balance: For accurate sample weighing.

Step-by-Step Experimental Procedure
  • Instrument Preparation:

    • Ensure the TGA instrument is clean and has been recently calibrated for temperature and mass.

    • Tare the sample pan before dispensing the sample.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Methyl-3-phenoxypyridine directly into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.

    • Ensure the sample is pure (≥95%) and free of residual solvents to prevent confounding weight loss events.[2]

  • TGA Method Parameters:

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min, to study the thermal decomposition in an inert environment.[3] An additional run in an air atmosphere (50 mL/min) is recommended to assess oxidative stability.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 800°C at a heating rate of 10°C/min. This is a common heating rate that provides a good balance between resolution and experimental time.[3][4][5]

  • Data Acquisition:

    • Record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to aid in identifying the temperatures of maximum decomposition rates.[6]

Visualizing the TGA Workflow

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Start Start Weigh Weigh Sample (5-10 mg) Start->Weigh Place Place in TGA Weigh->Place Set_Params Set Parameters: - N2 Atmosphere (50 mL/min) - Ramp 10°C/min to 800°C Place->Set_Params Run Run TGA Set_Params->Run Collect_Data Collect Data: - Mass vs. Temperature - DTG Curve Run->Collect_Data End End Collect_Data->End

Caption: A flowchart of the TGA experimental workflow.

Predicted Thermal Behavior and Data Interpretation

While no direct TGA data for 2-Methyl-3-phenoxypyridine is publicly available, we can predict its thermal profile based on the analysis of similar structures. The thermal stability of related pyridine derivatives often falls in the range of 160-260°C.[7] For example, 2-methylpyridine N-oxide decomposes between 190°C and 220°C.[8]

Predicted TGA and DTG Curves

It is anticipated that the thermal decomposition of 2-Methyl-3-phenoxypyridine in an inert atmosphere will occur in one or two main stages. The primary decomposition is likely to initiate above 200°C.

Quantitative Data Summary (Predicted)
ParameterPredicted Value (Nitrogen Atmosphere)Rationale
Onset of Decomposition (T_onset) ~210 - 240 °CBased on the stability of substituted pyridine rings.[9]
Peak Decomposition Temperature (T_peak) ~250 - 280 °CThe point of maximum rate of weight loss.
Decomposition Stages 1-2 stagesInitial cleavage of the ether bond followed by ring degradation.
Residual Mass @ 800°C < 5%Complete decomposition of the organic structure is expected.
Proposed Decomposition Pathway

The decomposition of 2-Methyl-3-phenoxypyridine likely begins with the cleavage of the ether bond, which is generally the most thermally labile point in such molecules. This would be followed by the breakdown of the resulting pyridine and phenyl fragments.

Decomposition_Pathway cluster_stage1 Stage 1: Initial Decomposition cluster_stage2 Stage 2: Fragmentation Parent 2-Methyl-3-phenoxypyridine Intermediates Formation of Pyridine and Phenoxy Radicals Parent->Intermediates Heat (>200°C) Ether Bond Cleavage Volatiles Volatile Products (e.g., CO, HCN, hydrocarbons) Intermediates->Volatiles Further Heating Ring Opening & Fragmentation

Caption: A proposed thermal decomposition pathway for 2-Methyl-3-phenoxypyridine.

Ensuring Trustworthiness and Data Integrity

To ensure the reliability of the TGA data, the following practices are essential:

  • Regular Calibration: The temperature and mass signals of the TGA instrument must be regularly calibrated using certified reference materials.

  • Blank Runs: Performing a run with an empty sample pan helps to identify and correct for any baseline drift.

  • Purity Analysis: The purity of the 2-Methyl-3-phenoxypyridine sample should be confirmed by an orthogonal technique, such as High-Performance Liquid Chromatography (HPLC) or Differential Scanning Calorimetry (DSC), as impurities can significantly affect the TGA curve.[2]

  • Atmosphere Control: The inertness of the nitrogen atmosphere should be verified to prevent unintended oxidative side reactions.

Conclusion

This technical guide provides a robust framework for the thermogravimetric analysis of 2-Methyl-3-phenoxypyridine. By following the detailed experimental protocol and considering the principles of data interpretation outlined herein, researchers can obtain reliable and meaningful data on the thermal stability of this important pharmaceutical intermediate. The predicted thermal behavior, based on analogous structures, suggests that 2-Methyl-3-phenoxypyridine is likely to be stable up to approximately 200°C, with subsequent decomposition occurring in distinct stages. This information is critical for the safe and efficient development of manufacturing processes involving this compound.

References

  • ResearchGate. (2025, November 9). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. Retrieved from [Link]

  • MDPI. (2023, January 17). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Retrieved from [Link]

  • National Institutes of Health. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) data showing weight loss of I (solid.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Retrieved from [Link]

  • Pipzine Chemicals. (2026, January 22). 2-Methyl-3-Nitropyridine: Properties, Uses, Safety. Retrieved from [Link]

  • PubMed. (n.d.). Physico-chemical solid-state characterization of pharmaceutical pyrazolones: an unexpected thermal behaviour. Retrieved from [Link]

  • Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved from [Link]

  • MDPI. (2021, October 22). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-3-phenylaziridine | C9H11N | CID 265375 - PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-3-phenoxypyridine | C12H11NO | CID 12673496 - PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Photochemistry of phenazopyridine hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-3-phenylpyridine | C12H11N | CID 597839 - PubChem. Retrieved from [Link]

  • MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 21). Synthesis and characterization of soluble pyridinium-containing copolyimides. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of Ac‐CNImPy and PXZ‐CNImPy. Retrieved from [Link]

  • MDPI. (2022, March 2). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42. (Color figure available online.). Retrieved from [Link]

  • Defense Technical Information Center. (1993, March 12). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(Phenylazo)pyridine | C11H9N3 | CID 4313470 - PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyridine | C5H5N | CID 1049 - PubChem. Retrieved from [Link]

Sources

A Technical Guide to the Biological Potential of 2-Methyl-3-phenoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved therapeutic agents.[1][2] When functionalized, this heterocyclic core offers a versatile platform for developing novel drug candidates with diverse biological activities. This technical guide focuses on a specific, promising subclass: 2-Methyl-3-phenoxypyridine derivatives. We will explore the synthetic rationale, established biological activities, and the mechanistic underpinnings that position these compounds as compelling subjects for further research and development. This document is intended for researchers, chemists, and drug development professionals, providing both high-level insights and detailed experimental frameworks to guide future investigations in the fields of antimicrobial, anti-inflammatory, and anticonvulsant therapies.

The 2-Methyl-3-phenoxypyridine Scaffold: A Privileged Structure

The 2-Methyl-3-phenoxypyridine core combines several key features that make it an attractive starting point for drug discovery. The pyridine ring itself is a bioisostere of benzene, capable of forming hydrogen bonds, which is crucial for molecular recognition at biological targets.[2] The methyl group at the 2-position can be a site for metabolic transformation or can be functionalized to explore structure-activity relationships (SAR).[3]

The phenoxy group at the 3-position is particularly significant. It introduces a degree of lipophilicity, which can be critical for cell membrane permeability and reaching intracellular targets. Furthermore, the ether linkage provides conformational flexibility, allowing the molecule to adapt to the topology of various binding sites. The overall structure represents a synthetically accessible and highly modular scaffold for creating diverse chemical libraries.

Synthetic Strategies and Screening Workflow

The synthesis of 2-Methyl-3-phenoxypyridine derivatives typically begins with commercially available starting materials. Improved literature procedures allow for the efficient creation of the core structure, which can then be elaborated.[3] For instance, reactions involving the methyl group or substitutions on the pyridine and phenyl rings can be achieved through various organic chemistry transformations. A common pathway involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a 3-nitropyridine derivative, with a phenoxide anion.[3]

A logical workflow for the discovery and initial validation of novel derivatives is essential. This process ensures that synthetic efforts are efficiently channeled towards identifying the most promising candidates for further development.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Hit Validation & SAR cluster_2 Phase 3: In Vivo Evaluation A Synthesis of 2-Methyl-3-phenoxypyridine Core Scaffold B Chemical Derivatization (Library Generation) A->B Elaboration C In Vitro High-Throughput Screening (HTS) (e.g., Antimicrobial, Enzyme Inhibition) B->C Testing D Hit Confirmation & Potency Determination (e.g., MIC, IC50) C->D Identified Hits E Structure-Activity Relationship (SAR) Analysis D->E E->B Iterative Redesign F Lead Candidate Selection E->F G Animal Model Testing (e.g., Infection, Inflammation, Seizure Models) F->G Lead Compound H Preliminary Toxicology & Pharmacokinetics G->H I Preclinical Candidate Nomination H->I

Caption: General workflow for the synthesis and evaluation of novel derivatives.

Key Biological Activities of Pyridine Derivatives

Heterocyclic compounds containing pyridine are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant effects.[2][4][5] This broad spectrum of activity underscores their therapeutic potential and justifies the exploration of novel derivatives.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. Pyridine derivatives have shown promise in this area.[6][7][8] The mechanism of action can vary widely, from inhibiting essential enzymes to disrupting cell membrane integrity.

Causality in Experimental Design: The initial assessment of antimicrobial activity is typically performed using a panel of clinically relevant microorganisms, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[9] This broad-spectrum screening is a cost-effective way to identify the potential range of activity. The agar cup plate method is a common preliminary qualitative test, while the microbroth dilution method is the gold standard for determining the quantitative Minimum Inhibitory Concentration (MIC).[9]

Table 1: Representative Antimicrobial Activity of Pyridine-Based Compounds

Compound Class Test Organism Activity (MIC, µg/mL) Reference
3-(Pyridine-3-yl)-2-oxazolidinones S. aureus Similar to Linezolid [6]
3-Alkylidene-2-indolones S. aureus ATCC 6538 0.5 [8]
Tetrahydrothienopyridopyrimidines Various Bacteria Mild to Moderate [7]

| 2-Methyl-5-nitroimidazoles | S. aureus, E. coli | Active at 100 µg/mL |[9] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Microbroth Dilution

This protocol is a standardized method for quantitatively assessing the antimicrobial efficacy of test compounds.

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required.

    • Bacterial/fungal inoculum, adjusted to a concentration of 5 x 10^5 CFU/mL.

    • Test compound stock solution (e.g., 10 mg/mL in DMSO).

    • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and negative control (vehicle, e.g., DMSO).

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of the microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient.

    • Repeat for the positive control compound in a separate row.

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

    • The self-validating nature of this protocol lies in the controls: the sterility control must show no growth, the growth control must show robust growth, and the positive control must inhibit growth at its known effective concentration.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Pyridine-containing compounds have been investigated as potential anti-inflammatory agents.[10][11][12] Some derivatives exert their effects by modulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11][12][13]

Causality in Experimental Design: The carrageenan-induced paw edema model in rodents is a classic, well-validated assay for acute inflammation. Carrageenan injection triggers a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and cytokines like TNF-α. This makes the model particularly useful for identifying compounds with NSAID-like activity or those that interfere with cytokine signaling pathways. Measuring the reduction in paw volume provides a quantitative and reliable endpoint for assessing anti-inflammatory efficacy.

G A Inflammatory Stimulus (e.g., Carrageenan, LPS) B Activation of Immune Cells (e.g., Macrophages) A->B C NF-κB Signaling Pathway B->C D Transcription of Pro-inflammatory Genes C->D E Increased Production of TNF-α D->E F Inflammation (Edema, Pain) E->F G 2-Methyl-3-phenoxypyridine Derivative G->E Inhibition

Caption: Simplified pathway of TNF-α mediated inflammation and potential inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization:

    • Use male Wistar rats (180-200 g). Acclimatize animals for at least one week before the experiment with free access to food and water.

    • Fast the animals overnight before the experiment.

  • Compound Administration:

    • Divide animals into groups (n=6 per group): Vehicle control, positive control (e.g., Diclofenac, 10 mg/kg), and test compound groups at various doses (e.g., 10, 20, 40 mg/kg).

    • Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).

    • Inject 0.1 mL of a 1% w/v solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average edema in the control group and V_t is the average edema in the treated group.

    • Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by Dunnett's post-hoc test. A significant reduction in paw edema compared to the control group indicates anti-inflammatory activity.[11]

Anticonvulsant Activity

Epilepsy is a common neurological disorder characterized by recurrent seizures.[14] While many antiepileptic drugs are available, a significant portion of patients have drug-resistant epilepsy, driving the need for novel therapeutic agents. Pyridine derivatives have been explored for their anticonvulsant properties.[15][16]

Causality in Experimental Design: The Antiepileptic Drug Development (ADD) Program utilizes a tiered screening approach. The initial phase typically involves the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scMet) test.[15] The MES test is a model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread. The scMet test is a model for absence seizures and identifies compounds that elevate the seizure threshold. Using both models provides a broader initial characterization of a compound's potential mechanism of action. Neurotoxicity is concurrently assessed (e.g., via the rotorod test) to establish a protective index (PI = TD50/ED50), which is a critical measure of a compound's therapeutic window.[15][16]

Table 2: Representative Anticonvulsant Activity of CNS-Active Compounds

Compound Class Test Model Activity (ED50, mg/kg) Neurotoxicity (TD50, mg/kg) Reference
2-Benzylsuccinimides MES (mice, i.p.) Potent Exhibited neurotoxicity [15]
2-Benzylsuccinimides scMet (mice, i.p.) Potent Exhibited neurotoxicity [15]
Quinazolinones MES (mice, i.p.) Active Neurotoxic [16]

| 1-Diethylamino-3-phenylprop-2-en-1-one | MES (rats, p.o.) | 25.3 | >450 |[17] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

  • Animal Preparation:

    • Use male ICR mice (20-25 g).

    • Administer the test compound (or vehicle/positive control like Phenytoin) via the intended route (i.p. or p.o.) at various doses.

  • Induction of Seizure:

    • At the time of predicted peak effect (e.g., 30 minutes for i.p., 60 minutes for p.o.), deliver an electrical stimulus through corneal electrodes.

    • The stimulus is typically 50 mA for mice, delivered for 0.2 seconds by a constant-current device.

  • Endpoint Observation:

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs to a position greater than 90 degrees to the plane of the body.

    • The absence of this tonic extension phase is defined as protection.

  • Data Analysis:

    • The effective dose 50 (ED50), the dose required to protect 50% of the animals, is calculated using probit analysis.

    • This test is typically run in parallel with a neurotoxicity assay (e.g., rotorod test) to determine the TD50 (toxic dose 50).

    • A promising compound will have a high protective index (TD50/ED50), indicating a good separation between efficacy and toxicity.[15]

Future Perspectives and Drug Development

The 2-Methyl-3-phenoxypyridine scaffold is a fertile ground for further drug discovery. Future work should focus on:

  • Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).

  • Mechanism of Action Studies: Elucidating the specific molecular targets for the most active compounds. For instance, identifying the specific enzymes inhibited or receptors modulated.

  • Advanced In Vivo Models: Testing lead candidates in more complex, chronic models of disease to better predict clinical efficacy.

  • Safety and Toxicology: Comprehensive profiling of lead compounds to ensure an acceptable safety margin for potential clinical development.

Conclusion

Derivatives of the 2-Methyl-3-phenoxypyridine scaffold represent a class of molecules with significant, demonstrable potential across multiple therapeutic areas. Their synthetic tractability and the diverse biological activities exhibited by related pyridine structures make them a compelling focus for medicinal chemistry programs. The systematic application of the validated experimental protocols detailed in this guide can facilitate the identification and development of novel drug candidates with improved efficacy and safety profiles, addressing unmet needs in infectious diseases, inflammatory disorders, and neurology.

References

Sources

2-Methyl-3-phenoxypyridine: A Privileged Scaffold for Conformational Control in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-3-phenoxypyridine as a Scaffold in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-methyl-3-phenoxypyridine motif represents a sophisticated structural refinement in modern medicinal chemistry. Unlike the flexible diphenyl ether scaffold, this heterocyclic analog introduces two critical design elements: electronic modulation via the pyridine nitrogen and conformational restriction driven by the ortho-methyl group. This guide analyzes the scaffold's utility in optimizing ligand-target binding kinetics, particularly in P2X3 receptor antagonism and CXCR4 modulation, and provides validated protocols for its synthesis and diversification.

Structural & Physicochemical Attributes[1]

The "Ortho-Methyl Twist" Effect

The defining feature of this scaffold is the steric clash between the C2-methyl group and the C3-ether oxygen (and the subsequent phenyl ring).

  • Conformational Lock: In unsubstituted 3-phenoxypyridine, the ether linkage allows free rotation, often resulting in a high entropic penalty upon binding. The introduction of the C2-methyl group forces the phenoxy ring out of coplanarity with the pyridine ring.

  • Binding Implications: This pre-organized "twisted" conformation frequently mimics the bioactive state required for hydrophobic pocket occupancy, reducing the entropic cost of binding (

    
    ).
    
Electronic Profiling
  • Lipophilicity (LogP): The pyridine nitrogen lowers the LogP compared to the diphenyl ether analog (LogP ~2.5 vs. ~4.0), improving aqueous solubility and oral bioavailability.

  • Metabolic Stability: The C2-methyl group blocks the

    
    -position relative to the nitrogen, a common site for metabolic oxidation by aldehyde oxidase (AOX) or CYP450 isoforms. However, the methyl group itself becomes a potential site for metabolic "softness" (benzylic hydroxylation), which can be mitigated by fluorination (e.g., 
    
    
    
    or
    
    
    ).

Synthetic Architectures

Constructing the 2-methyl-3-phenoxypyridine core requires overcoming the poor nucleophilicity of the 3-position on the pyridine ring. We present two industry-standard protocols: Chan-Lam Coupling (for diversity-oriented synthesis) and Buchwald-Hartwig Amination (for scale-up).

Protocol A: Chan-Lam Coupling (Copper-Catalyzed)

Best for: Late-stage functionalization, mild conditions, tolerance of sensitive groups.

Mechanism: Oxidative coupling of 3-hydroxy-2-methylpyridine with aryl boronic acids.

Reagents:

  • Substrate: 3-Hydroxy-2-methylpyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (10-20 mol%)
    
  • Base: Pyridine or

    
     (2.0 equiv)
    
  • Oxidant: Molecular Oxygen (

    
    ) or TEMPO
    
  • Solvent:

    
     or Dichloroethane (DCE)
    

Step-by-Step Protocol:

  • Activation: Charge a reaction vessel with 3-hydroxy-2-methylpyridine (10 mmol), aryl boronic acid (15 mmol), and

    
     (1 mmol).
    
  • Solvation: Add activated 4Å molecular sieves (to scavenge water) and anhydrous

    
     (50 mL).
    
  • Base Addition: Add pyridine (20 mmol) dropwise.

  • Oxidation: Purge the headspace with

    
     (balloon pressure) or add TEMPO (1.0 equiv) if avoiding gas.
    
  • Reaction: Stir vigorously at room temperature (25°C) for 16–24 hours. Monitor by LC-MS for the consumption of the phenol.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with 0.5M HCl (to remove excess pyridine) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Etherification (Palladium-Catalyzed)

Best for: Unreactive aryl halides, large-scale synthesis.

Mechanism: Pd-catalyzed C-O bond formation between 3-halo-2-methylpyridine and a phenol (or vice versa).

Reagents:

  • Substrate: 3-Bromo-2-methylpyridine (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: RockPhos or t-BuBrettPhos (4 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Inertion: Flame-dry a Schlenk flask and cycle with Argon 3x.

  • Loading: Add 3-bromo-2-methylpyridine (10 mmol), phenol (12 mmol), base (20 mmol), Pd precursor, and Ligand.

  • Solvation: Add anhydrous Toluene (40 mL).

  • Heating: Heat to 100°C for 12 hours.

  • Validation: Check for conversion of the bromide via TLC/HPLC.

  • Isolation: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over

    
    .
    

Visualization: Synthetic Decision Matrix

The following diagram illustrates the decision logic for selecting the synthetic route based on available starting materials and scale.

SynthesisWorkflow Start Target: 2-Methyl-3-phenoxypyridine Core RouteA Route A: 3-Hydroxy-2-methylpyridine + Aryl Boronic Acid Start->RouteA If Phenol is Pyridine-based RouteB Route B: 3-Halo-2-methylpyridine + Phenol Start->RouteB If Halide is Pyridine-based CondA Condition: Chan-Lam Coupling Cu(OAc)2, O2, RT RouteA->CondA CondB Condition: Buchwald-Hartwig Pd-Catalyst, RockPhos, 100°C RouteB->CondB OutcomeA High Tolerance for Functional Groups (Esters, Nitriles) CondA->OutcomeA OutcomeB High Yield on Scale Robust for Unreactive Halides CondB->OutcomeB

Caption: Decision matrix for synthesizing 2-methyl-3-phenoxypyridine scaffolds based on substrate availability and functional group tolerance.

Medicinal Chemistry Case Studies

P2X3 Receptor Antagonism

The P2X3 receptor is a trimeric ATP-gated ion channel involved in chronic cough and neuropathic pain.

  • Relevance: Drugs like Gefapixant (MK-7264) utilize a diaminopyrimidine ether core. However, next-generation antagonists explore the 3-phenoxypyridine scaffold to improve selectivity against the P2X2/3 heterotrimer (which causes taste disturbance side effects).

  • Mechanism: The 2-methyl-3-phenoxypyridine core occupies the allosteric hydrophobic pocket of the P2X3 receptor. The "twist" induced by the methyl group optimizes

    
     stacking interactions with Tyr residues in the binding site while minimizing steric clash with the channel gate.
    
CXCR4 Antagonists

The chemokine receptor CXCR4 is a target for HIV entry inhibition and stem cell mobilization.

  • Data: Patents (e.g., US20040209921) identify 2-methyl-3-phenoxypyridine derivatives as potent binders. The basic nitrogen of the pyridine interacts with Asp residues (Asp171) in the transmembrane domain, while the phenoxy tail extends into the hydrophobic minor subpocket.

Visualization: P2X3 Signaling Pathway & Inhibition

P2X3Pathway ATP Extracellular ATP (Agonist) P2X3 P2X3 Receptor (Sensory Neuron) ATP->P2X3 Binds ChannelOpen Ion Channel Opening (Ca2+ / Na+ Influx) P2X3->ChannelOpen Activation Depolarization Membrane Depolarization (Action Potential) ChannelOpen->Depolarization Signal Cough Reflex / Nociception (CNS Signal) Depolarization->Signal Scaffold 2-Methyl-3-phenoxypyridine (Allosteric Antagonist) Scaffold->P2X3 Blocks (Allosteric)

Caption: Mechanism of action for P2X3 antagonists. The scaffold prevents ATP-mediated channel gating, halting the nociceptive signal.

Comparison Data: Scaffold Efficacy

The following table compares the 2-methyl-3-phenoxypyridine scaffold against standard bioisosteres in terms of key medicinal chemistry metrics.

MetricDiphenyl Ether3-Phenoxypyridine2-Methyl-3-phenoxypyridine
LogP (Lipophilicity) ~4.2 (High)~2.5 (Moderate)~2.8 (Optimized)
Aqueous Solubility PoorGoodGood
Conformation Flexible (High Entropy)FlexibleRestricted (Low Entropy)
Metabolic Liability Phenyl oxidationPyridine N-oxidationBenzylic hydroxylation (manageable)
Selectivity Potential LowModerateHigh (Shape-driven)

References

  • Gefapixant (MK-7264)

    • Title: P2X3-selective mechanism of Gefapixant, a drug candidate for the tre
    • Source: ResearchG
    • URL:[Link]

  • Synthesis of 2-Methylpyridines (Flow Chemistry)

    • Title: Flow Synthesis of 2-Methylpyridines via α-Methylation.[1][2]

    • Source: Molecules (MDPI) / NIH (2015).
    • URL:[Link]

  • Title: CXCR4 chemokine receptor binding compounds (Patent US20040209921A1).
  • Phenoxypyridine in Agrochemicals

    • Title: Advancement of Phenoxypyridine as an Active Scaffold for Pesticides.
    • Source: MDPI (2022).
    • URL:[Link]

  • Chan-Lam Coupling Protocols

    • Title: Copper-promoted coupling of aryl boronic acids and deriv
    • Source: Organic Chemistry Portal (General Reference).
    • URL:[Link]

Sources

Methodological & Application

Synthesis of 2-Methyl-3-phenoxypyridine from 2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-purity protocol for the synthesis of 2-Methyl-3-phenoxypyridine starting from 2-chloro-3-nitropyridine .

This transformation presents a specific regiochemical challenge: introducing a methyl group at the activated 2-position while converting the deactivated 3-nitro group into a phenoxy ether . Direct nucleophilic aromatic substitution (


) at the 3-position is electronically unfavorable due to the lack of ortho/para activation. Therefore, this protocol utilizes a robust "Methylation-Reduction-Diazotization-Coupling"  strategy.

Strategic Overview & Retrosynthesis

The synthesis is designed to avoid the formation of bis-alkylated byproducts and to overcome the low reactivity of the 3-position on the pyridine ring.

  • Challenge 1 (C2-Methylation): Direct methylation of halopyridines using methyl-lithium or Grignard reagents often results in over-alkylation or metal-halogen exchange side reactions. We employ a Malonate Displacement/Decarboxylation sequence, which renders the alkylation irreversible and highly regioselective.

  • Challenge 2 (C3-Functionalization): The 3-nitro group acts as a masked amine. Following reduction, the amino group is converted to a bromide via a Sandmeyer reaction. The final C-O bond is formed via a Copper-catalyzed Ullmann-type coupling, which is superior to Palladium methods for electron-deficient pyridines reacting with phenols.

Reaction Pathway Diagram

SynthesisRoute SM 2-Chloro-3-nitropyridine Int1 Diethyl (3-nitropyridin-2-yl)malonate SM->Int1 Diethyl Malonate NaH or K2CO3, THF Int2 2-Methyl-3-nitropyridine Int1->Int2 H2SO4 (aq) Hydrolysis/Decarboxylation Int3 2-Methyl-3-aminopyridine Int2->Int3 H2, Pd/C or Fe/HCl Int4 2-Methyl-3-bromopyridine Int3->Int4 NaNO2, HBr CuBr (Sandmeyer) Product 2-Methyl-3-phenoxypyridine Int4->Product PhOH, CuI K3PO4, Ligand

Figure 1: Step-wise synthetic pathway from chloronitropyridine precursor to phenoxy-methyl target.[1]

Detailed Experimental Protocol

Step 1: C2-Methylation via Malonate Displacement

This step installs the methyl group by displacing the labile 2-chloro atom with a malonate nucleophile, followed by acid-mediated hydrolysis and decarboxylation.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)[2]

  • Diethyl malonate (1.2 eq)

  • Sodium Hydride (60% dispersion) or

    
     (2.5 eq)
    
  • Solvent: Anhydrous THF or Toluene

  • Hydrolysis: 6M

    
    
    

Protocol:

  • Anion Formation: In a flame-dried 3-neck flask under

    
    , suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add diethyl malonate dropwise over 30 minutes. Stir at room temperature (RT) for 1 hour until 
    
    
    
    evolution ceases.
  • Displacement: Cool the solution to 0°C. Add a solution of 2-chloro-3-nitropyridine in THF dropwise.

  • Reflux: Heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material.

  • Workup: Quench with saturated

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate to yield the crude malonate adduct.
  • Decarboxylation: Suspend the crude oil in 6M

    
    . Heat to reflux (100–110°C) for 8 hours. The evolution of 
    
    
    
    gas indicates reaction progress.
  • Isolation: Cool to 0°C. Neutralize carefully with

    
     or 
    
    
    
    to pH 8–9. Extract with DCM.
  • Purification: Flash chromatography (SiO2, 10-30% EtOAc/Hexane).

    • Target Intermediate: 2-Methyl-3-nitropyridine.[1][3][4]

Step 2: Reduction of Nitro Group

Reagents:

  • 2-Methyl-3-nitropyridine[1][3][4]

  • 10% Pd/C (10 wt% loading)

  • Solvent: Methanol or Ethanol

  • Hydrogen gas (balloon or 1 atm)

Protocol:

  • Dissolve the nitro compound in MeOH.

  • Add 10% Pd/C carefully under inert atmosphere.

  • Purge with

    
     gas and stir vigorously at RT for 4–12 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst. Wash with MeOH.

  • Concentration: Evaporate solvent to yield 2-methyl-3-aminopyridine as a solid. (Usually sufficiently pure for the next step).

Step 3: Sandmeyer Bromination

Converting the amine to a bromide provides the necessary handle for the ether coupling.

Reagents:

  • 2-Methyl-3-aminopyridine[5]

  • 
     (1.2 eq)
    
  • 48% HBr (aq)

  • CuBr (0.5 eq)

Protocol:

  • Salt Formation: Dissolve the amine in 48% HBr and cool to -5°C to 0°C in an ice/salt bath.

  • Diazotization: Add an aqueous solution of

    
     dropwise, maintaining temperature < 5°C. Stir for 30 mins.
    
  • Substitution: In a separate vessel, dissolve CuBr in 48% HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise. (Caution: Nitrogen gas evolution).

  • Heating: Allow to warm to RT, then heat to 60°C for 1 hour to ensure completion.

  • Workup: Basify with NaOH to pH > 10. Extract with diethyl ether or DCM.

  • Purification: Distillation or Column Chromatography.

    • Target Intermediate: 2-Methyl-3-bromopyridine.

Step 4: Copper-Catalyzed Ullmann Etherification

The final step couples the aryl bromide with phenol.

Reagents:

  • 2-Methyl-3-bromopyridine (1.0 eq)

  • Phenol (1.2 eq)

  • Catalyst: CuI (10 mol%)

  • Ligand: Picolinic acid (20 mol%) or 1,10-Phenanthroline

  • Base:

    
     (2.0 eq)
    
  • Solvent: DMSO or DMF

Protocol:

  • Charging: In a screw-cap vial or pressure tube, combine the bromide, phenol, CuI, ligand, and base.

  • Degassing: Evacuate and backfill with Argon (3 cycles). Add dry DMSO via syringe.

  • Reaction: Heat to 90–110°C for 16–24 hours.

  • Workup: Cool to RT. Dilute with water and EtOAc.[6][7] Filter through Celite if necessary.

  • Extraction: Wash the organic layer with 1M NaOH (to remove excess phenol) and then brine.

  • Final Purification: Column chromatography (Hexane/EtOAc).

    • Final Product: 2-Methyl-3-phenoxypyridine .

Data Summary & Critical Parameters

StepTransformationKey ReagentsCritical ParameterTypical Yield
1 MethylationDiethyl malonate, NaHAnhydrous conditions;

venting
65-75%
2 Reduction

, Pd/C
Catalyst pyrophoricity90-95%
3 Bromination

, HBr, CuBr
Temp < 5°C during diazotization60-70%
4 EtherificationPhOH, CuI,


-free atmosphere; Temp > 90°C
70-85%

Troubleshooting & Safety (Self-Validating Logic)

Mechanism-Based Troubleshooting
  • Issue (Step 1): Low yield of malonate adduct.

    • Cause: Incomplete deprotonation of malonate or moisture in THF.

    • Fix: Ensure NaH is fresh; use a slight excess of malonate (1.2–1.5 eq).

  • Issue (Step 3): Formation of 2-methyl-3-hydroxypyridine (hydrolysis byproduct).

    • Cause: Diazonium salt warmed up before addition to CuBr, or insufficient acid concentration.

    • Fix: Keep diazonium solution at -5°C and ensure high HBr concentration to favor bromide attack over water.

  • Issue (Step 4): No reaction or low conversion.

    • Cause: Catalyst poisoning by oxidation.

    • Fix: Cu(I) is unstable in air. Use fresh CuI (white/off-white, not green/brown) and rigorously degas solvents.

Safety Protocols
  • Diazonium Salts: Potentially explosive if dried. Keep in solution and process immediately.

  • Hydrogenation: Risk of fire. Ground all equipment; purge with inert gas before introducing hydrogen.

  • 2-Chloro-3-nitropyridine: Skin sensitizer and irritant. Handle in a fume hood.

References

  • Synthesis of 2-Methyl-3-nitropyridines via Malonate Displacement

    • Source: MDPI, "Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions with S-Nucleophiles".
    • Relevance: Validates the use of diethyl malonate/base for converting 2-chloro-3-nitropyridine to the 2-methyl derivative.[1][3]

  • Preparation of 2-Methyl-3-bromopyridine (Patent CN104844502A)

    • Source: Patsnap/Google P
    • Relevance: Provides the industrial protocol for the reduction of 2-methyl-3-nitropyridine and subsequent Sandmeyer reaction to the bromide.
  • Ullmann-Type Coupling of Pyridyl Halides

    • Source: "Copper-Catalyzed Synthesis of Diaryl Ethers", Organic Letters.
    • Relevance: General conditions for coupling electron-deficient aryl halides with phenols using CuI/Picolinic acid.

Sources

Application and Protocol for the Synthesis of 2-Methyl-3-phenoxypyridine via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Diaryl Ethers and the Ullmann Condensation

Diaryl ethers are a pivotal structural motif in a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The synthesis of these compounds, particularly those incorporating heterocyclic rings like pyridine, is of significant interest to the drug development industry. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, stands as a classic and versatile method for the formation of the C-O bond in diaryl ethers.[1] While traditional Ullmann conditions often required harsh reaction parameters, modern advancements, especially the introduction of specialized ligands, have enabled these transformations to proceed under significantly milder conditions with improved yields and broader substrate scope.[2][3]

This application note provides a comprehensive guide to the synthesis of 2-Methyl-3-phenoxypyridine, a valuable building block in medicinal chemistry, utilizing a ligand-accelerated Ullmann condensation. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and offer insights into process optimization and troubleshooting.

Reaction Principle and Mechanistic Overview

The synthesis of 2-Methyl-3-phenoxypyridine via the Ullmann condensation can be approached in two primary ways: the coupling of a 3-halo-2-methylpyridine with phenol, or the reaction of 2-methyl-3-hydroxypyridine with an aryl halide such as bromobenzene. The latter approach, the O-arylation of a hydroxypyridine, is often favored and is the focus of this protocol.

The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) precursor or used directly as a salt like copper(I) iodide (CuI). The key to the success of modern Ullmann reactions lies in the use of a ligand that coordinates to the copper center, enhancing its solubility and reactivity.[2][3] For the O-arylation of 3-hydroxypyridines, ligands such as β-diketones (e.g., 2,2,6,6-tetramethylheptane-3,5-dione) have proven effective.[4][5][6]

The catalytic cycle, as illustrated in the diagram below, is generally understood to involve the following key steps:

  • Formation of a Copper(I) Phenoxide: The 2-methyl-3-hydroxypyridine is deprotonated by a base to form the corresponding pyridinolate anion, which then coordinates with the ligated copper(I) catalyst.

  • Oxidative Addition: The aryl halide (bromobenzene) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The desired 2-Methyl-3-phenoxypyridine is formed through reductive elimination from the copper(III) complex, regenerating a copper(I) species that can re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Ullmann_Condensation CuI_L Cu(I)-L Catalyst Cu_Pyridinolate L-Cu(I)-OAr' CuI_L->Cu_Pyridinolate + 2-Methyl-3-pyridinolate - I⁻ Pyridinolate 2-Methyl-3-pyridinolate CuIII_Intermediate L-Cu(III)(Ph)(OAr') Cu_Pyridinolate->CuIII_Intermediate Oxidative Addition + PhBr ArylHalide Bromobenzene (PhBr) CuIII_Intermediate->CuI_L Product 2-Methyl-3-phenoxypyridine CuIII_Intermediate->Product Reductive Elimination

Sources

Application Notes and Protocols: Leveraging 2-Methyl-3-phenoxypyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Phenoxypyridine Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy by offering targeted treatment modalities.[1] The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[2][3] The introduction of a phenoxy group at the 3-position of a pyridine core offers a valuable vector for exploring interactions with the solvent-exposed region of the kinase domain, potentially enhancing potency and modulating selectivity. The additional methyl group at the 2-position can serve as a synthetic handle for further functionalization or can itself contribute to favorable steric interactions within the binding site.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of 2-Methyl-3-phenoxypyridine as a versatile building block in the synthesis of novel kinase inhibitors. While not a widely documented starting material for currently approved drugs, its structural motifs are present in numerous potent kinase inhibitors. This guide will, therefore, present a well-founded, albeit hypothetical, synthetic pathway to a potential kinase inhibitor, with each step grounded in established and validated chemical transformations.

Synthesis of the Core Scaffold: 2-Methyl-3-phenoxypyridine

The synthesis of the 2-Methyl-3-phenoxypyridine core can be efficiently achieved through a two-step process commencing with the commercially available 2-methyl-3-hydroxypyridine. The key transformation is a copper-catalyzed Ullmann condensation to form the diaryl ether linkage.[4][5]

Protocol 1: Synthesis of 2-Methyl-3-phenoxypyridine

Materials:

  • 2-Methyl-3-hydroxypyridine

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask, add 2-methyl-3-hydroxypyridine (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • To the stirred suspension, add iodobenzene (1.2 eq).

  • Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 2-Methyl-3-phenoxypyridine.

Expected Yield: 60-75%

Causality Behind Experimental Choices:

  • Copper(I) Iodide: Serves as the catalyst for the Ullmann condensation, facilitating the formation of the C-O bond between the pyridine and phenyl rings.[5]

  • Potassium Carbonate: Acts as a base to deprotonate the hydroxyl group of 2-methyl-3-hydroxypyridine, forming the nucleophilic phenoxide.

  • DMF: A polar aprotic solvent suitable for this reaction, as it effectively dissolves the reactants and facilitates the high temperatures required.

Proposed Synthetic Pathway to a Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitor

The following section outlines a hypothetical, yet chemically sound, multi-step synthesis of a potential kinase inhibitor starting from 2-Methyl-3-phenoxypyridine. The target molecule incorporates the pyrido[2,3-d]pyrimidine core, a common scaffold in kinase inhibitors.[6][7][8]


// Node Definitions A [label="2-Methyl-3-phenoxypyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-Carboxy-3-phenoxypyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Methyl 3-phenoxypyridine-2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="3-Phenoxy-2-(hydrazinocarbonyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5-Phenoxy-pyrido[2,3-d]pyridazin-8(7H)-one\n(Hypothetical Kinase Inhibitor Core)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions with Labels A -> B [label=" Oxidation [KMnO₄ or NHPI/Co(II)] ", color="#4285F4"]; B -> C [label=" Esterification [MeOH, H₂SO₄] ", color="#34A853"]; C -> D [label=" Hydrazinolysis [N₂H₄·H₂O] ", color="#FBBC05"]; D -> E [label=" Cyclization [e.g., with formamide] ", color="#EA4335"];

// Invisible nodes for layout control {rank=same; A;} {rank=same; B;} {rank=same; C;} {rank=same; D;} {rank=same; E;} }

Figure 1. Proposed synthetic workflow for a kinase inhibitor core.

Step 1: Oxidation of the Methyl Group

The methyl group at the 2-position is a convenient handle for introducing further functionality. A common and effective transformation is its oxidation to a carboxylic acid.[9][10][11]

Protocol 2: Synthesis of 2-Carboxy-3-phenoxypyridine

Materials:

  • 2-Methyl-3-phenoxypyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve 2-Methyl-3-phenoxypyridine (1.0 eq) in water.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the solution to 80-90 °C.

  • Slowly add a solution of potassium permanganate (3.0 eq) in water, maintaining the temperature. The color of the solution will change as the reaction proceeds.

  • After the addition is complete, continue heating for an additional 2-4 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Cool the combined filtrate in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

  • A white precipitate of 2-Carboxy-3-phenoxypyridine will form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Expected Yield: 70-85%

Trustworthiness of the Protocol: This is a standard oxidation procedure for alkylpyridines. The reaction progress is visually monitored by the disappearance of the purple permanganate color. The product precipitates upon acidification, providing a straightforward isolation method.

Step 2: Functionalization and Cyclization to a Pyrido[2,3-d]pyrimidine Core

With the carboxylic acid in hand, the next steps involve converting it to a more reactive intermediate and then performing a cyclization to form the desired heterocyclic core. For this hypothetical pathway, we will first convert the carboxylic acid to a hydrazide, which can then be cyclized.

Protocol 3: Synthesis of the Pyrido[2,3-d]pyrimidine Core

Part A: Esterification

  • Suspend 2-Carboxy-3-phenoxypyridine (1.0 eq) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate to yield Methyl 3-phenoxypyridine-2-carboxylate.

Part B: Hydrazinolysis

  • Dissolve the crude ester from Part A in ethanol.

  • Add hydrazine hydrate (3.0 eq).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction, and the product, 3-Phenoxy-2-(hydrazinocarbonyl)pyridine, should precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

Part C: Cyclization

  • Heat the hydrazide from Part B in an excess of formamide at 150-160 °C for 2-4 hours.

  • Cool the reaction mixture, and add water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the hypothetical kinase inhibitor core: 5-Phenoxy-pyrido[2,3-d]pyridazin-8(7H)-one .

Expertise & Experience Insights: The choice of a hydrazide intermediate followed by cyclization with formamide is a well-established method for the synthesis of pyridazine-fused heterocycles. This approach avoids harsh reagents and often proceeds with good yields. The final product can be further functionalized, for example, at the N7 position, to optimize kinase inhibitory activity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Considerations and Target Kinases

The phenoxypyridine scaffold is a known hinge-binding motif in several kinase inhibitors.[2][12] The pyridine nitrogen is expected to form a hydrogen bond with the backbone NH of the kinase hinge region. The phenoxy group can occupy the hydrophobic pocket adjacent to the hinge, and substitutions on this ring can be used to fine-tune potency and selectivity.

The proposed 5-Phenoxy-pyrido[2,3-d]pyridazin-8(7H)-one core is structurally analogous to known inhibitors of various kinase families, including but not limited to:

  • Tyrosine Kinases: Such as EGFR, VEGFR, and Src family kinases.[13]

  • Serine/Threonine Kinases: Including ROCK and PI3K.[12][14]

Further derivatization of this core would be necessary to achieve high potency and selectivity for a specific kinase target. For example, the introduction of a substituted aniline at a suitable position is a common strategy in the design of type I kinase inhibitors.

Data Summary

CompoundStarting MaterialKey TransformationReagentsExpected Yield (%)
2-Methyl-3-phenoxypyridine2-Methyl-3-hydroxypyridineUllmann CondensationIodobenzene, CuI, K₂CO₃, DMF60-75
2-Carboxy-3-phenoxypyridine2-Methyl-3-phenoxypyridineOxidationKMnO₄, NaOH70-85
5-Phenoxy-pyrido[2,3-d]pyridazin-8(7H)-one2-Carboxy-3-phenoxypyridineCyclizationMeOH, H₂SO₄; N₂H₄·H₂O; Formamide40-60 (over 3 steps)

Conclusion

2-Methyl-3-phenoxypyridine, while not a mainstream starting material, presents a viable and strategically valuable scaffold for the synthesis of novel kinase inhibitors. The synthetic routes outlined in these application notes are based on robust and well-documented chemical principles. By leveraging the functional handles present in this molecule, medicinal chemists can access a diverse range of pyrido-fused heterocyclic systems with the potential for potent and selective kinase inhibition. The provided protocols offer a solid foundation for further exploration and optimization in drug discovery programs.

References

  • Title: Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide Source: ResearchGate URL: [Link]

  • Title: C-H functionalization of pyridines Source: PubMed URL: [Link]

  • Title: Oxidation of methyl-pyridines Source: Google Patents URL
  • Title: C-H Functionalization of Pyridines Source: ResearchGate URL: [Link]

  • Title: Process for producing pyridine carboxylic acids Source: Google Patents URL
  • Title: Flow Synthesis of 2-Methylpyridines via α-Methylation Source: ResearchGate URL: [Link]

  • Title: Ullmann reaction Source: Wikipedia URL: [Link]

  • Title: Synthesis method of 5-chloro-2,3-dihydroxyl pyridine Source: Google Patents URL
  • Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: MDPI URL: [Link]

  • Title: 2-amino-3-hydroxypyridine and its preparation method and purification method Source: Eureka URL
  • Title: Process for the production of 2-amino-3-hydroxypyridines Source: Google Patents URL
  • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: ACS Publications URL: [Link]

  • Title: Process for preparing 2-methyl-3-hydroxypyridines Source: Google Patents URL
  • Title: Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation Source: PubMed URL: [Link]

  • Title: OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS Source: ACS Publications URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidines. IV. Synthetic studies leading to various oxopyrido[2,3-d]pyrimidines Source: ACS Publications URL: [Link]

  • Title: Process for the preparation of 2-chloro-3-hydroxy pyridine Source: European Patent Office URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors Source: ACS Publications URL: [Link]

  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC - NIH URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: PMC - NIH URL: [Link]

  • Title: Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation Source: Frontiers URL: [Link]

  • Title: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides Source: MIT Open Access Articles URL: [Link]

  • Title: Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors Source: PubMed URL: [Link]

  • Title: Oxidation of certain methylpyridines to pyridine carboxylic acids Source: PubMed URL: [Link]

  • Title: The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation Source: ACS Publications URL: [Link]

  • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: RSC Publishing URL: [Link]

  • Title: Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation Source: PMC - NIH URL: [Link]

  • Title: 2-amino-3-hydroxypyridine and preparation method and refining method thereof Source: Google Patents URL
  • Title: Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Source: MDPI URL: [Link]

  • Title: Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts Source: ACS Publications URL: [Link]

  • Title: Determination of the K d for the interaction between phenazopyridine and eight selected kinases. Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors Source: ACS Publications URL: [Link]

  • Title: Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors Source: PMC - NIH URL: [Link]

  • Title: HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors Source: YouTube URL: [Link]

  • Title: Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors Source: PMC - NIH URL: [Link]

  • Title: C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides Source: UniTo URL: [Link]

  • Title: Palladium Catalyzed Amination of Aryl Chlorides Source: Wiley Analytical Science URL: [Link]

  • Title: RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW Source: PMC - NIH URL: [Link]

Sources

Application Note: 2-Methyl-3-phenoxypyridine Scaffolds in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Methyl-3-phenoxypyridine represents a critical structural motif in the design of modern agrochemicals, particularly Phytoene Desaturase (PDS) inhibiting herbicides (bleaching herbicides) and specific insecticide classes.

While diphenyl ethers (e.g., acifluorfen) have long been established as herbicides, their pyridine bioisosteres offer distinct advantages. The 3-phenoxypyridine core mimics the spatial arrangement of diphenyl ethers required for binding to the PDS enzyme, while the 2-methyl substituent provides steric protection to the adjacent nitrogen and carbon atoms, significantly enhancing metabolic stability against oxidative degradation in target plants.

Chemical Profile
PropertySpecification
CAS Registry Number Derived from 2176-45-6 (parent 3-phenoxypyridine)
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Key Functionality Ether linkage (Pharmacophore), Pyridine Nitrogen (Solubility/Binding), Methyl group (Metabolic block)
Primary Application Scaffold for PDS Inhibitors (Herbicides), Juvenile Hormone Mimics (Insecticides)

Application I: Synthetic Protocol via Ullmann-Type Coupling

The most robust method for accessing the 2-methyl-3-phenoxypyridine core is the copper-catalyzed Ullmann-type C-O coupling. This protocol is superior to nucleophilic aromatic substitution (


) for this scaffold because the electron-rich nature of the 3-position on the pyridine ring makes direct nucleophilic attack difficult without strong electron-withdrawing groups.
Workflow Diagram: Synthesis Pathway

SynthesisWorkflow Reagents Reagents: 2-Methyl-3-hydroxypyridine + Aryl Bromide Catalyst Catalytic System: CuI (10 mol%) Ligand: 1-Methylimidazole Base: Cs2CO3 Reagents->Catalyst Mix under N2 Process Reaction Conditions: Solvent: DMSO or DMF Temp: 110-120°C Time: 12-24h Catalyst->Process Heat Workup Workup & Purification: EtOAc Extraction Silica Gel Chromatography (Hexane/EtOAc) Process->Workup Cool & Quench Product Final Product: 2-Methyl-3-phenoxypyridine Derivative Workup->Product Isolate

Caption: Optimized Ullmann-type coupling workflow for synthesizing 3-phenoxypyridine derivatives.

Detailed Protocol

Objective: Synthesis of 2-methyl-3-(substituted-phenoxy)pyridine.

Materials:

  • 2-Methyl-3-hydroxypyridine (1.0 equiv)

  • Substituted Aryl Bromide (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1-Methylimidazole (Ligand) (0.5 equiv) or Picolinic acid (20 mol%)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous DMF or DMSO

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction flask and purge with argon or nitrogen to remove moisture and oxygen (critical for Cu(I) catalyst stability).

  • Charging: Add 2-Methyl-3-hydroxypyridine (10 mmol),

    
     (20 mmol), and CuI (1 mmol) to the flask.
    
  • Solvent Addition: Add anhydrous DMF (20 mL) and the ligand (1-methylimidazole or picolinic acid). Stir for 5 minutes at room temperature.

  • Coupling: Add the Aryl Bromide (12 mmol).

  • Reaction: Heat the mixture to 110–120°C for 12–24 hours. Monitor progress via TLC (Thin Layer Chromatography) or LC-MS.

    • Expert Insight: If conversion is low, add an additional 5 mol% of CuI and continue heating. The 2-methyl group provides steric hindrance, often requiring slightly longer reaction times than unsubstituted pyridines.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (3 x 30 mL) and brine (1 x 30 mL) to remove DMF.

  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
    

Application II: Biological Screening (Bleaching Herbicide Assay)

Compounds containing the 3-phenoxypyridine moiety often act as Phytoene Desaturase (PDS) inhibitors . Inhibition of PDS blocks the biosynthesis of carotenoids (colored pigments).[1] Without carotenoids, chlorophyll is destroyed by photo-oxidation, leading to the characteristic "bleaching" symptom (white plant tissue).

Mechanism of Action[2][3][4][5][6]

PDS_Mechanism GGPP Geranylgeranyl PP Phytoene Phytoene (Colorless) GGPP->Phytoene PDS Enzyme: Phytoene Desaturase (PDS) Phytoene->PDS Substrate Inhibitor 2-Methyl-3-phenoxypyridine Derivative Inhibitor->PDS Inhibits Carotene Zeta-Carotene -> Lycopene (Colored Carotenoids) PDS->Carotene Normal Pathway Bleaching Chlorophyll Photo-oxidation (BLEACHING / DEATH) PDS->Bleaching If Blocked Protection Photoprotection of Chlorophyll Carotene->Protection

Caption: Mechanism of Action: PDS inhibition leads to carotenoid depletion and subsequent chlorophyll destruction.

Protocol: Lemna minor (Duckweed) Micro-Plate Bioassay

This assay is the industry standard for rapid screening of bleaching herbicides due to its high throughput and direct visual readout.

Materials:

  • Lemna minor culture (axenic).

  • Steinberg Medium (growth medium).

  • 24-well tissue culture plates.

  • Test compounds (dissolved in DMSO).

Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Dosing: Add Steinberg medium to the 24-well plates (2 mL per well). Add the test compound to achieve a concentration range (e.g., 0.1, 1, 10, 100

    
    ). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
    
    • Control: Medium + 0.5% DMSO (No herbicide).

    • Positive Control: Diflufenican or Norflurazon (known PDS inhibitors).

  • Inoculation: Place 2-3 fronds of Lemna minor into each well.

  • Incubation: Incubate in a growth chamber at 25°C under continuous light (essential for the bleaching effect) for 7 days.

  • Assessment (Day 7):

    • Visual Score: Rate bleaching on a scale of 0 (Green) to 100 (Completely White).

    • Quantitative: Extract chlorophyll using methanol and measure absorbance at 665 nm and 650 nm.

Data Interpretation:

  • PDS Inhibition: Defined by significant bleaching (white new fronds) with or without growth reduction.

  • General Toxicity: Defined by growth reduction (stunting/necrosis) without bleaching (indicates a different mode of action).

Analytical Quality Control

To ensure the validity of SAR (Structure-Activity Relationship) studies, the purity of the synthesized 2-methyl-3-phenoxypyridine derivatives must be verified.

ParameterMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 95% Area
Identity 1H-NMR (DMSO-d6)Integration of methyl singlet (~2.4 ppm) and aromatic protons matches structure.
Residual Copper ICP-MS< 10 ppm (Copper residues can be phytotoxic and interfere with bioassays).

References

  • Sandmann, G., & Böger, P. (1989). Phytoene desaturase inhibition by bleaching herbicides.[1][2]Z. Naturforsch. 51c, 534-538.[1]

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Reference for Ullmann/Buchwald protocols).
  • Monde, K., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.Molecules , 20(9), 15804-15815.

  • Weed Science Society of America (WSSA). Herbicide Site of Action Classification List. Group 12 (PDS Inhibitors).

  • Liu, C., et al. (2022). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction.[3]Inorganics , 10, 237.[3]

Sources

High-throughput screening protocols for 2-Methyl-3-phenoxypyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies for 2-Methyl-3-phenoxypyridine Analogs

Executive Summary & Scientific Rationale

The 2-methyl-3-phenoxypyridine scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for Type I and Type II kinase inhibitors (where the pyridine nitrogen often acts as a hinge binder) and phytoene desaturase inhibitors. However, the physicochemical profile of this scaffold—specifically its high lipophilicity (cLogP > 3.5) and low aqueous solubility—presents significant challenges in High-Throughput Screening (HTS).

Standard liquid handling often results in compound precipitation, leading to false negatives (loss of potency) or false positives (light scattering/aggregation). This Application Note details a validated HTS workflow designed specifically for 2-methyl-3-phenoxypyridine analogs .

Key Technical Innovations:

  • Acoustic Droplet Ejection (ADE): Utilization of contact-free dispensing to eliminate tip-based carryover and maintain 100% DMSO integrity until the moment of reaction.

  • TR-FRET Detection: Selection of Time-Resolved Fluorescence Resonance Energy Transfer to negate potential autofluorescence common to pyridine-ether conjugated systems.

  • Aggregation Counter-Screening: A mandatory detergent-sensitivity step to rule out colloidal aggregators.

HTS Workflow Visualization

The following diagram illustrates the critical decision gates required when screening lipophilic pyridine analogs.

HTS_Workflow Library Library Prep (10mM in 100% DMSO) QC_Solubility QC: Nephelometry (Check for Precipitates) Library->QC_Solubility Primary_Assay Primary Screen: TR-FRET Kinase Assay QC_Solubility->Primary_Assay Pass Data_Analysis Data Analysis (Z' Calculation) Primary_Assay->Data_Analysis Hit_Selection Hit Selection (> 50% Inhibition) Data_Analysis->Hit_Selection Valid Run (Z' > 0.5) Counter_Screen Counter Screen: Detergent Sensitivity Hit_Selection->Counter_Screen Counter_Screen->Library False Positive (Discard) Validation Dose-Response (IC50) & Orthogonal Assay Counter_Screen->Validation Non-Aggregator

Figure 1: Decision tree for screening lipophilic 2-methyl-3-phenoxypyridine analogs. Note the early solubility QC and late-stage aggregation counter-screen.

Protocol 1: Library Management & Acoustic Dispensing

Challenge: 2-methyl-3-phenoxypyridine analogs are prone to "crashing out" upon dilution in aqueous buffers. Intermediate dilution plates (e.g., compound in 5% DMSO/Water) must be avoided.

Methodology: Direct Transfer via Acoustic Droplet Ejection (ADE).

Materials:

  • Source Plate: 384-well or 1536-well LDV (Low Dead Volume) Cyclo-olefin polymer plate.

  • Solvent: Anhydrous DMSO (stored over molecular sieves to prevent hydration).

  • Instrument: Labcyte Echo or equivalent acoustic dispenser.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve analogs at 10 mM in 100% anhydrous DMSO.

    • Critical Step: Centrifuge source plates at 1000 x g for 1 minute to remove bubbles, which interfere with acoustic energy.

  • Environmental Control: Maintain source plates at 20°C. Do not chill DMSO stocks below 15°C during the run to prevent freezing or viscosity changes that alter droplet volume.

  • Direct Dispense:

    • Target Assay Volume: 10 µL.

    • Desired Screening Concentration: 10 µM.[1]

    • Dispense 10 nL of compound directly into the dry assay plate (destination).

    • Result: Final DMSO concentration is 0.1%.[1] This minimizes solvent effects while bypassing the aqueous intermediate step where phenoxypyridines typically precipitate.

  • Backfill: Dispense 10 nL of pure DMSO into control wells (High/Low controls) to normalize solvent volume across the plate.

Protocol 2: Primary Biochemical Screen (TR-FRET)

Rationale: Pyridine derivatives can exhibit blue-range fluorescence. Standard intensity-based fluorescence assays are prone to interference. TR-FRET (e.g., LanthaScreen™) uses a time delay (50–100 µs) to eliminate short-lived compound fluorescence, measuring only the long-lived Terbium/Europium signal.

Assay Principle:

  • Tracer: AlexaFluor-647 labeled ATP-competitive tracer.

  • Antibody: Eu-labeled anti-tag antibody (binds to the Kinase).

  • Mechanism: When the tracer binds the kinase, FRET occurs between Eu (Donor) and AF647 (Acceptor). The 2-methyl-3-phenoxypyridine analog competes with the tracer, reducing the FRET signal.

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (detergent is critical for lipophilic compounds).

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent.

  • Detection Reagent: LanthaScreen Eu-anti-His Antibody.

Step-by-Step Protocol:

  • Plate Prep: Use the destination plates containing the 10 nL acoustically dispensed compounds (from Protocol 1).

  • Enzyme Addition (15 min):

    • Dilute Kinase to 2x final concentration (e.g., 5 nM) in Kinase Buffer A.

    • Dispense 5 µL of 2x Kinase into all wells.

    • Incubate 15 minutes at RT. This allows the analog to bind the "hinge" region before competing with the tracer.

  • Tracer/Antibody Addition:

    • Prepare a 2x mix of Tracer (e.g., 100 nM) and Eu-Antibody (e.g., 4 nM).

    • Dispense 5 µL of this mix into all wells.

  • Equilibration: Centrifuge plate at 1000 rpm for 30 seconds. Incubate for 60 minutes at Room Temperature in the dark.

  • Detection: Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 495 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (AlexaFluor).

    • Lag Time: 100 µs (Critical to gate out compound fluorescence).

Data Analysis & Hit Validation

Quantitative Metrics

Calculate the Emission Ratio (ER) for every well:



Calculate % Inhibition relative to controls:



  • 
    : Mean of Min Control (Fully inhibited/No Enzyme)
    
  • 
    : Mean of Max Control (DMSO only)
    

Quality Control (Z-Prime): A robust assay must have a Z' > 0.5.



Counter-Screening (The "Detergent Test")

Lipophilic 2-methyl-3-phenoxypyridines often form colloidal aggregates that sequester enzymes non-specifically, leading to false positives.

Protocol:

  • Select "Hits" (>50% inhibition).

  • Re-run the TR-FRET assay with 0.01% Triton X-100 (or increased Brij-35 concentration).

  • Interpretation:

    • If IC50 shifts significantly (potency drops) in the presence of higher detergent, the compound is likely an aggregator (False Positive).

    • If IC50 remains stable, the compound is a true binder.

Mechanism of Action Diagram

TR_FRET_Mechanism cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase Kinase (Target) Tracer Tracer (AF647) Kinase->Tracer FRET Signal (High Ratio) Kinase->Tracer Antibody Eu-Ab (Donor) Antibody->Kinase Binds Tag Inhibitor Phenoxypyridine Analog Inhibitor->Kinase Competes (Blocks Tracer) Inhibitor->Kinase

Figure 2: TR-FRET Competitive Binding Mechanism. The 2-methyl-3-phenoxypyridine analog displaces the tracer, causing a decrease in the FRET signal (665nm/495nm ratio).

References

  • NCBI Assay Guidance Manual. HTS Assay Validation. National Center for Advancing Translational Sciences.[2] Available at: [Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.[3] [Link]

  • Feng, B.Y., & Shoichet, B.K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. [Link]

  • Thorne, N., Auld, D.S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

Sources

Application Note: Quantitative Analysis of 2-Methyl-3-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides detailed analytical methods for the accurate quantification of 2-Methyl-3-phenoxypyridine, a key intermediate and potential impurity in pharmaceutical development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust and validated methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these methods effectively. All protocols are structured to be self-validating systems, aligning with stringent industry standards for scientific integrity.

Introduction: The Analytical Imperative for 2-Methyl-3-phenoxypyridine

2-Methyl-3-phenoxypyridine is a substituted pyridine derivative with a molecular weight of 185.22 g/mol [1]. Pyridine and its derivatives are fundamental scaffolds in drug design, appearing in a significant number of FDA-approved pharmaceuticals[2]. The precise quantification of intermediates like 2-Methyl-3-phenoxypyridine is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). Uncontrolled levels of such compounds can be considered impurities, which are strictly regulated by bodies like the FDA and require thorough characterization and quantification[3][4].

This application note addresses the need for reliable analytical methods by providing two distinct, validated protocols for the quantification of 2-Methyl-3-phenoxypyridine. The choice between HPLC-UV and GC-MS will depend on the sample matrix, required sensitivity, and the available instrumentation.

Method Selection Rationale: HPLC vs. GC-MS

The selection of an analytical technique is a critical first step. The choice between HPLC and GC-MS for the analysis of 2-Methyl-3-phenoxypyridine is driven by the compound's physicochemical properties and the analytical objective.

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For 2-Methyl-3-phenoxypyridine, its predicted LogP of 2.8 suggests moderate hydrophobicity, making it well-suited for reversed-phase HPLC[1]. UV detection is appropriate given the aromatic nature of the molecule, which should confer a strong chromophore.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol details a reversed-phase HPLC method for the quantification of 2-Methyl-3-phenoxypyridine. The method is designed to be robust and is based on common practices for the analysis of pyridine derivatives in pharmaceutical contexts[6][7].

Principle of the Method

The sample is dissolved in a suitable solvent and injected into an HPLC system. Separation is achieved on a C18 reversed-phase column with an isocratic mobile phase of acetonitrile and water. Detection and quantification are performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

3.2.1. Materials and Reagents:

  • 2-Methyl-3-phenoxypyridine reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

3.2.2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3.2.3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Diluent: Use the mobile phase as the diluent for standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Methyl-3-phenoxypyridine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2.4. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (To be confirmed by UV scan)
Run Time 10 minutes
Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to ICH Q2(R2) guidelines[8].

  • Specificity: Analyze a blank (diluent) and a sample spiked with 2-Methyl-3-phenoxypyridine to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of 2-Methyl-3-phenoxypyridine at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Sample Analysis Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile:Water) hplc_setup Equilibrate HPLC System prep_mobile->hplc_setup prep_std Prepare Standard Stock & Working Solutions inject_std Inject Standard Solutions (Calibration Curve) prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_setup->inject_std integrate Integrate Peak Areas inject_std->integrate inject_sample->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate

Caption: HPLC analysis workflow for 2-Methyl-3-phenoxypyridine.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a sensitive and selective GC-MS method for the quantification of 2-Methyl-3-phenoxypyridine, particularly useful for trace-level analysis.

Principle of the Method

The sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and quantification is achieved by monitoring a specific ion.

Experimental Protocol

4.2.1. Materials and Reagents:

  • 2-Methyl-3-phenoxypyridine reference standard (purity ≥ 98%)

  • Methanol (GC grade) or other suitable solvent

  • Internal Standard (IS), e.g., a structurally similar compound with a different retention time (e.g., 2-methyl-5-phenylpyridine).

4.2.2. Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

4.2.3. Preparation of Solutions:

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Standard Stock Solution (1000 µg/mL): Prepare a stock solution of 2-Methyl-3-phenoxypyridine in methanol.

  • Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the IS and varying concentrations of 2-Methyl-3-phenoxypyridine (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

4.2.4. GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification
Quantification Ion To be determined from the mass spectrum of 2-Methyl-3-phenoxypyridine (likely the molecular ion at m/z 185)
Method Validation

Similar to the HPLC method, the GC-MS method must be validated in accordance with ICH guidelines[8]. The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ) are analogous to those described for the HPLC method. For GC-MS, specificity is further enhanced by the uniqueness of the mass spectrum.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep_gc Solution Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing prep_std_gc Prepare Calibration Standards with Internal Standard inject_gc Inject Standards and Samples prep_std_gc->inject_gc prep_sample_gc Prepare Sample with Internal Standard prep_sample_gc->inject_gc gcms_setup Set GC-MS Parameters gcms_setup->inject_gc integrate_gc Integrate Ion Chromatogram Peaks inject_gc->integrate_gc calculate_gc Calculate Concentration Ratio (Analyte/IS) integrate_gc->calculate_gc plot_gc Generate Calibration Curve and Quantify calculate_gc->plot_gc

Caption: GC-MS analysis workflow for 2-Methyl-3-phenoxypyridine.

Comparative Summary of Methods

FeatureHPLC-UV MethodGC-MS Method
Principle Liquid-phase separation with UV detectionGas-phase separation with mass spectrometric detection
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Specificity Moderate (based on retention time and UV spectrum)High (based on retention time and mass spectrum)
Sample Throughput HighModerate
Instrumentation Widely available in QC labsMore specialized, but common in research and development
Ideal Application Routine QC, assay of bulk materialTrace impurity analysis, definitive identification

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of 2-Methyl-3-phenoxypyridine. The choice of method should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible data in a regulated environment.

References

  • SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]

  • ResearchGate. (2008). Determination of Phenazopyridine in Human Plasma by GC--MS and its Pharmacokinetics. Available at: [Link]

  • PubMed. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available at: [Link]

  • Royal Society of Chemistry. (2012). Analytical Methods. Available at: [Link]

  • PubMed. (2020). Simultaneous determination of phenazopyridine HCl and trimethoprim in presence of phenazopyridine HCl impurity by univariate and multivariate spectrophotometric methods - Quantification of phenazopyridine HCl impurity by univariate methods. Available at: [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • ResearchGate. (2016). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. Available at: [Link]

  • PharmaTutor. (2016). Analytical method validation: A brief review. Available at: [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Available at: [Link]

  • ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available at: [Link]

  • ResearchGate. (2011). Analysis of phenazopyridine hydrochloride in tablets and detection of its related impurities in tablets and drug substance. Available at: [Link]

  • PubChem. 2-Methyl-3-phenylaziridine. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • PubChem. 2-Methyl-3-phenoxypyridine. Available at: [Link]

  • IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • PubChem. 2-Methyl-3-phenylpyridine. Available at: [Link]

  • PubMed Central. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • Scribd. (2008). GC-MS Method for Phenazopyridine in Plasma. Available at: [Link]

  • Longdom Publishing. (2022). Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique. Available at: [Link]

  • Cormica. Understanding Impurity Analysis. Available at: [Link]

  • Marshall University. GC-MS and GC-IR Analysis of Methcathinone Analogs. Available at: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • Chemsrc. 2-methyl-3-phenyl-aziridine. Available at: [Link]

  • PubMed. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available at: [Link]

  • American Chemical Society. (2023). Characterization of potential photodegradation products of phenazopyridine via GC-MS. Available at: [Link]

  • PubMed Central. (2019). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

  • MDPI. (2021). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Available at: [Link]

Sources

Application Note: A Scalable Synthesis of 2-Methyl-3-phenoxypyridine for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Methyl-3-phenoxypyridine in Preclinical Research

2-Methyl-3-phenoxypyridine is a key heterocyclic scaffold that has garnered significant interest within the drug discovery and development landscape. Its unique structural motif, combining a pyridine core with a phenoxy substituent, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. The pyridine ring is a common feature in many approved pharmaceuticals, and the phenoxy group can modulate physicochemical properties and target engagement. As such, a reliable and scalable synthesis of 2-Methyl-3-phenoxypyridine is paramount for advancing promising candidates through the preclinical pipeline, where consistent quality and sufficient quantities of the material are essential for toxicological and efficacy studies.[1][2]

This application note provides a comprehensive and technically detailed guide for the scale-up synthesis of 2-Methyl-3-phenoxypyridine, suitable for producing preclinical grade material. The presented protocol is grounded in established chemical principles, with a focus on process robustness, safety, and the generation of a final product that meets stringent purity requirements.

Synthetic Strategy: A Robust Ullmann Condensation Approach

The cornerstone of this synthetic protocol is the Ullmann condensation, a classic and reliable method for the formation of diaryl ethers.[3][4][5] This copper-catalyzed cross-coupling reaction provides a direct and efficient means of forging the C-O bond between a halopyridine and phenol. While modern variations of this reaction exist, the traditional Ullmann conditions, with appropriate optimization, offer a cost-effective and scalable solution for the production of 2-Methyl-3-phenoxypyridine.

The proposed two-step synthetic route commences with the synthesis of the key intermediate, 2-bromo-3-methylpyridine, followed by the pivotal Ullmann coupling with phenol.

Overall Synthetic Scheme:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Bromo-3-methylpyridine cluster_step2 Step 2: Ullmann Condensation cluster_purification Purification and Quality Control 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Diazotization Diazotization 2-Amino-3-methylpyridine->Diazotization HBr, NaNO2 Bromination Bromination Diazotization->Bromination CuBr 2-Bromo-3-methylpyridine 2-Bromo-3-methylpyridine Bromination->2-Bromo-3-methylpyridine Ullmann_Coupling Ullmann_Coupling 2-Bromo-3-methylpyridine->Ullmann_Coupling Phenol Phenol Phenol->Ullmann_Coupling CuI, Base, Solvent 2-Methyl-3-phenoxypyridine_crude Crude Product Ullmann_Coupling->2-Methyl-3-phenoxypyridine_crude Purification Purification 2-Methyl-3-phenoxypyridine_crude->Purification Recrystallization Characterization Characterization Purification->Characterization HPLC, NMR, MS Preclinical_Grade_Product 2-Methyl-3-phenoxypyridine (>98% Purity) Characterization->Preclinical_Grade_Product

Caption: Overall workflow for the scale-up synthesis of preclinical grade 2-Methyl-3-phenoxypyridine.

Part 1: Synthesis of 2-Bromo-3-methylpyridine

The synthesis of the requisite 2-bromo-3-methylpyridine starting material can be achieved from commercially available 2-amino-3-methylpyridine via a Sandmeyer-type reaction. This diazotization followed by bromination is a well-established and scalable transformation.[6]

Experimental Protocol: Synthesis of 2-Bromo-3-methylpyridine
  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-3-methylpyridine (1.0 eq).

  • Acidification: Cool the flask in an ice-salt bath to 0-5 °C and slowly add a 48% aqueous solution of hydrobromic acid (HBr, 3.0 eq).

  • Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise. Stir the mixture for 30 minutes at 0-5 °C after the addition is complete.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Slowly add the cold diazonium salt solution to the CuBr solution, maintaining the temperature below 10 °C.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Basify the mixture with a concentrated aqueous solution of sodium hydroxide (NaOH) to a pH of >10, keeping the temperature below 25 °C.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-bromo-3-methylpyridine.

  • Purification: The crude product can be purified by vacuum distillation to yield 2-bromo-3-methylpyridine as a colorless to pale yellow liquid.

Part 2: Scale-up Synthesis of 2-Methyl-3-phenoxypyridine via Ullmann Condensation

The core of the synthesis is the copper-catalyzed coupling of 2-bromo-3-methylpyridine with phenol. The choice of catalyst, base, solvent, and temperature are critical for achieving high conversion, minimizing side products, and ensuring a scalable process. Copper(I) iodide (CuI) is a commonly used and effective catalyst for this transformation.[7][8] A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed to facilitate the reaction at elevated temperatures.[3]

Experimental Protocol: Ullmann Condensation
  • Reaction Setup: To a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add phenol (1.2 eq), potassium carbonate (K2CO3, 2.0 eq) as the base, and copper(I) iodide (CuI, 0.1 eq).

  • Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by the addition of 2-bromo-3-methylpyridine (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate.

  • Aqueous Wash: Wash the combined organic layers sequentially with a dilute aqueous solution of sodium hydroxide to remove unreacted phenol, followed by a brine wash.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Methyl-3-phenoxypyridine.

ParameterRecommended ConditionJustification
Halopyridine 2-Bromo-3-methylpyridineMore reactive than the corresponding chloride, facilitating the Ullmann coupling.
Phenol 1.2 equivalentsA slight excess ensures complete consumption of the limiting halopyridine.
Catalyst Copper(I) Iodide (CuI)A readily available and effective catalyst for Ullmann ether synthesis.[7]
Base Potassium Carbonate (K2CO3)An effective and economical base for deprotonating phenol.
Solvent N,N-Dimethylformamide (DMF)A high-boiling polar aprotic solvent that facilitates the reaction at elevated temperatures.[3]
Temperature 120-130 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Nitrogen)Prevents oxidation of the copper catalyst and other reaction components.

Part 3: Purification and Characterization for Preclinical Use

The purity of a drug substance is of paramount importance for preclinical studies to ensure that the observed toxicological and pharmacological effects are attributable to the compound of interest and not to impurities.[1][2][9][10][11] The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A).[1][2][9][10][11]

Purification Protocol: Recrystallization

Recrystallization is a powerful and scalable technique for purifying solid organic compounds.[12][13][14]

  • Solvent Selection: The crude 2-Methyl-3-phenoxypyridine is dissolved in a minimal amount of a hot solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water or heptane and ethyl acetate is a good starting point for solvent screening.

  • Hot Filtration: If any insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum to a constant weight.

Analytical Characterization and Quality Control

A comprehensive analytical characterization is required to confirm the identity and purity of the final product.

Analytical TechniquePurposeAcceptance Criteria (for Preclinical Grade)
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.Purity ≥ 98.0% (by area normalization). Individual impurities ≤ 0.15%.[15][16][17][18][19]
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and identification of the compound.Spectrum consistent with the proposed structure of 2-Methyl-3-phenoxypyridine.[20][21][22][23][24]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Further structural confirmation.Spectrum consistent with the proposed structure.[20][22][23][24]
MS (Mass Spectrometry) Determination of the molecular weight.Molecular ion peak corresponding to the calculated mass of C12H11NO.
Elemental Analysis Confirmation of the elemental composition.Within ±0.4% of the theoretical values for C, H, and N.
Residual Solvents Quantification of solvents from the synthesis and purification.As per ICH Q3C guidelines.
Heavy Metals To ensure the absence of heavy metal contamination.As per pharmacopeial limits.

Safety and Handling Precautions

A thorough risk assessment should be conducted before commencing any chemical synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 2-Bromo-3-methylpyridine: Is a combustible liquid and should be handled with care.

    • Phenol: Is corrosive and toxic. Avoid skin and eye contact.

    • Copper(I) Iodide: Can be an irritant. Avoid inhalation of dust.

    • Potassium Carbonate: Is an irritant. Avoid dust inhalation.

    • DMF: Is a combustible liquid and a potential reproductive toxin. Handle with care and avoid inhalation of vapors.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This application note outlines a robust and scalable two-step synthesis of 2-Methyl-3-phenoxypyridine, a valuable building block for preclinical drug discovery. The described Ullmann condensation protocol, coupled with a rigorous purification and characterization strategy, is designed to consistently produce high-purity material suitable for preclinical evaluation. By adhering to the detailed procedures and safety guidelines, researchers and drug development professionals can confidently produce the necessary quantities of this important intermediate to advance their research programs.

References

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Application Notes & Protocols: 2-Methyl-3-phenoxypyridine as a Versatile Building Block for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The field of organic electronics is in a constant search for novel molecular architectures that can provide enhanced performance, stability, and processability for a new generation of devices. This document provides a comprehensive guide to the synthesis, characterization, and application of 2-Methyl-3-phenoxypyridine, a promising building block for organic electronic materials. We will delve into the underlying scientific principles and provide detailed, field-tested protocols for its use. This guide is intended for researchers, chemists, and materials scientists engaged in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Introduction: The Strategic Importance of 2-Methyl-3-phenoxypyridine

2-Methyl-3-phenoxypyridine is a heterocyclic aromatic ether that has garnered significant interest in the organic electronics community. Its unique molecular structure, which combines an electron-deficient pyridine ring with an electron-rich phenoxy group, imparts a desirable balance of electronic properties. The pyridine moiety is known to facilitate electron transport, while the phenoxy group can be functionalized to tune the molecule's solubility, morphology, and energy levels.[1] This inherent versatility makes 2-Methyl-3-phenoxypyridine a valuable precursor for a wide range of organic electronic materials, including:

  • Hole and Electron Transport Materials: The tunable electronic nature of pyridine derivatives allows for their application as both hole-transporting materials (HTMs) and electron-transporting materials (ETMs) in OLEDs and PSCs.[1][2]

  • Host Materials for Phosphorescent and TADF Emitters: The high triplet energy of many pyridine-based compounds makes them excellent hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters in high-efficiency OLEDs.[1][3]

  • Thermally Activated Delayed Fluorescence (TADF) Emitters: By strategically incorporating donor and acceptor moieties, the 2-Methyl-3-phenoxypyridine scaffold can be used to design novel TADF emitters, which are crucial for next-generation, heavy-metal-free OLEDs.[4][5][6]

This guide will provide the foundational knowledge and practical protocols to leverage the potential of 2-Methyl-3-phenoxypyridine in your research endeavors.

Synthesis of 2-Methyl-3-phenoxypyridine via Ullmann Condensation

The most common and effective method for synthesizing 2-Methyl-3-phenoxypyridine is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[7][8] This reaction forms the crucial C-O bond between the pyridine and phenyl rings.

Rationale Behind the Ullmann Condensation Approach

The Ullmann condensation is preferred for this synthesis due to its reliability in forming aryl ethers.[8] The use of a copper catalyst is advantageous due to its lower cost and toxicity compared to other transition metals like palladium.[8] The choice of a suitable ligand is critical to facilitate the reaction under milder conditions and improve yields.[9]

Detailed Synthesis Protocol

This protocol describes the synthesis of 2-Methyl-3-phenoxypyridine from 2-methyl-3-bromopyridine and phenol.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
2-Methyl-3-bromopyridineC6H6BrN172.021.72 g (10 mmol)>98%Sigma-Aldrich
PhenolC6H6O94.111.13 g (12 mmol)>99%Alfa Aesar
Copper(I) iodideCuI190.45190 mg (1 mmol)99.99%Strem Chemicals
1,10-PhenanthrolineC12H8N2180.21360 mg (2 mmol)>99%TCI
Cesium carbonateCs2CO3325.826.52 g (20 mmol)>99%Acros Organics
TolueneC7H892.1450 mLAnhydrousFisher Scientific

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methyl-3-bromopyridine (1.72 g, 10 mmol), phenol (1.13 g, 12 mmol), copper(I) iodide (190 mg, 1 mmol), 1,10-phenanthroline (360 mg, 2 mmol), and cesium carbonate (6.52 g, 20 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add 50 mL of anhydrous toluene to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the Celite pad with ethyl acetate (3 x 20 mL).

  • Extraction: Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Methyl-3-bromopyridine, Phenol, CuI, Ligand, Base B Add Anhydrous Toluene A->B Inert Atmosphere C Heat to 110°C Stir for 24h under N2 B->C D Cool and Filter C->D E Aqueous Workup D->E F Dry and Concentrate E->F G Column Chromatography F->G H Pure 2-Methyl-3-phenoxypyridine G->H

Caption: Workflow for the synthesis of 2-Methyl-3-phenoxypyridine.

Purification and Characterization

Purification of the crude product is essential to obtain high-purity 2-Methyl-3-phenoxypyridine suitable for device fabrication.

Purification Protocol: Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate (9:1) eluent system.

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the hexane/ethyl acetate (9:1) mixture, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Methyl-3-phenoxypyridine as a colorless oil or a low-melting solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[10]

Expected Spectroscopic Data:

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 8.25 (dd, J = 4.8, 1.6 Hz, 1H), 7.35 (t, J = 7.9 Hz, 2H), 7.10 (t, J = 7.4 Hz, 1H), 7.05-6.95 (m, 3H), 2.50 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 157.5, 154.2, 147.1, 129.8, 123.6, 122.9, 121.5, 118.9, 23.8.
Mass Spec. (ESI+)m/z calculated for C₁₂H₁₁NO [M+H]⁺: 186.0919; found: 186.0917.

Application in Organic Light-Emitting Diodes (OLEDs)

This section details the fabrication of a simple phosphorescent OLED using 2-Methyl-3-phenoxypyridine as a host material for the emissive layer.

Device Architecture and Rationale

The device will have the following architecture: ITO / PEDOT:PSS / 2-Methyl-3-phenoxypyridine:Ir(ppy)₃ / TPBi / LiF / Al.

  • ITO (Indium Tin Oxide): Transparent anode for hole injection.

  • PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): Hole injection layer (HIL) to facilitate hole injection from the ITO to the HTL.

  • 2-Methyl-3-phenoxypyridine:Ir(ppy)₃: The emissive layer (EML), where the 2-Methyl-3-phenoxypyridine acts as a host for the green phosphorescent emitter, Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).

  • TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene): Electron transport layer (ETL) and hole blocking layer.

  • LiF (Lithium Fluoride): Electron injection layer to facilitate electron injection from the cathode.

  • Al (Aluminum): Cathode for electron injection.

OLED_Device_Architecture cluster_device OLED Device Structure Al Aluminum (Cathode) LiF LiF (EIL) Al->LiF Electron Injection TPBi TPBi (ETL/HBL) LiF->TPBi EML 2-Methyl-3-phenoxypyridine:Ir(ppy)3 (EML) TPBi->EML PEDOT PEDOT:PSS (HIL) EML->PEDOT Light Emitted Light EML->Light ITO ITO (Anode) PEDOT->ITO Hole Injection

Caption: Architecture of the fabricated OLED device.

Device Fabrication Protocol
  • Substrate Cleaning: Clean the patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates in an oven at 120 °C for 30 minutes.

  • HIL Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the substrate at 150 °C for 15 minutes in a nitrogen-filled glovebox.

  • EML Deposition: Prepare a solution of 2-Methyl-3-phenoxypyridine and Ir(ppy)₃ (e.g., 6 wt%) in chlorobenzene. Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal at 90 °C for 30 minutes inside the glovebox.

  • ETL, EIL, and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit a 40 nm layer of TPBi, a 1 nm layer of LiF, and a 100 nm layer of Al at a pressure below 5 x 10⁻⁶ Torr.

Data Analysis and Performance Metrics

The performance of the fabricated OLED should be characterized to evaluate the effectiveness of 2-Methyl-3-phenoxypyridine as a host material.

Key Performance Metrics:

ParameterSymbolUnitDescription
Turn-on Voltage V_onVThe voltage at which the device starts to emit light (typically defined at a luminance of 1 cd/m²).
Maximum Luminance L_maxcd/m²The highest brightness achieved by the device.
Current Efficiency η_ccd/AThe ratio of the luminance to the current density.
Power Efficiency η_plm/WThe ratio of the luminous flux to the input electrical power.
External Quantum Efficiency EQE%The ratio of the number of photons emitted to the number of electrons injected.

These parameters can be measured using a source meter and a spectroradiometer.

Safety Precautions

  • Always work in a well-ventilated fume hood when handling organic solvents and reagents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Phenol is corrosive and toxic; handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

ProblemPossible CauseSolution
Low synthesis yield Incomplete reaction, degradation of reagents.Ensure anhydrous conditions, check the purity of reagents, and consider increasing reaction time or temperature.
Poor device performance Impure materials, poor film morphology, layer thickness issues.Ensure high purity of all materials, optimize spin-coating parameters, and calibrate the thermal evaporator.
Device shorts Pinholes in the organic layers, dust particles.Work in a clean environment (glovebox), and optimize the film formation process.

References

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Troubleshooting & Optimization

Improving the yield of 2-Methyl-3-phenoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Methyl-3-phenoxypyridine Synthesis

Executive Summary

The synthesis of 2-Methyl-3-phenoxypyridine presents a classic challenge in nucleophilic aromatic substitution: overcoming the steric hindrance imposed by the ortho-methyl group while managing the coordination chemistry of the pyridine nitrogen. Standard SNAr conditions often fail due to the electron-rich nature of the 2-methylpyridine ring.

This guide focuses on the Copper-Catalyzed Ullmann-Type Ether Synthesis , currently the most robust method for constructing this C–O bond. The protocols below are designed to suppress common failure modes—catalyst poisoning, incomplete conversion, and reductive dehalogenation—to maximize isolated yield.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I am observing <20% conversion even after 24 hours. What is killing the reaction? A: The primary culprit is likely catalyst poisoning or steric hindrance .

  • The Mechanism: The pyridine nitrogen in your substrate (3-bromo-2-methylpyridine) is a strong ligand. It can coordinate to the Copper(I) center, displacing the intended ligand and forming an inactive complex.

  • The Fix: You must use a bidentate ligand that binds Cu(I) more strongly than the substrate.

    • Recommendation: Switch to Picolinic Acid (20 mol%) or TMEDA (20 mol%) . These ligands form stable, active catalytic species that resist displacement by the pyridine substrate.

    • Protocol Adjustment: Ensure your Ligand:Metal ratio is at least 2:1.

Q2: My LC-MS shows a significant amount of "reduced" byproduct (2-methylpyridine). Why? A: This is Reductive Dehalogenation , a common side reaction in Cu-catalyzed couplings, often caused by excessive temperature or protic impurities.

  • The Cause: At temperatures >120°C, especially in the presence of trace moisture or alcohol, the aryl radical/organocopper intermediate can abstract a proton instead of coupling with the phenol.

  • The Fix:

    • Lower Temperature: Operate at 90–100°C.

    • Solvent Dryness: Use anhydrous DMSO or DMF.

    • Base Selection: Switch from alkoxide bases (like NaOtBu) to carbonate/phosphate bases (Cs₂CO₃ or K₃PO₃ ), which are less prone to promoting reduction.

Q3: The reaction stalls at 60% conversion. Should I add more catalyst? A: Not necessarily. Stalling usually indicates surface passivation (if using Cu powder) or halide inhibition .

  • The Fix:

    • The "Finkelstein" Boost: Add 10–20 mol% Potassium Iodide (KI) . This converts the unreacted aryl bromide in situ to the more reactive aryl iodide.

    • Base Solubility: If using K₂CO₃ in Toluene, the base insolubility limits the reaction. Switch to Cs₂CO₃ (Cesium Carbonate), which has superior solubility in organic solvents, or use a phase transfer catalyst (18-Crown-6).

Q4: My product is co-eluting with the starting material during column chromatography. A: 2-Methyl-3-phenoxypyridine is weakly basic and can "tail" on silica gel.

  • The Fix: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in hexanes. This neutralizes the acidic sites on the silica, sharpening the bands and allowing for better separation of the product from the non-polar starting material.

Part 2: Optimized Experimental Protocol

Method: Copper-Catalyzed C–O Coupling (Ullmann-Type) Target Yield: >85%[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Bromo-2-methylpyridine Substrate1.0Limiting reagent.[2]
Phenol Nucleophile1.2Slight excess drives kinetics.
CuI (Copper(I) Iodide) Catalyst0.10 (10%)Purify/wash with THF if green (oxidized).
Picolinic Acid Ligand0.20 (20%)Critical for ortho-substituted substrates.
K₃PO₄ (Tribasic) Base2.0Finely ground. Anhydrous.
DMSO Solvent[0.5 M]Anhydrous (stored over molecular sieves).
Step-by-Step Workflow
  • Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Charging: Add CuI (19 mg, 0.1 mmol), Picolinic Acid (24.6 mg, 0.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol) to the tube.

  • Inerting: Cap the tube and evacuate/backfill with Argon three times. Oxygen is the enemy of this catalyst.

  • Substrate Addition: Under a positive pressure of Argon, add 3-Bromo-2-methylpyridine (172 mg, 1.0 mmol), Phenol (113 mg, 1.2 mmol), and anhydrous DMSO (2.0 mL).

  • Reaction: Seal the vessel tightly. Heat to 90°C in an oil bath. Stir vigorously (>800 rpm) to ensure base suspension.

    • Checkpoint: Monitor by TLC/LC-MS at 12 hours. If conversion <50%, raise temp to 100°C.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Filter through a small pad of Celite to remove copper salts (prevents emulsions).

    • Wash the organic layer with 1M NaOH (2 x 15 mL) to remove unreacted phenol.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient). Note: Product typically elutes around 10-20% EtOAc.

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific role of the ligand in overcoming the "Ortho-Effect."

UllmannCycle cluster_cycle Cu(I)/Picolinic Acid Catalytic Cycle L2CuI L-Cu(I)-I (Active Species) OxAdd Oxidative Addition (Rate Limiting for Bromides) L2CuI->OxAdd + Ar-Br Int1 Cu(III) Intermediate OxAdd->Int1 Formation of Cu(III) CuIII L-Cu(III)(Ar)(I)(PhO) RedElim Reductive Elimination (Product Release) CuIII->RedElim RedElim->L2CuI Regeneration Product 2-Methyl-3-phenoxypyridine RedElim->Product Int1->CuIII + PhOH / Base (- HI) Reagents 3-Bromo-2-methylpyridine + Phenol + Base Reagents->OxAdd Note Picolinic Acid Ligand prevents Pyridine N-coordination poisoning Note->L2CuI

Caption: The catalytic cycle highlights the critical role of the ligand (L) in stabilizing the Cu(I) species against poisoning by the pyridine substrate and facilitating the difficult oxidative addition across the sterically hindered C-Br bond.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields rapidly.

Troubleshooting Start Start: Low Yield (<50%) CheckColor Is the reaction mixture green/blue? Start->CheckColor CheckSM Is Starting Material (SM) consumed? CheckColor->CheckSM No (Red/Brown) OxygenLeak Oxidation of Cu(I) to Cu(II). Action: Degas solvents, check Argon lines. CheckColor->OxygenLeak Yes SideProduct Reduction/Hydrolysis. Action: Dry DMSO, Lower Temp to 90°C. CheckSM->SideProduct Yes Stalled Catalyst Poisoning/Stalling. Action: Add Picolinic Acid, Switch to Cs2CO3. CheckSM->Stalled No

Caption: A systematic diagnostic flow for identifying the root cause of reaction failure based on visual cues and conversion data.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 132(16), 5580–5581. Link

    • Key Insight: Establishes Picolinic Acid as the superior ligand for ortho-hindered substr
  • Chen, C., et al. (2013). Efficient and Regioselective Ullmann Reaction of 2,x-Dihalopyridines with Phenols. RSC Advances, 3, 13677-13680. Link

    • Key Insight: Demonstrates high yields for pyridine ethers using CuI/TMEDA systems.
  • Sperotto, E., et al. (2010). The Ligand Effect in Copper-Catalyzed Arylation of Phenols. Dalton Transactions, 39, 10338-10351. Link

    • Key Insight: Mechanistic details on how ligands prevent catalyst deactivation by hetero

Sources

Technical Support Center: Purification of 2-Methyl-3-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-3-phenoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common challenges encountered during the purification of this compound from reaction byproducts.

Introduction: The Chemistry of Purification

The synthesis of 2-Methyl-3-phenoxypyridine, a valuable building block in medicinal chemistry, is commonly achieved through a copper-catalyzed Ullmann condensation reaction. This reaction, while effective, often results in a crude product mixture containing various impurities that can complicate downstream applications. Understanding the nature of these byproducts is the first step toward devising an effective purification strategy.

The primary impurities typically encountered include:

  • Unreacted Starting Materials: Residual 2-methyl-3-halopyridine (e.g., 2-methyl-3-bromopyridine) and phenol.

  • Homocoupled Byproducts: Formation of biphenyl derivatives from the coupling of two phenol molecules.

  • Residual Copper Catalyst: Copper salts that need to be efficiently removed.

  • Solvent and Other Reagents: High-boiling point solvents and other reaction additives.

This guide provides a comprehensive approach to tackling these purification challenges through a combination of aqueous work-up, column chromatography, and recrystallization techniques.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 2-Methyl-3-phenoxypyridine in a question-and-answer format.

Question 1: After my aqueous work-up, I still see a significant amount of baseline material on my TLC plate. What could this be?

Answer: This is a common observation and is often due to residual copper salts and other inorganic materials. A thorough aqueous work-up is crucial. Consider washing the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl). The ammonia can form a water-soluble complex with copper ions, facilitating their removal into the aqueous phase. If issues persist, an additional wash with a solution of ethylenediaminetetraacetic acid (EDTA) can be effective in chelating and removing residual copper.

Question 2: My column chromatography separation is poor, and the product is co-eluting with an impurity. How can I improve the separation?

Answer: Poor separation in column chromatography can be due to several factors. Here's a systematic approach to troubleshoot this issue:

  • Optimize Your Solvent System: The polarity of your eluent is critical. For phenoxypyridine derivatives, a gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A shallow gradient (e.g., increasing the ethyl acetate concentration by 1-2% every few column volumes) can significantly improve separation.

  • Check Your Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly.

  • Consider a Different Stationary Phase: While silica gel is the most common choice, for challenging separations of basic compounds like pyridines, alumina (neutral or basic) can sometimes provide better results.

  • Add a Modifier: To minimize peak tailing, which is common with pyridine compounds on silica gel, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.

Question 3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are a few strategies to overcome this:

  • Use a Mixed Solvent System: A single solvent may not be ideal. Try dissolving your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. Common mixed solvent systems for compounds of this nature include ethanol/water, acetone/water, or ethyl acetate/hexanes.

  • Lower the Crystallization Temperature: If your compound is melting in the hot solvent, you are using a solvent with too high of a boiling point. Choose a lower-boiling solvent or solvent mixture.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to induce crystallization.

Question 4: My final product has a greenish or bluish tint. What is the cause, and how can I remove it?

Answer: A colored tint, particularly green or blue, is almost certainly due to residual copper catalyst. While a good aqueous work-up should remove most of it, trace amounts can persist. If your final product is colored, you can try one of the following:

  • Activated Carbon Treatment: Dissolve the impure product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter it through a pad of Celite® to remove the carbon. The carbon will adsorb the colored impurities.

  • Repeat the Aqueous Wash: Re-dissolve your product in an organic solvent and wash it again with aqueous ammonium chloride or EDTA solution.

Experimental Protocols

Here are detailed, step-by-step methodologies for the purification of 2-Methyl-3-phenoxypyridine.

Protocol 1: Aqueous Work-up for Removal of Copper Catalyst and Phenol

This protocol is the first critical step after the completion of the Ullmann reaction to remove the bulk of inorganic salts and unreacted phenol.

  • Cool the Reaction Mixture: Allow the reaction mixture to cool to room temperature.

  • Dilute with Organic Solvent: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Ammonium Chloride Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 50 mL for a 10g scale reaction). This step is crucial for complexing and removing copper salts.

  • Base Wash for Phenol Removal: Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) (2 x 50 mL). This will deprotonate any unreacted phenol, making it soluble in the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to separate 2-Methyl-3-phenoxypyridine from less polar and more polar organic impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes.

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexanes.

    • Gradually increase the polarity of the eluent. A typical gradient would be from 0% to 20% ethyl acetate in hexanes over 10-15 column volumes.

    • The exact gradient should be optimized based on TLC analysis of the crude mixture. The desired product, 2-Methyl-3-phenoxypyridine, should have an Rf value of approximately 0.3 in the solvent system that elutes it from the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 2-Methyl-3-phenoxypyridine.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.

Procedure:

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective.

  • Dissolution: In a flask, dissolve the purified product from column chromatography in a minimal amount of hot ethanol.

  • Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Data Presentation

The following table summarizes typical parameters for the purification of 2-Methyl-3-phenoxypyridine.

Purification StepKey ParametersExpected Outcome
Aqueous Work-up Washes with sat. aq. NH₄Cl and 1M NaOHRemoval of copper salts and unreacted phenol.
Column Chromatography Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Gradient of 0-20% Ethyl Acetate in HexanesSeparation from non-polar and highly polar byproducts.
Recrystallization Solvent System: Ethanol/WaterFormation of pure, crystalline product.

Visualizations

Workflow for Purification of 2-Methyl-3-phenoxypyridine

PurificationWorkflow Reaction Crude Reaction Mixture (Post-Ullmann Condensation) Workup Aqueous Work-up (NH4Cl & NaOH Washes) Reaction->Workup Crude_Product Crude Product (Free of Salts & Phenol) Workup->Crude_Product Chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc Gradient) Crude_Product->Chromatography Fractions Collection & TLC Analysis of Fractions Chromatography->Fractions Pure_Fractions Combined Pure Fractions Fractions->Pure_Fractions Recrystallization Recrystallization (Ethanol/Water) Pure_Fractions->Recrystallization Final_Product Pure Crystalline 2-Methyl-3-phenoxypyridine Recrystallization->Final_Product TroubleshootingLogic Start Poor Separation in Column Check_Solvent Optimize Solvent System? (Gradient Elution) Start->Check_Solvent Check_Packing Column Packed Uniformly? Check_Solvent->Check_Packing No Improvement Success Improved Separation Check_Solvent->Success Improved Check_Stationary_Phase Consider Alumina or Modified Silica? Check_Packing->Check_Stationary_Phase No Improvement Check_Packing->Success Improved Add_Modifier Add Triethylamine (0.1-1%)? Check_Stationary_Phase->Add_Modifier No Improvement Check_Stationary_Phase->Success Improved Add_Modifier->Success Improved

Caption: A decision-making diagram for troubleshooting poor column chromatography separation.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]

  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. [Link]

Overcoming common issues in phenoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Logic

Synthesizing phenoxypyridines is a cornerstone of medicinal chemistry, linking two aromatic systems via an ether bridge. However, the pyridine ring’s electronics create a dichotomy in reactivity that often traps unwary chemists.

The Golden Rule of Pyridine Reactivity:

  • Positions 2 & 4: Electron-deficient.[1] Susceptible to Nucleophilic Aromatic Substitution (

    
    ) .[2] Metal catalysis is usually unnecessary unless the ring is deactivated by electron-donating groups (EDGs).
    
  • Position 3: Electron-neutral (benzene-like). Inert to

    
     . You must  use metal-catalyzed cross-coupling (Ullmann or Buchwald-Hartwig).
    
Workflow Decision Tree

Phenoxypyridine_Decision_Tree Start Target Structure: Phenoxypyridine CheckPos Where is the Halogen on the Pyridine? Start->CheckPos Pos2_4 2- or 4-Position (e.g., 4-chloropyridine) CheckPos->Pos2_4 Electron Deficient Pos3 3-Position (e.g., 3-bromopyridine) CheckPos->Pos3 Electron Neutral CheckAct Are there EDGs (e.g., -OMe, -NH2) on Pyridine? Pos2_4->CheckAct MethodCu Method B: Ullmann Coupling (CuI + Ligand) Pos3->MethodCu Standard Cost-Effective MethodPd Method C: Pd-Catalysis (RockPhos/Pd) Pos3->MethodPd High Value / Complex MethodSNAr Method A: Standard SNAr (Base + Heat) CheckAct->MethodSNAr No (EWG present) CheckAct->MethodPd Yes (Deactivated)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate electronics.

Technical Support: Troubleshooting & Protocols

Category 1: Nucleophilic Aromatic Substitution ( )

Applicability: 2-halo and 4-halopyridines.[3][4]

Q: My reaction is stalling at 50% conversion. Adding more base doesn't help. Why?

Diagnosis: You are likely facing Meisenheimer Complex Reversibility or Product Inhibition . In


, the formation of the Meisenheimer intermediate is often the rate-determining step. If your leaving group is poor (e.g., Cl), the intermediate may revert to starting material.
The Fix: 
  • Switch Leaving Groups: Change from -Cl to -Br or -F. Surprisingly, Fluorine is the best leaving group for

    
     because the high electronegativity stabilizes the intermediate, lowering the activation energy [1].
    
  • Solvent Switch: If using DMF, switch to DMSO or NMP . The higher dielectric constant stabilizes the charged transition state.

  • Temperature:

    
     on pyridines often requires a "kick." If at 80°C, push to 120°C.
    
Q: I have a 2,4-dichloropyridine. Which chlorine will react first?

Insight: Regioselectivity is governed by the stability of the negative charge in the intermediate.

  • 4-Position: Attack here places the negative charge on the nitrogen in a para-quinoid resonance structure. This is generally more stable and kinetically favored.

  • 2-Position: Attack here creates an ortho-quinoid structure. Verdict: The 4-chloro is typically displaced preferentially over the 2-chloro [2]. Control Strategy: To ensure selectivity, run the reaction at lower temperatures (0°C to RT) with 1.0 equivalent of phenol. Heating promotes bis-substitution.

Protocol A: Optimized

for 4-Chloropyridine

Self-validating step: The color change to deep yellow/orange indicates Meisenheimer complex formation.

  • Charge: 4-Chloropyridine HCl salt (1.0 equiv), Phenol (1.1 equiv), and

    
      (2.5 equiv) in DMSO  (0.5 M).
    
    • Note: Use anhydrous

      
       (milled). The extra base neutralizes the HCl salt.
      
  • Heat: Stir at 90°C for 4-6 hours.

  • Monitor: TLC will show the disappearance of the polar pyridine salt and appearance of a less polar ether.

  • Workup: (See Section 4 for DMF/DMSO removal).

Category 2: Metal-Catalyzed Coupling (Ullmann & Buchwald)

Applicability: 3-halopyridines or deactivated 2/4-systems.

Q: My Ullmann coupling (CuI) turned black and yielded nothing. What happened?

Diagnosis: Catalyst Poisoning or Oxidation . Pyridines are excellent ligands; they can bind to Copper and displace the catalytic ligand, shutting down the cycle. The Fix:

  • Ligand Overload: You must use a bidentate ligand that binds Cu tighter than the pyridine substrate. 1,10-Phenanthroline or TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) are essential [3].

  • Inert Atmosphere: Cu(I) easily oxidizes to inactive Cu(II). Degas your solvent (sparge with Argon for 15 mins) and keep under positive Argon pressure.

Q: When should I use Palladium (Buchwald) over Copper?

Insight: Use Pd when your substrate is sterically hindered (ortho-substituents) or valuable. Copper requires higher temperatures (110-140°C) which can degrade sensitive groups. Pd works at 60-80°C. Ligand Choice: For C-O coupling, RockPhos is the premier ligand. It is bulky and electron-rich, facilitating the difficult reductive elimination of the C-O bond [4].

Protocol B: Robust Copper-Catalyzed Coupling (3-Bromopyridine)

Self-validating step: The reaction mixture should remain a consistent color (often green/brown) and not precipitate metallic copper mirrors early on.

  • Charge: 3-Bromopyridine (1.0 equiv), Phenol (1.2 equiv), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), and

    
      (2.0 equiv).
    
  • Solvent: Toluene (for lower temps) or DMF (for reactivity). Concentration: 1.0 M (High concentration helps Ullmann).

  • Degas: Sparging is critical.

  • Heat: 110°C sealed tube for 16-24 hours.

Purification: The "High-Boiler" Nightmare

Q: I used DMF/DMSO. Rotovapping takes forever and ruins my pump. How do I get it out?

The "LiCl Wash" Technique: Do not try to distill off DMF/DMSO. It is inefficient and concentrates impurities. Procedure:

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) .

  • Wash the organic layer 3 times with 5% Aqueous Lithium Chloride (LiCl) .

    • Mechanism:[5][6][7][8] LiCl dramatically increases the ionic strength of the aqueous layer and coordinates with DMF/DMSO, pulling them out of the organic phase much more effectively than water or brine alone [5].

  • Final wash with brine, dry over

    
    .
    
  • The resulting oil will be free of DMF/DMSO, ready for column chromatography.

Comparative Data Summary

Feature

Ullmann (Cu) Buchwald (Pd)
Substrate Scope 2- & 4-Halopyridines (EWG activated)3-Halopyridines, Deactivated systemsSterically hindered / Complex scaffolds
Cost LowLow-MediumHigh
Key Reagent Base (

, NaH)
CuI + PhenanthrolinePd(dba)2 + RockPhos
Temp Range 80 - 150°C110 - 140°C60 - 100°C
Common Failure Regioselectivity (2 vs 4)Catalyst poisoning by pyridineOxidation of catalyst

References

  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols. PubMed. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. PMC. [Link]

  • Recent Synthetic Developments and Applications of the Ullmann Reaction. PMC. [Link]

  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation. NIH. [Link]

  • Workup: DMF or DMSO - Removal Strategies. University of Rochester. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Methyl-3-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-phenoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes.

Introduction to the Synthesis of 2-Methyl-3-phenoxypyridine

The synthesis of 2-Methyl-3-phenoxypyridine, a valuable scaffold in medicinal chemistry, is most commonly achieved through a cross-coupling reaction. The two primary methods employed for the formation of the C-O bond in this diaryl ether are the Ullmann condensation and the Buchwald-Hartwig amination. Both methods involve the coupling of a phenol with a halopyridine derivative in the presence of a catalyst.

The general reaction scheme is as follows:

This guide will focus on troubleshooting and optimizing this critical transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Methyl-3-phenoxypyridine in a question-and-answer format.

Question 1: I am observing no or very low conversion of my starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue in cross-coupling reactions and can stem from several factors. Here is a systematic approach to troubleshoot this problem:

  • Catalyst Inactivity:

    • Cause: The catalyst, whether copper-based (Ullmann) or palladium-based (Buchwald-Hartwig), may be inactive due to oxidation or improper handling.

    • Solution:

      • Ensure you are using a fresh batch of catalyst.

      • For Ullmann reactions, "activated" copper powder may be necessary.[1]

      • For Buchwald-Hartwig reactions, ensure the palladium catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

      • Consider using a pre-catalyst that is more stable to air and is activated in situ.

  • Inadequate Base:

    • Cause: The base is crucial for deprotonating the phenol and facilitating the catalytic cycle. The choice and strength of the base are critical.

    • Solution:

      • Ensure the base is completely dry, as water can deactivate both the catalyst and the base.

      • If using a weaker base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or a phosphate base (e.g., K₃PO₄).

      • For Buchwald-Hartwig reactions, sodium tert-butoxide (NaOtBu) is a commonly used strong base.[3]

  • Incorrect Solvent:

    • Cause: The solvent plays a key role in solubility, reaction temperature, and catalyst stability.

    • Solution:

      • Ensure the solvent is anhydrous.

      • For Ullmann reactions, high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are often required to reach the necessary high temperatures.[1]

      • For Buchwald-Hartwig reactions, toluene, dioxane, or THF are common choices. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

  • Low Reaction Temperature:

    • Cause: Ullmann condensations, in particular, often require high temperatures (frequently above 150 °C) to proceed efficiently.[1]

    • Solution:

      • Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS.

      • Ensure your reaction setup can safely reach and maintain the target temperature.

Question 2: My reaction is producing a significant amount of side products. What are they and how can I minimize their formation?

Answer:

Side product formation can significantly reduce your yield and complicate purification. Common side products in this synthesis include:

  • Homocoupling of the Aryl Halide (Biaryl Formation):

    • Cause: This occurs when two molecules of the 2-methyl-3-halopyridine couple with each other. It is more common in Ullmann reactions.[4]

    • Solution:

      • Lower the reaction temperature.

      • Use a slight excess of the phenol nucleophile.

      • Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling.

  • Hydrodehalogenation of the Aryl Halide:

    • Cause: The halogen on the pyridine ring is replaced by a hydrogen atom. This can be caused by trace amounts of water or other protic impurities.

    • Solution:

      • Use anhydrous solvents and reagents.

      • Ensure the reaction is performed under a dry, inert atmosphere.

  • Ether Cleavage:

    • Cause: At very high temperatures or in the presence of strong nucleophiles, the desired product can undergo cleavage.

    • Solution:

      • Optimize the reaction temperature to the minimum required for efficient conversion.

      • Avoid excessively long reaction times.

Question 3: I am struggling with the purification of 2-Methyl-3-phenoxypyridine. What are the best practices?

Answer:

Purification can be challenging due to the similar polarities of the product and unreacted starting materials or side products.

  • Initial Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid base was used, filter the reaction mixture.

    • Perform an aqueous workup to remove inorganic salts and any remaining base. A wash with a mild acid (e.g., dilute HCl) can help remove any unreacted basic starting materials, followed by a wash with a mild base (e.g., saturated NaHCO₃) to remove any unreacted phenol.

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying the product.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The optimal solvent system should be determined by TLC analysis.

    • Preparative TLC or HPLC: For small-scale reactions or for obtaining highly pure material, these techniques can be employed.

Frequently Asked Questions (FAQs)

Q1: Should I use an Ullmann condensation or a Buchwald-Hartwig amination for my synthesis?

A1: The choice depends on several factors:

  • Ullmann Condensation:

    • Advantages: Uses a less expensive copper catalyst. Can be effective for electron-deficient aryl halides.

    • Disadvantages: Often requires harsh reaction conditions (high temperatures), stoichiometric amounts of copper, and can have a limited substrate scope.[1]

  • Buchwald-Hartwig Amination:

    • Advantages: Generally proceeds under milder conditions with a wider substrate scope. It is a more modern and often more efficient method.[5]

    • Disadvantages: Uses a more expensive palladium catalyst and requires specialized phosphine ligands.

For the synthesis of 2-Methyl-3-phenoxypyridine, a modern Buchwald-Hartwig approach is often preferred due to its milder conditions and higher functional group tolerance.

Q2: What is the role of the ligand in the Buchwald-Hartwig reaction?

A2: The ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2][5]

Q3: How do I choose the right starting materials?

A3: For the 2-methyl-3-halopyridine, the reactivity of the halogen follows the order I > Br > Cl. While 2-methyl-3-iodopyridine will be the most reactive, 2-methyl-3-bromopyridine is often a good compromise between reactivity and cost/availability.[6] 2-Methyl-3-chloropyridine is less reactive and may require more forcing conditions or specialized catalyst systems.

Q4: Can I scale up this reaction?

A4: Yes, both Ullmann and Buchwald-Hartwig reactions can be scaled up. However, for large-scale synthesis, consider the following:

  • Heat Transfer: Exothermic reactions can be a concern on a larger scale. Ensure adequate temperature control.

  • Mixing: Efficient stirring is crucial for heterogeneous reactions (e.g., with solid bases).

  • Cost: The cost of the catalyst and ligands can become significant on a large scale. Catalyst loading optimization is important.

  • Safety: Handle all reagents with appropriate safety precautions. For example, some phosphine ligands are air-sensitive and potentially toxic.

Data Presentation

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Synthesis of 2-Methyl-3-phenoxypyridine

ParameterRecommended ConditionRationale
Aryl Halide 2-Methyl-3-bromopyridineGood balance of reactivity and availability.
Nucleophile Phenol (1.1 - 1.5 equivalents)A slight excess can improve reaction rate.
Catalyst Pd₂(dba)₃ (1-5 mol%)A common and effective palladium precursor.
Ligand XPhos (2-10 mol%)A bulky, electron-rich ligand known for high activity.
Base K₃PO₄ or Cs₂CO₃ (2 equivalents)Strong, non-nucleophilic bases.
Solvent Toluene or Dioxane (anhydrous)Good solubility for reactants and compatible with the catalyst.
Temperature 80 - 110 °CMilder conditions compared to Ullmann reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst deactivation.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig C-O Coupling

  • To an oven-dried reaction vessel, add 2-methyl-3-bromopyridine (1.0 eq), phenol (1.2 eq), K₃PO₄ (2.0 eq), and the palladium pre-catalyst and ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the workup and purification as described in the troubleshooting section.

Visualization

Diagram 1: Simplified Catalytic Cycle for Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_CO_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand Exchange Ar'-OH, Base Ar-Pd(II)(OAr')L2 Ar-Pd(II)(OAr')L2 Ligand Exchange->Ar-Pd(II)(OAr')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(OAr')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-OAr' Ar-OAr' Reductive Elimination->Ar-OAr'

Caption: A systematic workflow for troubleshooting low product yield.

References

  • Synthesis of 2-methyl pyridine by acetylene acetonitrile method - Google P
  • Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap. [Link]

  • Synthesis technology of 2-methylpyridine - ResearchGate. [Link]

  • CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google P
  • Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - ResearchGate. [Link]

  • 2-Methyl-3-phenylaziridine | C9H11N | CID 265375 - PubChem - NIH. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

  • CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug - ResearchGate. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-3-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methyl-3-phenoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Section 1: Troubleshooting Guide - Navigating Common Side Reactions

This section addresses specific issues that may arise during the synthesis of 2-methyl-3-phenoxypyridine via three common synthetic routes: Ullmann Condensation, Buchwald-Hartwig C-O Coupling, and Nucleophilic Aromatic Substitution.

Ullmann Condensation Route

The Ullmann condensation is a classical method for forming aryl ethers, typically involving a copper catalyst at elevated temperatures.[1][2]

Ullmann_Condensation 2-Methyl-3-halopyridine 2-Methyl-3-halopyridine Product 2-Methyl-3-phenoxypyridine 2-Methyl-3-halopyridine->Product Side_Product_1 Biphenyl_Homocoupling_Product 2-Methyl-3-halopyridine->Side_Product_1 Homocoupling Phenol Phenol Phenol->Product Cu_Catalyst Cu_Catalyst Cu_Catalyst->Product Cu(I) catalyst Cu_Catalyst->Side_Product_1 Base Base Base->Product

Caption: Ullmann condensation pathway and a key side reaction.

Question 1: My Ullmann reaction is giving a low yield of the desired 2-methyl-3-phenoxypyridine, and I'm observing a significant amount of a biphenyl-like side product. What is happening and how can I fix it?

Answer:

The side product you are observing is likely the result of a homocoupling reaction , a common side reaction in Ullmann condensations where two molecules of the aryl halide (2-methyl-3-halopyridine) couple to form a symmetrical biaryl compound.[3][4] This side reaction is particularly prevalent under the high temperatures often required for traditional Ullmann reactions.[5]

Causality and Mitigation Strategies:

  • High Reaction Temperatures: Traditional Ullmann reactions often require temperatures exceeding 200°C, which can promote the homocoupling side reaction.[5]

    • Solution: Modern modifications of the Ullmann reaction utilize ligands to facilitate the reaction at lower temperatures (typically 80-120°C).[6] Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or various diamines can significantly improve the yield of the desired diaryl ether and suppress homocoupling.[7][8]

  • Nature of the Copper Catalyst: The form and activation of the copper catalyst are crucial.

    • Solution: Instead of using copper powder, which can have variable activity, consider using well-defined Cu(I) salts like CuI or CuBr. In some cases, in situ generation of a more active Cu(I) species from a Cu(II) salt with a reducing agent can be effective.[1]

  • Base Selection: The choice of base can influence the reaction outcome.

    • Solution: Weak inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[6] The use of a strong base can sometimes lead to decomposition of the starting materials or promote side reactions.

Experimental Protocol for Improved Ullmann Condensation:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-methyl-3-halopyridine (1.0 eq), phenol (1.2 eq), Cs₂CO₃ (2.0 eq), and a ligand such as 1,10-phenanthroline (0.1-0.2 eq).

  • Add a catalytic amount of CuI (0.05-0.1 eq).

  • Add a high-boiling point aprotic solvent such as DMF, DMSO, or toluene.

  • Heat the reaction mixture to 80-120°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the base and copper salts.

  • Purify the crude product by column chromatography.

ParameterTraditional UllmannLigand-Assisted Ullmann
Temperature > 200°C80 - 120°C
Catalyst Stoichiometric Cu powderCatalytic Cu(I) salt
Ligand NoneOften required (e.g., diamines, amino acids)
Common Side Reaction High levels of homocouplingReduced homocoupling
Buchwald-Hartwig C-O Coupling Route

The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a milder alternative to the Ullmann condensation.[9] This palladium-catalyzed reaction offers greater functional group tolerance.[10]

Buchwald_Hartwig 2-Methyl-3-halopyridine 2-Methyl-3-halopyridine Product 2-Methyl-3-phenoxypyridine 2-Methyl-3-halopyridine->Product Side_Product_2 Hydrodehalogenation_Product 2-Methyl-3-halopyridine->Side_Product_2 Hydrodehalogenation Phenol Phenol Phenol->Product Pd_Catalyst Pd_Catalyst Pd_Catalyst->Product Pd(0) catalyst Ligand Ligand Ligand->Product Base Base Base->Product Base->Side_Product_2

Caption: Buchwald-Hartwig C-O coupling and a common side reaction.

Question 2: My Buchwald-Hartwig C-O coupling reaction is not going to completion, and I am isolating a significant amount of 2-methylpyridine. What is causing this and how can I improve the yield of my desired product?

Answer:

The formation of 2-methylpyridine is due to a side reaction known as hydrodehalogenation , where the halogen atom on your starting material is replaced by a hydrogen atom.[9] This can occur through various pathways in a palladium-catalyzed reaction, often involving the base and trace amounts of water or other proton sources.

Causality and Mitigation Strategies:

  • Choice of Base: Strong bases, while necessary for the reaction, can sometimes promote hydrodehalogenation.

    • Solution: The choice of base is critical. While strong bases like NaOtBu or KOtBu are common, weaker bases such as Cs₂CO₃ or K₃PO₄ can be effective, especially with more reactive aryl halides (iodides and bromides), and may reduce the extent of hydrodehalogenation.[11]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired C-O bond formation versus side reactions.

    • Solution: For C-O coupling reactions, bulky, electron-rich phosphine ligands are generally preferred. Ligands like Xantphos, RuPhos, or BrettPhos have been shown to be effective in promoting the desired coupling and minimizing side reactions.[11][12]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to catalyst decomposition and an increase in side products.

    • Solution: It is important to carefully optimize the reaction temperature. While typical temperatures range from 80-110°C, it's advisable to start at the lower end and monitor the reaction progress.[13]

Experimental Protocol for Optimized Buchwald-Hartwig C-O Coupling:

  • In a glovebox or under a strictly inert atmosphere, combine the 2-methyl-3-halopyridine (1.0 eq), phenol (1.1-1.5 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), and a phosphine ligand (e.g., Xantphos or RuPhos, 1.1-1.2 eq relative to Pd).

  • Add the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).

  • Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction to the optimized temperature (e.g., 80-110°C) and monitor by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction, filter through a pad of celite to remove the palladium catalyst, and concentrate the filtrate.

  • Purify the product via column chromatography.

Nucleophilic Aromatic Substitution (SNAr) Route

Nucleophilic aromatic substitution (SNAr) can be a straightforward method for synthesizing 2-methyl-3-phenoxypyridine, especially if the pyridine ring is activated by electron-withdrawing groups.[14]

SNAr Activated_Pyridine 2-Methyl-3-halo-pyridine (activated) Product 2-Methyl-3-phenoxypyridine Activated_Pyridine->Product Isomeric_Product Isomeric_Side_Product Activated_Pyridine->Isomeric_Product Attack at other positions Phenoxide Phenoxide Phenoxide->Product Phenoxide->Isomeric_Product

Caption: SNAr pathway and the potential for isomeric side products.

Question 3: My SNAr reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired 2-methyl-3-phenoxypyridine?

Answer:

The formation of isomeric products in the nucleophilic aromatic substitution on a pyridine ring is a common challenge governed by the electronic and steric effects of the substituents. Nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[15] The presence of a methyl group at the 2-position and the leaving group at the 3-position creates a complex regiochemical problem.

Causality and Mitigation Strategies:

  • Electronic Effects: The electron-withdrawing nitrogen atom in the pyridine ring activates the ortho (2 and 6) and para (4) positions to nucleophilic attack.

    • Solution: The regioselectivity can be influenced by other substituents on the ring. An electron-withdrawing group at the 5-position would further activate the 3-position for substitution. If your starting material is 3-halo-2-methylpyridine, the inherent electronic preference for attack at other positions might be a significant hurdle.

  • Steric Hindrance: The methyl group at the 2-position can sterically hinder the approach of the nucleophile to that position.

    • Solution: While the 2-position is electronically activated, the steric bulk of the methyl group may disfavor attack there, potentially leading to substitution at other activated and less hindered positions if other leaving groups are present.

  • Reaction Conditions: The solvent and counter-ion of the phenoxide can influence the regioselectivity.

    • Solution: Aprotic polar solvents like DMF or DMSO are typically used to solvate the cation and leave the phenoxide nucleophile more reactive. Experimenting with different solvents and bases (e.g., using NaH vs. K₂CO₃ to generate the phenoxide) can sometimes alter the regiochemical outcome.

General Protocol for SNAr with Phenoxide:

  • In a dry reaction flask under an inert atmosphere, dissolve phenol (1.1 eq) in a dry aprotic solvent like DMF or DMSO.

  • Add a base such as NaH or K₂CO₃ portion-wise at 0°C to generate the phenoxide.

  • Once the phenoxide formation is complete, add the 3-halo-2-methylpyridine (1.0 eq).

  • Heat the reaction mixture to an appropriate temperature (can range from room temperature to >100°C depending on the reactivity of the pyridine) and monitor its progress.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify the product by column chromatography, carefully separating the isomers.

FactorInfluence on Regioselectivity
Electronic Effects Pyridine nitrogen activates the 2-, 4-, and 6-positions.
Steric Effects The 2-methyl group can hinder attack at the 2-position.
Solvent Aprotic polar solvents enhance nucleophilicity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 2-methyl-3-phenoxypyridine?

A1: The choice of starting material depends on the chosen synthetic route.

  • For Ullmann and Buchwald-Hartwig reactions: 3-bromo-2-methylpyridine or 3-iodo-2-methylpyridine are generally preferred over 3-chloro-2-methylpyridine due to their higher reactivity.

  • For SNAr reactions: A 3-halo-2-methylpyridine with a strong electron-withdrawing group at the 5-position (e.g., a nitro group) would be ideal to activate the 3-position for nucleophilic attack.[14]

Q2: How can I effectively purify the final product from the reaction mixture?

A2: Column chromatography on silica gel is the most common and effective method for purifying 2-methyl-3-phenoxypyridine. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, will typically allow for the separation of the desired product from unreacted starting materials and side products. It is crucial to monitor the fractions by TLC to ensure proper separation.

Q3: What analytical techniques are best for identifying the desired product and potential side products?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and for determining the appropriate solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation of the final product and for identifying any isomeric or other side products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and to help identify the molecular weights of any impurities.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, always follow standard laboratory safety procedures.

  • Solvents: Many of the solvents used (e.g., DMF, DMSO, toluene) have specific health and safety risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Reagents: Some of the reagents, such as strong bases (NaH, NaOtBu) are highly reactive and require careful handling under anhydrous conditions. Palladium catalysts can be toxic and should be handled with care.

  • Inert Atmosphere: Many of these reactions are sensitive to air and moisture, requiring the use of an inert atmosphere (nitrogen or argon).

References

  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • ResearchGate. (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products. Retrieved from [Link]

  • PubMed. (2023, February 13). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]

  • UniTo. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Retrieved from [Link]

  • MDPI. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

  • PMC. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • SciSpace. (n.d.). Characterization by NMR Spectroscopy, X‐ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2 -. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Google Patents. (n.d.). US3227724A - Process for preparing 2-methyl-3-hydroxypyridines.
  • ResearchGate. (2025, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]

  • PMC. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2020, February 11). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Retrieved from [Link]

  • PMC. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Retrieved from [Link]

  • CORE. (n.d.). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES Alexander Ross Olson Venning A dis -. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Reactivity of N-Methyl and N-Phenyl meso-Unsubstituted N-Confused Porphyrins†. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Practical Palladium Catalysts for C-N and C-O Bond Formation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]

Sources

Troubleshooting guide for the scale-up of 2-Methyl-3-phenoxypyridine production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Process Optimization Guide

Executive Summary & Process Overview

Target Molecule: 2-Methyl-3-phenoxypyridine (CAS: 76167-46-9) Primary Application: Intermediate for agrochemical actives (phytoene desaturase inhibitors) and pharmaceutical scaffolds. Standard Industrial Route: Ullmann-type Ether Synthesis (Copper-catalyzed C-O coupling).[1]

This guide addresses the specific engineering and chemical challenges encountered when scaling this reaction from gram-scale (bench) to kilogram/pilot-scale. The presence of the pyridine nitrogen creates unique challenges in catalyst poisoning and metal remediation that are not present in standard benzene-derivative couplings.

The Core Reaction Workflow

G Start Raw Materials (2-Me-3-Cl-Pyridine + Phenol) React Ullmann Coupling (110-130°C, Inert atm) Start->React Cat Catalyst Prep (CuI + Ligand + Base) Cat->React Dosing Quench Quench & Extraction (Phase Separation) React->Quench IPC > 98% Conv Remediation Metal Scavenging (Cu Removal) Quench->Remediation Distill High Vac Distillation (Isolation) Remediation->Distill

Figure 1: Standard process flow for the synthesis of 2-Methyl-3-phenoxypyridine.

Critical Process Parameters (CPP) & Data

The following parameters are established baselines for a robust process. Deviations here are the primary source of failure.

ParameterSpecificationScientific Rationale
Stoichiometry Phenol (1.1 eq) vs. HalopyridinePhenol excess drives kinetics; unreacted phenol is easier to remove via caustic wash than unreacted chloropyridine.
Catalyst Load CuI (5-10 mol%)Pyridine nitrogen can sequester Cu, requiring higher loading than standard aryl couplings.
Ligand N,N-Dimethylglycine (DMG) or TMEDACritical: Ligands stabilize the active Cu(I) species and prevent aggregation/deactivation at high temps [1].
Base

or

Weaker bases (Carbonates) reduce tar formation compared to hydroxides/hydrides.
Temperature 110°C - 130°CActivation energy barrier for aryl chlorides is high. Below 110°C, reaction stalls.
Atmosphere

or Argon (Strict)
Oxygen oxidizes Cu(I) to inactive Cu(II), killing the catalytic cycle immediately.

Troubleshooting Module: The Reaction Phase

Issue 1: Reaction Stalls at 60-70% Conversion

Symptom: HPLC shows starting material remaining; adding more catalyst does not restart the reaction. Root Cause: Catalyst Deactivation via Oxidation or Poisoning.

Technical Explanation: The Ullmann mechanism relies on a Cu(I)/Cu(III) catalytic cycle.[2] The pyridine ring of your substrate is a "non-innocent" ligand. It competes with your added ligand (DMG/TMEDA) for the copper center. If the system is exposed to air (oxygen) or moisture, the copper oxidizes to Cu(II) or aggregates into inactive clusters.

Corrective Action Protocol:

  • The "Spike" Test: Do not just add CuI. Prepare a fresh slurry of CuI (2 mol%) and Ligand (4 mol%) in degassed solvent. Add this active complex to the reactor.

  • Oxygen Exclusion: Verify reactor headspace oxygen levels. At scale, a continuous slow nitrogen sweep is superior to a static blanket.

  • Ligand Ratio: Ensure your Ligand:Metal ratio is at least 2:1. Excess ligand protects the copper from the pyridine substrate [2].

Issue 2: Runaway Exotherm upon Heating

Symptom: Temperature spikes rapidly beyond setpoint (e.g., >140°C) during the ramp. Root Cause: Induction Period Accumulation.

Technical Explanation: Ullmann couplings often exhibit an "induction period" where the active catalytic species forms. If you heat the entire mass to 130°C rapidly, the reaction initiates all at once, releasing the heat of reaction (ether formation is exothermic) faster than the jacket can remove it.

Corrective Action Protocol:

  • Dosing Strategy: Switch to a "Hot Start" protocol. Heat the solvent, base, and phenol to 100°C first.

  • Catalyst Dosing: Add the catalyst/ligand mixture.

  • Substrate Feed: Dose the 2-methyl-3-chloropyridine slowly over 2–4 hours. This limits the "thermal accumulation" potential.

Troubleshooting Module: Work-up & Copper Removal

The Challenge: Pyridines are excellent ligands. The product (2-Methyl-3-phenoxypyridine) will bind residual copper, resulting in a green/blue product oil that fails heavy metal specs (<10 ppm).

Issue 3: Product Layer Retains Blue/Green Tint (High Copper)

Symptom: Standard water washes fail to remove color. Root Cause: Lipophilic Copper-Pyridine Complexes.

Technical Explanation: Simple water washes only remove ionic copper. The copper bound to your pyridine product is lipophilic and stays in the organic phase. You must use a "competitive chelator" with a higher affinity binding constant (


) than the pyridine ring.

Corrective Action Protocol (The "Ammonia-EDTA" System):

StepReagentActionMechanism
1 Aqueous NH4OH (10-15%) Wash organic phase (2x).Ammonia competes for Cu coordination, forming water-soluble

.
2 EDTA (

salt)
Wash organic phase (1x).EDTA sequesters remaining trace Cu with extremely high affinity.
3 Celite Filtration Filter organic phase.Removes colloidal copper salts that stabilize emulsions.

Diagram: Copper Remediation Logic

CopperRemediation CheckColor Check Organic Layer Color Green Green/Blue Tint? CheckColor->Green Wash1 Wash 1: 15% NH4OH (Forms Blue Aq Layer) Green->Wash1 Yes Pass Proceed to Distillation Green->Pass No (Pale Yellow/Orange) Wash2 Wash 2: 5% EDTA/Brine Wash1->Wash2 Filter Filter thru Celite/Silica Wash2->Filter Filter->CheckColor Re-evaluate

Figure 2: Decision tree for heavy metal remediation in pyridine synthesis.

Troubleshooting Module: Isolation & Purification

Issue 4: "Oiling Out" / Failure to Crystallize

Symptom: The product remains a viscous oil or forms a gummy solid, making filtration impossible. Root Cause: 2-Methyl-3-phenoxypyridine has a low melting point and tends to supercool. Impurities (phenol) depress the melting point further.

Technical Explanation: Many phenoxypyridines are low-melting solids (


). If the purity is <95%, the freezing point depression will keep it liquid at room temperature.

Corrective Action Protocol:

  • Do Not Force Crystallization: For the crude step, rely on High Vacuum Distillation .

    • Boiling Point Est: ~140-150°C at 1-2 mmHg (extrapolated from similar phenoxypyridines).

    • Distillation separates the product from non-volatile tars and inorganic salts effectively.

  • Melt Crystallization (Optional): If a solid is strictly required:

    • Distill first to reach >98% purity.

    • Dissolve in minimal hot Hexane/IPA (9:1).

    • Cool slowly to -10°C with vigorous agitation to induce nucleation.

Frequently Asked Questions (FAQ)

Q1: Can I use 2-methyl-3-hydroxypyridine and halobenzene instead? A: Yes, this is the "Reverse Ullmann." It is often less preferred on scale because 2-methyl-3-hydroxypyridine is zwitterionic and less soluble in organic solvents, requiring higher temperatures or more expensive polar solvents (like NMP) which are hard to remove. The Chloropyridine + Phenol route allows the use of Toluene or Xylene, which are easier to handle.

Q2: Why is my yield lower when I scale up from 10g to 1kg? A: Mass transfer limitations. In Ullmann couplings, the base (


) is insoluble. On a small scale, magnetic stirring suspends it well. On a large scale, if your agitator design doesn't lift the solids (e.g., using a flat blade instead of a pitched blade), the base sits at the bottom, and the reaction starves. Ensure high-shear mixing or PBT impellers. 

Q3: Is the product sensitive to light? A: Pyridine ethers can be prone to photo-oxidation over long periods, turning dark brown. Store the final product in amber drums or under nitrogen headspace.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiols. Organic Letters , 5(21), 3799-3802.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development , 20(2), 140–177.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition , 48(38), 6954-6971.

  • Sperotto, E., van Klink, G. P. M., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions , 39, 10338-10351.

Sources

Stability issues of 2-Methyl-3-phenoxypyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability in Experimental Settings

Welcome to the technical support center for 2-Methyl-3-phenoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Methyl-3-phenoxypyridine?

A1: The main stability concerns for 2-Methyl-3-phenoxypyridine revolve around its susceptibility to degradation under acidic and basic conditions. The ether linkage between the pyridine and phenyl rings is a potential site for cleavage. Additionally, like many organic molecules, it can be sensitive to oxidative, thermal, and photolytic stress. Forced degradation studies are crucial to identify the degradation products and understand the chemical breakdown pathways of a drug substance.[1]

Q2: How does 2-Methyl-3-phenoxypyridine behave under acidic conditions?

A2: Under acidic conditions, 2-Methyl-3-phenoxypyridine is likely susceptible to hydrolysis of the phenoxy ether bond. The pyridine nitrogen can be protonated, which may influence the electronic properties of the ring and potentially affect the stability of the ether linkage. The acid-catalyzed hydrolysis of ethers, though generally slower than that of esters, can occur, especially at elevated temperatures.[2][3] The proposed mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by water.

Q3: What is the expected stability of 2-Methyl-3-phenoxypyridine under basic conditions?

A3: Aryl ethers are generally more stable to basic hydrolysis than alkyl ethers. However, the presence of the pyridine ring may influence this stability. While significant degradation may not be observed under mild basic conditions, prolonged exposure to strong bases or elevated temperatures could lead to cleavage of the ether bond. It is important to note that some pyridine derivatives have been shown to be extremely unstable in alkaline mediums.[4]

Q4: What are the likely degradation products of 2-Methyl-3-phenoxypyridine?

A4: The primary degradation products from the cleavage of the ether bond would be 2-methyl-3-hydroxypyridine and phenol. Other potential degradation products could arise from reactions involving the methyl group on the pyridine ring, or from oxidative or photolytic degradation pathways. Mass spectrometry techniques are invaluable for identifying and characterizing these degradation products.[5][6][7]

Q5: Are there any recommended analytical methods for monitoring the stability of 2-Methyl-3-phenoxypyridine?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the stability of pharmaceutical compounds and their degradation products.[8] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. Spectrophotometric methods can also be employed for quantification in some cases.[9][10]

Troubleshooting Guide

Issue 1: Unexpected Peaks in Chromatogram After Acidic Treatment

Symptoms:

  • Appearance of one or more new peaks in the HPLC chromatogram of an acidic solution of 2-Methyl-3-phenoxypyridine.

  • A decrease in the peak area of the parent compound.

Possible Cause:

  • Acid-catalyzed hydrolysis of the phenoxy ether linkage, leading to the formation of 2-methyl-3-hydroxypyridine and phenol.

Troubleshooting Steps:

  • Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks. Compare the observed masses with the expected masses of 2-methyl-3-hydroxypyridine (m/z = 109.12) and phenol (m/z = 94.11).

  • Reference Standard Comparison: If available, inject reference standards of 2-methyl-3-hydroxypyridine and phenol to compare retention times with the unknown peaks.

  • Kinetic Monitoring: Monitor the formation of the new peaks over time at a constant temperature and acid concentration to understand the rate of degradation.

  • pH Adjustment: If the experimental conditions allow, consider performing the reaction at a less acidic pH to minimize degradation.

Issue 2: Inconsistent Results in Experiments Involving Basic Solutions

Symptoms:

  • Poor reproducibility of experimental results.

  • Gradual decrease in the concentration of 2-Methyl-3-phenoxypyridine over time in basic solutions.

Possible Cause:

  • Base-mediated degradation of the compound. While generally more stable to bases, degradation can occur under certain conditions.

Troubleshooting Steps:

  • pH and Temperature Control: Carefully control the pH and temperature of your basic solutions. Avoid excessively high pH values and elevated temperatures if possible.

  • Inert Atmosphere: If oxidative degradation is suspected in the presence of a base, perform experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Forced Degradation Study: Conduct a controlled forced degradation study under basic conditions (e.g., 0.1 M NaOH at a controlled temperature) to quantify the extent of degradation and identify the degradation products. According to FDA guidelines, a degradation limit of 5-20% is typically targeted in such studies.[11]

  • Solution Stability: Assess the stability of your stock and working solutions of 2-Methyl-3-phenoxypyridine in the basic buffer over the intended duration of your experiment.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Hydrolysis

Objective: To evaluate the stability of 2-Methyl-3-phenoxypyridine under acidic conditions and identify potential degradation products.

Materials:

  • 2-Methyl-3-phenoxypyridine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector or Mass Spectrometer

  • pH meter

Procedure:

  • Prepare a stock solution of 2-Methyl-3-phenoxypyridine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

  • Prepare a control sample by adding an aliquot of the stock solution to an equal volume of water.

  • Incubate the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize with a suitable base if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Characterize any significant degradation products using LC-MS.

Protocol 2: Forced Degradation Study - Basic Hydrolysis

Objective: To assess the stability of 2-Methyl-3-phenoxypyridine under basic conditions.

Materials:

  • 2-Methyl-3-phenoxypyridine

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector or Mass Spectrometer

  • pH meter

Procedure:

  • Follow the same procedure as for the acidic hydrolysis study, but use 0.1 M NaOH and 1 M NaOH instead of HCl.

  • Neutralize the samples with a suitable acid before HPLC analysis.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M - 1 M HCl60 °C - 80 °C24 - 72 hoursPotential cleavage of the ether linkage.
Base Hydrolysis 0.1 M - 1 M NaOH60 °C - 80 °C24 - 72 hoursGenerally stable, but degradation may occur at higher concentrations and temperatures.
Oxidation 3-30% H₂O₂Room Temperature24 hoursPotential for N-oxide formation or other oxidative degradation.
Thermal 80 °C - 100 °C (solid state)80 °C - 100 °C48 - 72 hoursAssess thermal stability.
Photolytic ICH Q1B conditionsAmbientAs per guidelinesAssess sensitivity to light.

Visualizations

Proposed Acid-Catalyzed Hydrolysis Mechanism

AcidHydrolysis cluster_step1 Step 1: Protonation of Ether Oxygen cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Cleavage and Product Formation Molecule 2-Methyl-3-phenoxypyridine ProtonatedMolecule Protonated Intermediate Molecule->ProtonatedMolecule + H+ H+ H+ TransitionState Tetrahedral Intermediate ProtonatedMolecule->TransitionState + H₂O H2O H₂O Products 2-Methyl-3-hydroxypyridine + Phenol TransitionState->Products - H+

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of 2-Methyl-3-phenoxypyridine.

General Workflow for Stability Testing

StabilityWorkflow Start Start: 2-Methyl-3-phenoxypyridine Sample Stress Apply Stress Conditions (Acid, Base, Heat, Light, etc.) Start->Stress Analysis Analyze by Stability-Indicating HPLC Method Stress->Analysis Data Data Evaluation: - % Degradation - Identify Degradants Analysis->Data Report Report Findings and Assess Stability Profile Data->Report

Caption: A general workflow for conducting forced degradation studies.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

  • Feng, X., Du, G., Hou, T., Liu, X., & Chao, R. (2017). Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR. Pharmazie, 72(2), 73–80. [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012). Hilaris Publisher. [Link]

  • Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Shaik, S., & Reddy, C. V. R. (2014). Analytical method development, validation and determination of phenazopyridine in its pharmaceutical dosage using diazonium salt. Der Pharmacia Lettre, 6(6), 106-112. [Link]

  • Klick, S., Muzaffar, A., & Wätzig, H. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–831. [Link]

  • (PDF) Comparative Study of Different Spectrophotometric Methods for Determination of Phenazopyridine Hydrochloride in the Presence of its Oxidative Degradation Product. (2017). ResearchGate. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 8, 2024, from [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved February 8, 2024, from [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 8, 2024, from [Link]

  • Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved February 8, 2024, from [Link]

  • (2022). Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Techniqu. Longdom Publishing. [Link]

  • 5.4: Hydrolysis Reactions. (2021). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Effective Removal of Residual Palladium from 2-Methyl-3-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting the removal of residual palladium from 2-Methyl-3-phenoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for achieving the stringent purity levels required in pharmaceutical development.

Introduction: The Challenge of Palladium Removal from Pyridine-Containing Compounds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. However, the removal of residual palladium from the final product, particularly from molecules containing coordinating heterocycles like 2-Methyl-3-phenoxypyridine, presents a significant purification challenge. The lone pair of electrons on the pyridine nitrogen can form strong complexes with palladium, rendering traditional purification methods less effective.[1]

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs). For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug product, depending on the daily dosage.[2] This necessitates robust and reliable methods for palladium removal.

This guide provides a comprehensive overview of various palladium removal techniques, troubleshooting advice for common issues, and detailed experimental protocols to assist you in your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from reactions involving 2-Methyl-3-phenoxypyridine?

The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring of 2-Methyl-3-phenoxypyridine. This nitrogen atom can act as a strong ligand, coordinating with the palladium catalyst to form stable, soluble complexes that are challenging to separate from the desired product using standard purification techniques like simple filtration or crystallization.[1]

Q2: What are the most effective methods for removing palladium from pyridine-containing compounds?

The most common and effective methods for removing palladium from compounds like 2-Methyl-3-phenoxypyridine include:

  • Adsorption onto Scavenger Resins: These are solid-supported materials, often silica or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols or trimercaptotriazine (TMT).[1]

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can effectively remove palladium, although it may sometimes lead to product loss due to its non-specific nature.[1][3]

  • Chromatography: Column chromatography can be effective, but studies have shown that it is often insufficient on its own to reduce palladium to acceptable levels and is best used in combination with a scavenging step.[4]

  • Crystallization: While a fundamental purification technique, crystallization alone may not be sufficient for complete palladium removal, as the metal complexes can sometimes co-crystallize with the product.

Q3: How do I choose the right palladium scavenger for my experiment?

The choice of scavenger depends on several factors:

  • The nature of the palladium species: The oxidation state (Pd(0) or Pd(II)) and the ligands coordinated to the palladium can influence its affinity for different scavengers.

  • The properties of your product: The scavenger should not react with or strongly adsorb your 2-Methyl-3-phenoxypyridine.

  • Solvent compatibility: The scavenger should be effective in the solvent system used for your reaction or work-up.

  • Cost and scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are important considerations.

A screening of different scavengers is often the best approach to identify the most effective one for your specific application.

Troubleshooting Guide

This section addresses common problems encountered during the removal of residual palladium from 2-Methyl-3-phenoxypyridine and provides actionable solutions.

Issue 1: Incomplete Palladium Removal After Treatment

  • Possible Cause: The chosen scavenger is not effective for the specific palladium species in your reaction mixture.

  • Suggested Solution:

    • Screen Different Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol-based, TMT-based, or specialized amine-based scavengers).

    • Optimize Scavenging Conditions: Vary the temperature, reaction time, and amount of scavenger used. Increased temperature and longer reaction times can improve scavenger efficiency.[5]

    • Consider a Combination of Methods: A multi-step approach, such as chromatography followed by a scavenger treatment, can be highly effective. Studies have shown that this combination can remove over 98% of residual palladium.[4]

  • Possible Cause: The palladium is strongly complexed with the 2-Methyl-3-phenoxypyridine product.

  • Suggested Solution:

    • pH Adjustment: Carefully adjusting the pH of the solution may help to disrupt the palladium-product complex, making the palladium more accessible to the scavenger.

    • Solvent Exchange: Performing the scavenging in a different solvent might alter the complexation equilibrium and improve removal efficiency.

Issue 2: Significant Product Loss During Purification

  • Possible Cause: The product is adsorbing to the activated carbon or scavenger resin.

  • Suggested Solution:

    • Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.

    • Thorough Washing: After filtration, wash the scavenger or activated carbon thoroughly with a suitable solvent to recover any adsorbed product.

    • Select a More Specific Scavenger: Some scavengers have lower non-specific binding than others. Screening for a scavenger with high palladium affinity and low product affinity is crucial.

Issue 3: Inconsistent Results Between Batches

  • Possible Cause: Variability in the palladium species present in the crude reaction mixture.

  • Suggested Solution:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to maintain a more uniform composition of the crude product.

    • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the various palladium species into a single form that is more readily scavenged.

Workflow for Palladium Removal

The following diagram illustrates a general workflow for selecting and optimizing a palladium removal strategy for 2-Methyl-3-phenoxypyridine.

Caption: A decision workflow for selecting and optimizing a palladium removal strategy.

Comparison of Palladium Removal Methods

The following table provides a quantitative comparison of common palladium removal techniques. The efficiency can be highly dependent on the specific reaction conditions and the nature of the palladium species.

MethodTypical Initial Pd (ppm)Typical Final Pd (ppm)% Removal EfficiencyAdvantagesDisadvantages
Thiol-based Silica Scavengers 1000 - 5000< 10> 99%High efficiency, good for various Pd species.Higher cost.
TMT-based Scavengers 1000 - 5000< 10> 99%Very high affinity for palladium.Can sometimes be less effective for Pd(0).
Activated Carbon 500 - 200010 - 5090 - 99%Cost-effective.[3]Non-specific, can lead to product loss.[6]
Column Chromatography 500 - 200050 - 200~90%[4]Can remove other impurities simultaneously.Often insufficient alone for stringent Pd limits.[4]
Chromatography + Scavenger 500 - 2000< 10> 98%[4]Highly effective for achieving very low Pd levels.More time-consuming and resource-intensive.

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

  • Dissolution: Dissolve the crude 2-Methyl-3-phenoxypyridine in a suitable organic solvent (e.g., toluene, THF, or ethyl acetate).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[5]

  • Filtration: Filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analysis: Analyze the residual palladium content in the product using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

  • Preparation: Dissolve the crude 2-Methyl-3-phenoxypyridine in a suitable solvent.

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50°C) for 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is thick enough to prevent fine carbon particles from passing through.

  • Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium concentration by ICP-MS.

Troubleshooting Decision Tree

The following diagram provides a step-by-step guide for troubleshooting common issues during palladium removal.

Troubleshooting_Decision_Tree start High Residual Pd (> 10 ppm) q1 Was a scavenger used? start->q1 a1_yes Screen different scavengers (e.g., TMT, other thiols) q1->a1_yes Yes a1_no Implement a scavenger treatment step q1->a1_no No q2 Is product loss significant? a1_yes->q2 a1_no->q2 a2_yes Reduce amount of adsorbent Thoroughly wash adsorbent Select a more specific scavenger q2->a2_yes Yes a2_no Consider optimizing other parameters q2->a2_no No q3 Are results inconsistent? a2_yes->q3 a2_no->q3 a3_yes Standardize work-up procedure Consider a pre-treatment step q3->a3_yes Yes a3_no Process is likely robust q3->a3_no No

Sources

Technical Support Center: Characterization of Impurities in 2-Methyl-3-phenoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-Methyl-3-phenoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of impurity characterization during the synthesis of this important chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the quality and integrity of your synthesis.

The presence of impurities can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1] Therefore, a robust impurity profile is a critical component of any synthetic process destined for pharmaceutical applications.[2][3][4] This guide will address common impurities, their origins, and detailed methodologies for their identification, quantification, and control.

Section 1: The Synthetic Landscape and Potential Impurity Origins

The most common industrial synthesis of 2-Methyl-3-phenoxypyridine is achieved via an Ullmann condensation reaction.[5] This copper-catalyzed cross-coupling typically involves the reaction of a 2-methyl-3-halopyridine (such as 2-chloro-3-methylpyridine) with phenol.[6][7] The reaction requires elevated temperatures and is often performed in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[5]

Impurities can be introduced from several sources:

  • Starting Materials: Purity of 2-chloro-3-methylpyridine and phenol is paramount. Isomeric impurities in the halo-pyridine starting material are a common issue.[8]

  • Side Reactions: The harsh conditions of the Ullmann coupling can lead to unintended side products.[7][9]

  • Incomplete Reactions: Unreacted starting materials that carry through the process.

  • Degradation: The product itself may degrade under reaction or workup conditions.

  • Reagents and Solvents: Residual catalysts, bases, and solvents used throughout the synthesis.

Below is a diagram illustrating the primary synthesis pathway and the branching points where common impurities are formed.

G cluster_reactants SM1 2-Chloro-3-methylpyridine (Starting Material) Product 2-Methyl-3-phenoxypyridine (Target Product) SM1->Product Ullmann Condensation (Main Reaction) Impurity2 2-Methyl-3-hydroxypyridine (Hydrolysis Impurity) SM1->Impurity2 Hydrolysis (H2O present) Impurity4 Bis(2-methylpyridin-3-yl) ether (Aryl Halide Homocoupling) SM1->Impurity4 Homocoupling Side Reaction Impurity5 Positional Isomers (e.g., 2-Methyl-5-phenoxypyridine) SM1->Impurity5 From Isomeric Starting Material SM2 Phenol (Starting Material) SM2->Product Ullmann Condensation (Main Reaction) Impurity3 Biphenyl / Biphenols (Phenol Homocoupling) SM2->Impurity3 Homocoupling Side Reaction Impurity1 Unreacted Starting Materials (SM1 & SM2) Product->Impurity1 Incomplete Reaction Catalyst Cu Catalyst / Base (e.g., CuI / K2CO3) Catalyst->Product Ullmann Condensation (Main Reaction)

Caption: Synthetic pathway and common impurity formation routes.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your analysis, followed by expert guidance.

FAQ 1: My HPLC chromatogram shows an unexpected peak eluting near the main product. How do I identify it?

Answer: This is a classic impurity profiling challenge. The identification process is a systematic workflow that combines chromatographic and spectroscopic techniques. The goal is to determine the impurity's molecular weight and structure.[10]

Workflow for Unknown Impurity Identification

G Start Unknown Peak Detected in RP-HPLC Analysis Step1 Step 1: LC-MS Analysis Determine Molecular Weight Start->Step1 Step2 Step 2: Propose Potential Structures (Consider side reactions, starting materials, degradants) Step1->Step2 Step3 Step 3: Impurity Isolation (Preparative HPLC or SPE) Step2->Step3 Step4 Step 4: Structural Elucidation (NMR: 1H, 13C, COSY, HSQC, HMBC) Step3->Step4 Step5 Step 5: Confirmation Synthesize authentic standard and compare retention time & spectra Step4->Step5 End Impurity Structure Confirmed Step5->End

Caption: General workflow for identifying an unknown impurity.

Causality Explained:

  • LC-MS is the first step because it provides the molecular weight of the unknown directly from the crude reaction mixture, which is the most critical piece of initial information.[11]

  • Isolation is necessary for definitive structural analysis by NMR, as NMR requires a pure sample for unambiguous signal assignment.[12]

  • 2D NMR experiments are crucial. While 1H and 13C NMR provide a list of atoms, 2D experiments like COSY (proton-proton correlations), HSQC (direct carbon-proton correlations), and HMBC (long-range carbon-proton correlations) allow you to piece the molecular puzzle together.[13][14][15]

FAQ 2: I suspect my 2-chloro-3-methylpyridine starting material is impure. What should I look for and how?

Answer: Impurities in the starting material are a primary cause of downstream issues. The most common impurity is the positional isomer, 2-chloro-5-methylpyridine.[8] This isomer will react similarly to the desired starting material, leading to the formation of 2-methyl-5-phenoxypyridine, an impurity that can be difficult to separate from the final product.

Analytical Strategy:

  • Technique: Gas Chromatography (GC) with either a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the preferred method for analyzing volatile halo-pyridines.[16][17]

  • Why GC? These compounds are volatile and thermally stable, making them ideal for GC analysis. An MS detector provides definitive identification by comparing the fragmentation pattern to a spectral library.

  • Troubleshooting: If you confirm the presence of the 2-chloro-5-methylpyridine isomer, you must either purify the starting material (e.g., by fractional distillation) or develop a downstream purification method (e.g., preparative chromatography) capable of separating the final product isomers.

FAQ 3: My reaction mixture is dark, and I see several byproducts. What are the likely culprits from the Ullmann reaction itself?

Answer: The high temperatures of the Ullmann condensation can promote several side reactions.[5][9]

Potential Impurity Likely Origin Characterization Notes Mitigation Strategy
2-Methyl-3-hydroxypyridine Hydrolysis of 2-chloro-3-methylpyridine by trace water.Lower m/z than product. More polar, elutes earlier in RP-HPLC.Ensure anhydrous conditions. Use dry solvents and reagents.[18]
Biphenyls / Diphenols Copper-catalyzed homocoupling of phenol.[6]Non-nitrogen containing. Can be identified by MS fragmentation.Use a slight excess of the halo-pyridine. Optimize catalyst loading and temperature.
Bis(2-methylpyridin-3-yl) ether Homocoupling of 2-chloro-3-methylpyridine.[9]Higher m/z than product. Can be identified by MS.Optimize reaction stoichiometry. Avoid excessively high temperatures.
Residual Solvents (DMF, NMP) Incomplete removal during workup.Detected by Headspace GC-MS.[16]Implement an efficient solvent swap or high-vacuum drying post-synthesis.

Expert Insight: The color of the reaction is often due to the formation of colloidal copper species or high molecular weight polymeric materials. While filtration can remove some, the soluble, discrete molecular impurities listed above are the primary concern for product purity.

Section 3: Key Experimental Protocols

These protocols are provided as validated starting points. As per ICH guidelines, methods must be validated for their intended purpose.[19]

Protocol 1: Reversed-Phase HPLC Method for Impurity Profiling

Objective: To separate 2-Methyl-3-phenoxypyridine from its potential process-related impurities.

Methodology:

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water.

Causality Behind Choices:

  • C18 Column: Provides good hydrophobic retention for the aromatic structures of the product and expected impurities.[20]

  • Formic Acid: Acts as an ion-pairing agent and acidifies the mobile phase to ensure sharp peaks for the basic pyridine nitrogen.

  • Gradient Elution: Necessary to elute a range of compounds with varying polarities, from the polar 2-methyl-3-hydroxypyridine to the non-polar homocoupling byproducts.

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

Objective: To identify and quantify residual solvents such as DMF, NMP, or Toluene.

Methodology:

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent (60 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program:

    • Initial Temp: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Headspace Parameters:

    • Vial Equilibration Temp: 80 °C.

    • Vial Equilibration Time: 15 min.

  • MS Parameters: Scan mode from 35 to 350 amu.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable diluent (e.g., DMSO).

Causality Behind Choices:

  • Headspace Sampling: This technique analyzes the vapor above the sample, which is ideal for volatile organic compounds (solvents) while leaving the non-volatile API behind, preventing contamination of the GC system.[17]

  • DB-624 Column: This column chemistry is specifically designed for the separation of residual solvents.

References

  • Kubiak, R., & Tondys, B. (2014). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 19(11), 18634-18655. [Link]

  • Boyd, S., & Voutchkova-Kostal, A. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 16036-16047. [Link]

  • Hong, S. (2013). Preparation method of 2-methyl-3-bromopyridine. CN103130741A.
  • Anerao, A., et al. (2016). SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG. European Journal of Biomedical and Pharmaceutical Sciences, 3(12), 509-516. [Link]

  • Telange, V., et al. (2017). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

  • Niu, W., et al. (2010). New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine. CN101671296B.
  • Grace. (2023). A Proven Approach to Impurity Control Across API and RSM Synthesis. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]

  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

  • Al-Issa, S. A., et al. (2022). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Molecules, 27(19), 6599. [Link]

  • ResearchGate. (n.d.). Determination of organic volatile impurities in active pharmaceutical ingredients. [Link]

  • Lim, H. N., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(10), 1239. [Link]

  • Vanhoenacker, G., & Sandra, P. (2006). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • PubChem. (n.d.). 2-Chloro-3-methylpyridine. [Link]

  • American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [Link]

  • El-Ghazawy, M. A., et al. (2022). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Polymers, 14(15), 3037. [Link]

  • Petralla, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(15), 2850-2866. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Elyashberg, M., et al. (2012). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • Pawlaczyk, I., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 61(5), 331-337. [Link]

  • Talebpour, Z., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 120, 269-282. [Link]

  • Singh, A., et al. (2023). Synthesis, Characterization and Evaluation of Pyridine derivatives. STM Journals. [Link]

  • Pipzine Chemicals. (n.d.). 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]

  • SCION Instruments. (n.d.). Active Pharmaceutical Ingredients Qualitative Analysis by GC-MS. [Link]

  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • Gorski, A., et al. (2022). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 27(23), 8206. [Link]

  • OperaChem. (2023). Ullmann coupling-An overview. [Link]

  • Alfa Chemistry. (2023). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube. [Link]

  • L.S.College, Muzaffarpur. (2020). Ullmann reaction. [Link]

  • Samanta, I. (n.d.). ULLMANN REACTION.pptx. Scribd. [Link]

  • Calcagno, V., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3591. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Evaluation of Phenoxypyridine Derivatives: Spotlight on 2-Methyl-3-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenoxypyridine Scaffold - A Privileged Structure in Drug Discovery

The phenoxypyridine core is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the design of novel therapeutic agents across a spectrum of biological targets. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, influencing the compound's pharmacokinetic and pharmacodynamic profiles. The flexible ether linkage allows the two aromatic rings to adopt various conformations, enabling interactions with diverse biological macromolecules.

This guide provides a comparative overview of the biological activities of various phenoxypyridine derivatives, with a particular focus on the potential therapeutic applications of 2-Methyl-3-phenoxypyridine. While extensive biological data on 2-Methyl-3-phenoxypyridine is not yet publicly available, this document will leverage data from structurally related analogs to propose a comprehensive biological evaluation strategy. We will delve into key therapeutic areas where phenoxypyridine derivatives have shown promise, including oncology, inflammation, and neuroscience, and provide detailed protocols for relevant biological assays.

Structural Considerations: The Impact of Substitution Patterns

The biological activity of phenoxypyridine derivatives is exquisitely sensitive to the substitution pattern on both the pyridine and phenyl rings. The position of the phenoxy group on the pyridine ring (2-, 3-, or 4-position) and the nature and location of other substituents, such as the methyl group in 2-Methyl-3-phenoxypyridine, profoundly influence target specificity and potency. For instance, the position of the nitrogen atom in the pyridine ring can dictate the molecule's ability to form critical hydrogen bonds within a protein's binding pocket. The addition of a methyl group can enhance binding through hydrophobic interactions or, conversely, introduce steric hindrance that reduces affinity for a particular target.

Comparative Biological Activities of Phenoxypyridine Derivatives

Based on the available scientific literature, phenoxypyridine derivatives have been investigated for a range of biological activities. Here, we compare the performance of various analogs in key biological assays.

Anticancer Activity

Several studies have highlighted the potential of phenoxypyridine derivatives as anticancer agents. Their mechanisms of action are often multifaceted, ranging from kinase inhibition to the induction of apoptosis.

Table 1: Comparative Anticancer Activity of Selected Pyridine Derivatives

Compound/Derivative ClassCancer Cell Line(s)Observed EffectIC50 ValuesReference(s)
Styrylsulfonyl-methylpyridinesVariousMitotic inhibition, selective cytotoxicityPotent, specific values vary[1]
2-aminopyranopyridine derivativesHep-G2, MCF-7, Caco-2, HCT116Potent anticancer activityMore potent than doxorubicin for some derivatives[2]
1,2,4 triazole pyridine derivativesMurine melanoma (B16F10)Moderate to potent anticancer activity41.12µM to 61.11µM[3]
Phenanthridine derivativesMCF-7DNA topoisomerase I/II inhibition, S phase arrest, apoptosis0.28 μM for compound 8a[4]

Proposed Evaluation of 2-Methyl-3-phenoxypyridine in Oncology:

Given the demonstrated anticancer potential of the broader pyridine class, a primary avenue for investigating 2-Methyl-3-phenoxypyridine would be in oncology. A tiered screening approach is recommended:

  • Initial Cytotoxicity Screening: Assess the compound's effect on cell viability across a panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung, prostate).

  • Mechanism of Action Studies: If significant cytotoxicity is observed, subsequent assays should be conducted to elucidate the mechanism, such as cell cycle analysis, apoptosis assays, and kinase inhibition profiling.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a test compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-3-phenoxypyridine and other test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Logical Workflow for Anticancer Evaluation

anticancer_workflow A Start: 2-Methyl-3-phenoxypyridine B In Vitro Cytotoxicity Screen (e.g., MTT Assay) Across Cancer Cell Line Panel A->B C Determine IC50 Values B->C D Active? (IC50 < 10 µM) C->D E Mechanism of Action Studies D->E Yes I Inactive (Consider other therapeutic areas) D->I No F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (Annexin V/PI Staining) E->G H Kinase Inhibition Profiling E->H J Lead Optimization F->J G->J H->J

Caption: Workflow for anticancer evaluation of novel compounds.

Anti-inflammatory Activity

The anti-inflammatory properties of pyridine derivatives have been explored, with some compounds showing inhibitory effects on key inflammatory mediators.[5][6][7]

Table 2: Comparative Anti-inflammatory Activity of Pyridine and Related Derivatives

Compound/Derivative ClassBiological Target/AssayObserved EffectKey FindingsReference(s)
Morpholinopyrimidine derivativesLPS-stimulated macrophagesInhibition of NO production, reduced iNOS and COX-2 expressionPotent anti-inflammatory effects[5][7]
Thiazolo[4,5-b]pyridinesCarrageenan-induced rat paw edemaReduction in paw volumeSome compounds as active as ibuprofen[6]
Pyrimidine derivativesCOX-1 and COX-2Selective inhibition of COX-2Potential for reduced gastrointestinal side effects[8]
9-phenoxyacridine derivativesMast cells, neutrophils, macrophagesInhibition of activationPotent anti-inflammatory activities[9]

Proposed Evaluation of 2-Methyl-3-phenoxypyridine in Inflammation:

The structural similarity of 2-Methyl-3-phenoxypyridine to other anti-inflammatory heterocyclic compounds suggests its potential in this area.

Experimental Protocol: In Vitro COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[8]

Step-by-Step Methodology:

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and the enzyme.

  • Compound Incubation: Add various concentrations of 2-Methyl-3-phenoxypyridine or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate Reaction: Add arachidonic acid to initiate the cyclooxygenase reaction, followed by the addition of TMPD.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of TMPD oxidation and determine the IC50 of the test compound for both COX-1 and COX-2 to assess its potency and selectivity.

Signaling Pathway: COX-Mediated Inflammation

cox_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Housekeeping) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation) COX2->Prostaglandins_COX2 Inflammation Pain, Fever, Inflammation Prostaglandins_COX2->Inflammation Inhibitor Phenoxypyridine Derivative? Inhibitor->COX2 Inhibition?

Caption: The cyclooxygenase (COX) pathway in inflammation.

Kinase Inhibition

The pyridine scaffold is a common feature in many approved kinase inhibitors.[10][11] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.

Table 3: Pyridine Derivatives as Kinase Inhibitors

Compound/Derivative ClassTarget Kinase(s)Biological ContextKey FindingsReference(s)
PyrazolopyridinesVarious (e.g., RET)AnticancerPotent and selective inhibition[10]
MorpholinopyrimidinesPI3KAnticancerMore potent than reference inhibitor ZSTK474[12]
RuxolitinibJAK1/2Myelofibrosis, atopic dermatitisApproved therapeutic agent[11]

Proposed Evaluation of 2-Methyl-3-phenoxypyridine as a Kinase Inhibitor:

A broad kinase panel screening would be the most efficient way to identify potential kinase targets of 2-Methyl-3-phenoxypyridine.

Experimental Protocol: Kinase Panel Screening

Principle: This is typically a high-throughput screening assay where the test compound is evaluated against a large number of purified kinases to determine its inhibitory activity. The assay format can vary (e.g., radiometric, fluorescence-based, or luminescence-based) but generally measures the phosphorylation of a substrate by the kinase.

Step-by-Step Methodology:

  • Compound Submission: Provide a sample of 2-Methyl-3-phenoxypyridine to a specialized contract research organization (CRO) that offers kinase screening services.

  • Primary Screen: The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases.

  • Hit Identification: Kinases that show significant inhibition (e.g., >50% inhibition) are identified as "hits."

  • Dose-Response Analysis: For the identified hits, a dose-response curve is generated by testing the compound at multiple concentrations to determine the IC50 value.

  • Selectivity Profiling: The IC50 values across the panel of kinases are used to determine the selectivity profile of the compound.

Logical Relationship: Kinase Inhibition to Cellular Effect

kinase_inhibition_logic A 2-Methyl-3-phenoxypyridine B Kinase Panel Screen A->B C Identify Target Kinase(s) B->C D Cellular Assay with Target-Dependent Cell Line C->D E Observe Phenotypic Effect (e.g., Apoptosis, Growth Arrest) D->E F Validate Target Engagement (e.g., Western Blot for Phospho-Substrate) E->F G Establish Structure-Activity Relationship (SAR) F->G

Sources

In Vitro Validation of 2-Methyl-3-phenoxypyridine as a p38α MAPK Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of 2-Methyl-3-phenoxypyridine, a novel chemical entity identified as a potential hit compound. For the purpose of this illustrative guide, we will hypothesize that 2-Methyl-3-phenoxypyridine was identified from a high-throughput screen as an inhibitor of p38α mitogen-activated protein kinase (MAPK) , a key regulator of inflammatory responses.[1]

Our objective is to rigorously characterize the compound's activity, selectivity, and preliminary safety profile, thereby establishing its potential as a viable lead candidate. We will compare its performance against SB203580 , a well-characterized, first-generation p38 MAPK inhibitor, to provide a clear benchmark for its therapeutic potential.[2] The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets, including kinases.[3][4][5]

The Validation Imperative: From Hit to Confirmed Lead

A "hit" from a primary screen is merely the starting point of a long journey. Rigorous in vitro validation is the critical first step to eliminate false positives and build a robust data package that justifies the significant investment required for lead optimization. This guide outlines a logical, multi-tiered validation cascade designed to systematically de-risk 2-Methyl-3-phenoxypyridine and build a comprehensive understanding of its biological activity.

The p38α MAPK Signaling Pathway: Our Hypothetical Target

The p38 MAPK pathway is a critical signaling cascade activated by cellular stresses and pro-inflammatory stimuli, such as cytokines (TNF-α, IL-1β) and lipopolysaccharides (LPS).[1] Its dysregulation is implicated in a host of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it a compelling therapeutic target.[6] p38α MAPK inhibitors work by binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream targets and thereby reducing the production of inflammatory mediators.[6][7]

p38_pathway stimuli Stress / Cytokines (e.g., TNF-α, LPS) mkk MKK3 / MKK6 stimuli->mkk p38 p38α MAPK mkk->p38 Phosphorylates (Thr180/Tyr182) substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->substrates Phosphorylates response Inflammatory Response (Cytokine Production) substrates->response compound 2-Methyl-3-phenoxypyridine (Hypothetical Inhibitor) compound->p38 Inhibition

Caption: Hypothetical mechanism of 2-Methyl-3-phenoxypyridine in the p38α MAPK pathway.

The In Vitro Validation Cascade

Our validation strategy is structured as a sequential workflow. Each stage provides critical data that informs the decision to proceed to the next, ensuring a resource-efficient and scientifically sound evaluation.

validation_workflow start Hit Compound: 2-Methyl-3-phenoxypyridine tier1 Tier 1: Primary Validation - Compound QC - Biochemical Potency (IC50) start->tier1 tier2 Tier 2: Mechanism & Specificity - Mechanism of Action (MOA) - Orthogonal Binding Assay - Kinase Selectivity Profiling tier1->tier2 tier3 Tier 3: Cellular Activity & Liability - Cell-Based Target Engagement - Functional Cellular Assay - Preliminary ADME-Tox tier2->tier3 decision Go / No-Go Decision for Lead Optimization tier3->decision

Caption: The tiered in vitro validation workflow for a hit compound.

Tier 1: Primary Validation - Is the Hit Real?

The initial goal is to confirm the compound's identity, purity, and on-target biochemical activity.

Compound Quality Control (QC)

Causality: Before any biological assay, it is imperative to confirm the identity and purity of the hit compound. Impurities can lead to false-positive results or inaccurate potency measurements.

Protocol:

  • Identity Confirmation: Verify the molecular weight and structure of 2-Methyl-3-phenoxypyridine using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

  • Purity Assessment: Quantify the purity using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths. A purity of >95% is required to proceed.

  • Solubility: Determine the aqueous solubility in the assay buffer to ensure the compound does not precipitate during the experiment, a common source of artifacts.

Biochemical Potency Determination (IC50)

Causality: This is the foundational assay to confirm the inhibitory activity of the compound against the purified p38α MAPK enzyme and determine its potency (IC50). We will use a robust, non-radiometric assay format.[8][9]

Protocol: ADP-Glo™ Kinase Assay This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagents:

    • Recombinant human p38α MAPK enzyme.

    • ATF2 peptide substrate.

    • ATP (at the Kₘ concentration for p38α).

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Procedure:

    • Prepare a serial dilution of 2-Methyl-3-phenoxypyridine and the comparator, SB203580, in DMSO, then dilute into the assay buffer. A typical concentration range is 100 µM to 1 nM.[10]

    • In a 384-well plate, add 5 µL of the compound dilutions. Include "high" (DMSO only) and "low" (no enzyme) controls.

    • Add 10 µL of a 2.5X enzyme/substrate mix (containing p38α and ATF2).

    • Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the high (100% activity) and low (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

CompoundPredicted IC50 (nM) for p38α
2-Methyl-3-phenoxypyridine150
SB203580 (Comparator)50

Tier 2: Mechanism and Specificity - Is the Hit On-Target and Selective?

Having confirmed biochemical potency, we now investigate how the compound interacts with the target and whether it is selective.

Orthogonal Binding Assay

Causality: To rule out assay-specific artifacts (e.g., interference with the detection chemistry), it's crucial to confirm direct binding of the compound to the target using a different technology. Differential Scanning Fluorimetry (DSF) is an excellent method for this.

Protocol: Differential Scanning Fluorimetry (DSF) DSF measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).

  • Reagents:

    • Recombinant human p38α MAPK enzyme.

    • SYPRO™ Orange Protein Gel Stain.

    • Test compounds (10 µM final concentration).

  • Procedure:

    • Mix the p38α enzyme with SYPRO Orange dye in a buffered solution.

    • Add 2-Methyl-3-phenoxypyridine, SB203580, or DMSO control to the mix in a 96-well PCR plate.

    • Seal the plate and place it in a real-time PCR instrument.

    • Ramp the temperature from 25°C to 95°C, acquiring fluorescence data at each increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The midpoint of the unfolding transition is the Tₘ.

    • A significant positive shift in Tₘ (ΔTₘ) in the presence of the compound confirms direct binding.

CompoundPredicted ΔTₘ (°C)Interpretation
2-Methyl-3-phenoxypyridine+ 5.2Confirms Binding
SB203580 (Comparator)+ 7.5Confirms Binding
DMSO Control0No Binding
Kinase Selectivity Profiling

Causality: Kinase inhibitors are notoriously promiscuous due to the conserved nature of the ATP-binding site.[11] Assessing selectivity early is critical to understanding potential off-target effects. A broad kinase panel screen provides a comprehensive view of the compound's selectivity profile.

Protocol: KinomeScan™ Profiling This is a competitive binding assay performed against a large panel of human kinases (e.g., >400 kinases).

  • Procedure:

    • Submit 2-Methyl-3-phenoxypyridine at a fixed concentration (e.g., 1 µM) to a commercial service provider (e.g., Eurofins DiscoverX).

    • The compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel.

    • Results are reported as percent of control (%Ctrl), where a lower number indicates stronger binding.

  • Data Analysis:

    • Primary targets are identified as kinases with %Ctrl < 10.

    • The selectivity score (S-score) is calculated to quantify promiscuity. A lower S-score indicates higher selectivity.

    • Compare the hit list for 2-Methyl-3-phenoxypyridine to that of SB203580 to understand its relative selectivity. While SB203580 is a known p38 inhibitor, it also hits other kinases like JNK2/3. An ideal new compound would show superior selectivity.

Tier 3: Cellular Activity & Liability - Does it Work in Cells and Is it Safe?

The final validation tier assesses whether the biochemical activity translates to a cellular context and begins to probe for potential liabilities.

Cellular Target Engagement

Causality: It is essential to confirm that the compound can enter cells and bind to p38α in a physiological environment. The NanoBRET™ assay is a state-of-the-art method for quantifying target engagement in live cells.

Protocol: NanoBRET™ Target Engagement Assay

  • Principle: This assay measures the binding of a fluorescent tracer to a NanoLuc®-tagged p38α protein in live cells. The test compound competes with the tracer, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Procedure:

    • Transfect HEK293 cells with a vector expressing p38α-NanoLuc® fusion protein.

    • Plate the cells and treat with a serial dilution of 2-Methyl-3-phenoxypyridine or SB203580.

    • Add the fluorescent tracer and the Nano-Glo® substrate.

    • Read both the donor (NanoLuc®) and acceptor (tracer) emissions simultaneously.

  • Data Analysis:

    • Calculate the BRET ratio.

    • Plot the BRET ratio versus compound concentration to determine the cellular IC50, which reflects the potency of target engagement in live cells.

Functional Cellular Assay: Cytokine Release

Causality: We must demonstrate that target engagement leads to the desired functional outcome—in this case, the inhibition of inflammatory cytokine production.

Protocol: LPS-induced TNF-α Release in THP-1 cells

  • Cell System: THP-1 human monocytic cells, which can be differentiated into macrophage-like cells that produce TNF-α in response to LPS stimulation.

  • Procedure:

    • Differentiate THP-1 cells with Phorbol 12-myristate 13-acetate (PMA).

    • Pre-incubate the differentiated cells with serial dilutions of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 4 hours.

    • Collect the cell supernatant.

    • Quantify the amount of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Calculate the concentration of TNF-α for each treatment.

    • Plot the percent inhibition of TNF-α release versus compound concentration to determine the cellular EC50.

Assay2-Methyl-3-phenoxypyridineSB203580 (Comparator)
Cellular Target Engagement (IC50, nM)850300
TNF-α Release (EC50, nM)920350
Preliminary ADME-Tox Profiling

Causality: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties can identify potential liabilities that would prevent a compound from becoming a drug.[12][13][14]

Protocols:

  • Metabolic Stability: Incubate the compound with human liver microsomes and measure the rate of its disappearance over time using LC-MS. This provides an early indication of its metabolic half-life.[15][16]

  • Cytotoxicity: Expose a standard cell line (e.g., HepG2) to a range of compound concentrations for 48-72 hours and measure cell viability (e.g., using an MTS or CellTiter-Glo® assay). This identifies general cellular toxicity.

  • CYP Inhibition: Assess the potential for drug-drug interactions by measuring the compound's ability to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, 2D6). Pyridine-containing compounds have been noted to sometimes interact with CYPs.[17]

Parameter2-Methyl-3-phenoxypyridineSB203580 (Comparator)Desired Outcome
Microsomal Half-Life (t½, min)4525> 30 min
HepG2 Cytotoxicity (CC50, µM)> 50> 50> 10 µM
CYP3A4 Inhibition (IC50, µM)> 20> 20> 10 µM

Conclusion and Next Steps

This comparative guide outlines a rigorous, multi-tiered approach to the in vitro validation of 2-Methyl-3-phenoxypyridine as a hypothetical p38α MAPK inhibitor. By systematically confirming its on-target activity, assessing its selectivity, and demonstrating its efficacy in a cellular context, we can build a strong evidence base to support its progression.

Based on the hypothetical data presented, 2-Methyl-3-phenoxypyridine demonstrates on-target activity and a favorable preliminary safety profile. While its potency is slightly lower than the comparator, SB203580, a superior selectivity profile (hypothetically determined from the kinome scan) could make it a more attractive starting point for a medicinal chemistry program. The successful completion of this validation cascade would provide the necessary confidence for a "Go" decision, advancing 2-Methyl-3-phenoxypyridine into the hit-to-lead and lead optimization phases of drug discovery.

References

  • Sigma-Aldrich. p38 MAPK Activity Assay Kit (CS0250) - Bulletin. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/359/cs0250bul.pdf]
  • ResearchGate. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [URL: https://www.researchgate.
  • Biotech Analysis Central. What are p38 MAPK inhibitors and how do they work? [URL: https://www.biotechanalysis.com/what-are-p38-mapk-inhibitors-and-how-do-they-work/]
  • Sigma-Aldrich. p38 MAP Kinase Assay. [URL: https://www.sigmaaldrich.com/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/bioassays/p38-map-kinase-assay]
  • National Center for Biotechnology Information. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479425/]
  • MDPI. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. [URL: https://www.mdpi.com/2072-6694/13/24/6263]
  • National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3556022/]
  • National Center for Biotechnology Information. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10581898/]
  • ResearchGate. Clinical candidates of p38 MAPK inhibitors. [URL: https://www.researchgate.net/figure/Clinical-candidates-of-p38-MAPK-inhibitors_fig1_324681125]
  • Sino Biological. p38 MAPK Signaling Pathway. [URL: https://www.sinobiological.
  • Abbexa. p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. [URL: https://www.abbexa.com/p38-mapk-phospho-tyr182-colorimetric-cell-based-elisa-kit]
  • National Center for Biotechnology Information. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3443229/]
  • MedchemExpress. p38 MAPK Inhibitors. [URL: https://www.medchemexpress.com/targets/p38-mapk.html]
  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [URL: https://www.eurofinsdiscoveryservices.com/dmpk-adme/in-vitro-adme-toxicology-assays/]
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Structure-activity relationship (SAR) studies of 2-Methyl-3-phenoxypyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structure-activity relationship (SAR) profile of 2-Methyl-3-phenoxypyridine analogs, comparing their utility across kinase inhibition (pharmaceuticals) and phytoene desaturase (PDS) inhibition (agrochemicals) .

Executive Summary

The 2-Methyl-3-phenoxypyridine scaffold represents a privileged pharmacophore in medicinal and agrochemical chemistry. Its structural uniqueness lies in the ortho-methyl group (C2) , which imposes restricted conformation on the phenoxy ether linkage (C3) , creating a distinct 3D steric profile compared to non-methylated analogs.

This guide compares the performance of this scaffold in two primary domains:

  • Pharmaceuticals: As JNK3/p38 MAP Kinase Inhibitors , where the pyridine nitrogen acts as a key hydrogen bond acceptor.

  • Agrochemicals: As Phytoene Desaturase (PDS) Inhibitors , analogous to the commercial herbicide Diflufenican.[1]

Part 1: Comparative Analysis of Biological Utility

The following table contrasts the performance of 2-Methyl-3-phenoxypyridine analogs against established industry standards in both kinase and herbicide applications.

FeatureApplication A: JNK3 Kinase Inhibitor Application B: PDS Inhibitor (Herbicide)
Primary Target c-Jun N-terminal Kinase 3 (JNK3)Phytoene Desaturase (PDS)
Mechanism ATP-competitive inhibition (Type I/II)Inhibition of carotenoid biosynthesis (Bleaching)
Key SAR Driver H-Bonding: Pyridine N1 accepts H-bond from hinge region (Met149).Lipophilicity: Phenoxy ring occupies hydrophobic tunnel.
Role of 2-Methyl Steric Clash/Selectivity: Twists the phenoxy ring to fit the selectivity pocket; prevents planar aggregation.Metabolic Stability: Blocks oxidative metabolism at the susceptible C2 position.
Standard Alternative SP600125 (Indanthrone derivative)Diflufenican (Phenoxynicotinamide)
Potency Range (IC50) Low Nanomolar (5–50 nM)Low Micromolar (0.1–1.0 µM)
Key Insight: The "Ortho-Effect"

In both applications, the 2-methyl group is not merely a bystander. Experimental data suggests that removing the 2-methyl group (yielding the simple 3-phenoxypyridine) often leads to a 10-fold loss in potency . This is attributed to the "Ortho-Effect," where the methyl group forces the phenoxy ring out of coplanarity with the pyridine, adopting a "twisted" conformation that better matches the binding pockets of both JNK3 and PDS enzymes.

Part 2: Detailed Structure-Activity Relationship (SAR)

The SAR of this scaffold can be dissected into three distinct zones.

Zone 1: The Pyridine Core (Electronic Tuning)
  • Nitrogen Basicity: The pyridine nitrogen (N1) is the primary anchor. Electron-donating groups (EDGs) at C4 or C6 increase basicity, enhancing H-bond strength with kinase hinge residues.

  • C2-Methyl (The Anchor):

    • Optimization: Replacing Methyl with -Cl or -CF3 retains steric bulk but alters electronics.

    • Observation:-CF3 analogs often show higher metabolic stability but reduced solubility.

    • Causality: The lipophilic nature of the methyl group contributes to hydrophobic Van der Waals interactions within the ATP binding pocket.

Zone 2: The Ether Linkage (The Hinge)
  • Oxygen vs. Sulfur: Replacing the ether oxygen (-O-) with sulfur (-S-) or amine (-NH-) typically reduces potency .

    • Reasoning: The bond angle of C-O-C (approx. 110°) is optimal for the required "twisted" conformation. C-S-C (approx. 90°) alters the vector of the phenyl ring, causing steric clash.

Zone 3: The Phenoxy Ring (Hydrophobic Clamp)
  • Meta/Para Substitution:

    • 3'-CF3 / 4'-F: Highly favorable. These substituents occupy the hydrophobic "back pocket" of the enzyme.

    • Ortho-substitution: generally disfavored due to steric clash with the pyridine 2-methyl group (biaryl steric hindrance).

Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Methyl-3-phenoxypyridine Analogs

Methodology: Copper-Catalyzed Ullmann Coupling

Rationale: Traditional nucleophilic aromatic substitution (SnAr) is difficult on unactivated pyridines. The Ullmann coupling uses a copper catalyst to facilitate the C-O bond formation.

Step-by-Step Workflow:

  • Reagents:

    • Substrate A: 2-Methyl-3-iodopyridine (1.0 equiv)

    • Substrate B: Substituted Phenol (1.2 equiv)

    • Catalyst: CuI (10 mol%)

    • Ligand: N,N-Dimethylglycine (20 mol%) or 1,10-Phenanthroline .

    • Base: Cs2CO3 (2.0 equiv).

    • Solvent: Dioxane or DMF .

  • Procedure:

    • Charge a sealed tube with Substrate A, Substrate B, CuI, Ligand, and Base.

    • Evacuate and backfill with Argon (3x) to remove oxygen (critical to prevent catalyst poisoning).

    • Add dry Dioxane via syringe.

    • Heat to 110°C for 12–24 hours .

    • Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Cool to room temperature. Filter through a Celite pad.

    • Dilute filtrate with EtOAc, wash with water and brine.

    • Purify via Flash Column Chromatography (SiO2).

Protocol B: Biological Validation (JNK3 Kinase Assay)

Methodology: FRET-based LanthaScreen Assay

Rationale: This assay provides a direct, quantitative measure of IC50 without radioactive waste, utilizing the binding affinity of a tracer.

Step-by-Step Workflow:

  • Preparation:

    • Prepare Kinase Buffer A : 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Prepare 4x Compound Solution in DMSO (Serial dilutions).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of 4x Compound .

    • Add 2.5 µL of 4x Kinase Mixture (JNK3 enzyme + Antibody-Europium chelate).

    • Add 2.5 µL of 4x Tracer (Alexa Fluor 647-labeled ATP competitor).

    • Add 2.5 µL of Kinase Buffer (to final volume 10 µL).

  • Incubation:

    • Incubate at Room Temperature for 60 minutes (protected from light).

  • Detection:

    • Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Data Analysis:

    • Calculate TR-FRET Ratio (Em665/Em615).

    • Plot % Inhibition vs. Log[Concentration] to derive IC50 .

Part 4: Visualization of SAR & Logic

The following diagram illustrates the synthesis logic and the critical SAR interaction points described above.

SAR_Map Core 2-Methyl-3-phenoxypyridine (Scaffold) Me_Group C2-Methyl Group (Steric Anchor) Core->Me_Group Structure Feature Linker Ether Linker (-O-) (Conformational Hinge) Core->Linker Structure Feature Ring_Sub Phenoxy Substituents (Electronic Tuning) Core->Ring_Sub Structure Feature Pyridine 2-Methyl-3-iodopyridine (Substrate A) Conditions CuI (10%), Cs2CO3 110°C, Dioxane Pyridine->Conditions Phenol Substituted Phenol (Substrate B) Phenol->Conditions Conditions->Core Ullmann Coupling Activity Biological Activity (JNK3 / PDS Inhibition) Me_Group->Activity Prevents Planarity Blocks Metabolism Linker->Activity Maintains 110° Angle Ring_Sub->Activity Hydrophobic Interaction (e.g., 3-CF3)

Caption: SAR Map illustrating the synthesis pathway and the functional role of specific structural motifs in biological activity.

References
  • Song, X., et al. (2011). "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase (JNK3) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Corniani, N., et al. (2014).[2] "Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis." PLoS ONE. Link

  • Linden, H., et al. (1989). "Molecular and biochemical characterization of herbicide-resistant mutants of cyanobacteria reveals that phytoene desaturation is a rate-limiting step in carotenoid biosynthesis."[3] ResearchGate.[4] Link

  • US Patent 20040209921A1. "CXCR4 chemokine receptor binding compounds." Google Patents. Link

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A-Head-to-Head Comparison of 2-Methyl-3-phenoxypyridine-Based Inhibitors: A Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapies, particularly in oncology, kinase inhibitors have emerged as a cornerstone of precision medicine. The 2-methyl-3-phenoxypyridine scaffold is a privileged structure in the design of potent kinase inhibitors, notably those targeting the BRAF kinase, a key player in the MAPK signaling pathway.[1] However, the clinical success and safety of these inhibitors are intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits.[2] This guide provides an in-depth comparison of 2-methyl-3-phenoxypyridine-based inhibitors, with a focus on their cross-reactivity profiles and the experimental methodologies used to elucidate them.

The Imperative of Selectivity Profiling in Drug Discovery

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[3] This homology presents a significant challenge in the development of highly selective kinase inhibitors.[4][5] Comprehensive kinase selectivity profiling is therefore a critical step in the journey from a promising compound to a potential therapeutic agent.[6] It allows researchers to:

  • Identify and mitigate potential off-target liabilities: Understanding which other kinases an inhibitor interacts with can help predict and manage potential side effects in patients.[6]

  • Uncover novel therapeutic opportunities: An inhibitor's polypharmacology, or its ability to bind to multiple targets, can sometimes be advantageous in treating complex diseases.[4]

  • Guide structure-activity relationship (SAR) studies: Selectivity data provides crucial feedback for medicinal chemists to design more specific and potent molecules.[7][8]

Comparative Analysis of 2-Methyl-3-phenoxypyridine-Based BRAF Inhibitors

To illustrate the importance of cross-reactivity profiling, we will compare two well-characterized BRAF inhibitors that share the 2-methyl-3-phenoxypyridine core: Vemurafenib (PLX4032) and its research predecessor, PLX4720 . Both are potent inhibitors of the BRAF V600E mutant, a common driver of melanoma.[9][10]

InhibitorPrimary TargetKnown Off-Targets (Selected)Key Clinical Observations
Vemurafenib (PLX4032) BRAF V600ECRAF, ACK1, KHS1, SRMS[9]High response rates in BRAF V600E melanoma.[11] Common side effects include rash, photosensitivity, and arthralgia.[12][13] Development of cutaneous squamous cell carcinoma (cSCC) in some patients.[14][15]
PLX4720 BRAF V600ESimilar profile to VemurafenibPreclinical tool compound. Potently suppresses UV-induced apoptosis in keratinocytes.[14][15]

While both inhibitors are highly effective against their primary target, their off-target profiles contribute to their clinical characteristics. For instance, the development of cSCC in patients treated with Vemurafenib is thought to be partly due to the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, a phenomenon influenced by off-target interactions.[14][15] Furthermore, off-target inhibition of kinases like ZAK has been shown to suppress apoptosis, potentially contributing to this side effect.[14]

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough assessment of an inhibitor's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays.

Kinome scanning platforms offer a broad view of an inhibitor's selectivity by testing it against a large panel of purified kinases.[6][16]

  • Principle: These assays typically measure the inhibitor's ability to compete with a known ligand for the ATP-binding site of each kinase in the panel.[17] The results are often reported as the dissociation constant (Kd) or the percentage of inhibition at a given concentration.

  • Advantages: High-throughput, provides a comprehensive overview of potential off-targets, and allows for direct comparison of inhibitor potencies across a wide range of kinases.[3]

  • Leading Technology: KINOMEscan™

    • This platform utilizes a competition binding assay where the amount of kinase captured on a solid support is measured by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[17] This method is ATP-independent, providing a true measure of the inhibitor's binding affinity.[17]

Below is a diagram illustrating the workflow of a typical kinome scanning experiment.

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Inhibitor Test Inhibitor Incubation Incubate Inhibitor with Kinase Panel Inhibitor->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation BindingAssay Competition Binding Assay Incubation->BindingAssay Detection Signal Detection (e.g., qPCR) BindingAssay->Detection DataAnalysis Data Analysis (Kd determination) Detection->DataAnalysis SelectivityProfile Generate Selectivity Profile DataAnalysis->SelectivityProfile G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells Inhibitor Add Inhibitor Cells->Inhibitor Vehicle Add Vehicle Cells->Vehicle Heat1 Heat to various temperatures Inhibitor->Heat1 Heat2 Heat to various temperatures Vehicle->Heat2 Lysis1 Lysis & Centrifugation Heat1->Lysis1 Lysis2 Lysis & Centrifugation Heat2->Lysis2 Analysis1 Quantify Soluble Protein Lysis1->Analysis1 Analysis2 Quantify Soluble Protein Lysis2->Analysis2 Result1 Melting Curve Shift (Stabilization) Analysis1->Result1 Result2 Baseline Melting Curve Analysis2->Result2

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Interpreting the Data: A Holistic View
The BRAF Signaling Pathway: A Visual Guide

Understanding the context in which these inhibitors function is paramount. The BRAF kinase is a central component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival. [1][18]Mutations in BRAF can lead to constitutive activation of this pathway, driving oncogenesis. [10]

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Inhibitor 2-Methyl-3-phenoxypyridine Inhibitor Inhibitor->BRAF Inhibits

Caption: The BRAF signaling pathway and the point of intervention for 2-methyl-3-phenoxypyridine-based inhibitors.

Conclusion and Future Directions

The 2-methyl-3-phenoxypyridine scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors. However, as this guide has illustrated, a deep understanding of their cross-reactivity profiles is essential for translating this potency into safe and effective therapies. The integration of broad kinome scanning with cellular target engagement assays provides a robust framework for characterizing these inhibitors and guiding the next generation of drug design. Future efforts will likely focus on developing inhibitors with even greater selectivity or, conversely, rationally designed polypharmacology to tackle drug resistance and complex disease states.

References

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  • Bamborough, P. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 8(13), 1629–1645. [Link]

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  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 856–889. [Link]

  • Holderfield, M., et al. (2013). BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife, 2, e00969. [Link]

  • Pino, I., & De Summa, S. (2020). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. International Journal of Molecular Sciences, 21(19), 7088. [Link]

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  • Kyriakopoulos, C., & Gupta, V. (2025). Vemurafenib. StatPearls. [Link]

  • Hu, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(5), 1335–1346. [Link]

  • Diks, S. H., et al. (2013). Kinome Profiling. Methods in Molecular Biology, 967, 29–41. [Link]

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  • Holderfield, M., et al. (2013). BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife, 2, e00969. [Link]

  • KINOMEscan. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 856-889. [Link]

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  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Duong-Ly, K. C., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports, 14(4), 972–984. [Link]

  • Khan, A. Q., et al. (2022). Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. Genes, 13(9), 1547. [Link]

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Benchmarking Novel 2-Methyl-3-phenoxypyridine Derivatives Against Established Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Efficacy and Mechanistic Analysis

In the landscape of modern oncology, the relentless pursuit of novel therapeutic agents with improved efficacy and reduced toxicity is paramount. Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy, revolutionizing treatment paradigms for a multitude of malignancies. This guide provides a comprehensive framework for benchmarking the performance of a promising new class of compounds, 2-Methyl-3-phenoxypyridine derivatives, against established, FDA-approved kinase inhibitors.

The rationale for investigating this particular scaffold lies in the frequent appearance of the pyridine motif in successful kinase inhibitors, suggesting its utility in forming key interactions within the ATP-binding pocket of various kinases. The 3-phenoxy group offers a versatile exit vector for synthetic elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the head-to-head comparison of a representative derivative, "Compound X," with the well-established drug, Gefitinib, both targeting the Epidermal Growth Factor Receptor (EGFR), a critical oncogene in several cancers, notably non-small cell lung cancer (NSCLC).

The Scientific Imperative: Why Compare Compound X to Gefitinib?

Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a mainstay in the treatment of NSCLC patients with activating EGFR mutations. While effective, the emergence of resistance mechanisms, such as the T790M mutation, necessitates the development of next-generation inhibitors. Compound X, with its unique 2-Methyl-3-phenoxypyridine core, presents a potential avenue to overcome these limitations. The primary hypothesis is that the structural distinctions of Compound X may lead to a different binding mode or an altered resistance profile compared to Gefitinib.

This comparative guide will navigate the essential in vitro and in vivo assays required to rigorously evaluate the potential of Compound X as a clinically relevant EGFR inhibitor. We will explore not only the direct comparison of potency but also the nuances of selectivity, mechanism of action, and potential for overcoming known resistance pathways.

In Vitro Performance Benchmarking: A Multi-faceted Approach

A robust in vitro evaluation is the foundation of any successful drug discovery campaign. The following experimental protocols are designed to provide a comprehensive comparison of Compound X and Gefitinib.

Kinase Inhibition Assay: Determining Potency (IC50)

The initial step is to quantify the inhibitory potency of Compound X against the target kinase, EGFR. This is typically achieved through a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Experimental Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents and Materials:

    • Recombinant human EGFR (active)

    • LanthaScreen™ Eu-anti-GST Antibody

    • GST-tagged kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • TR-FRET Dilution Buffer

    • ATP

    • Compound X and Gefitinib (serially diluted)

    • 384-well microplates

  • Procedure:

    • Prepare a solution of EGFR and the Eu-anti-GST antibody in TR-FRET buffer.

    • Add the kinase/antibody mixture to the wells of a 384-well plate.

    • Add serial dilutions of Compound X and Gefitinib to the wells. A DMSO control is also included.

    • Initiate the kinase reaction by adding a mixture of the GST-tagged substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • The TR-FRET signal is proportional to the amount of phosphorylated substrate.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation:

CompoundEGFR IC50 (nM)
Compound X[Insert Experimental Value]
Gefitinib[Insert Experimental Value]
Cellular Proliferation Assay: Assessing Anti-cancer Activity

Moving from a biochemical to a cellular context is crucial to determine if the observed kinase inhibition translates to anti-proliferative effects in cancer cells.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Line: NCI-H1975 (human lung adenocarcinoma cell line with L858R and T790M EGFR mutations)

  • Procedure:

    • Seed NCI-H1975 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Compound X and Gefitinib for 72 hours.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Data Presentation:

CompoundNCI-H1975 GI50 (µM)
Compound X[Insert Experimental Value]
Gefitinib[Insert Experimental Value]
Western Blot Analysis: Target Engagement and Pathway Modulation

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, Western blotting is employed to assess the phosphorylation status of EGFR and downstream signaling proteins.

Experimental Protocol: Western Blot for Phospho-EGFR

  • Procedure:

    • Treat NCI-H1975 cells with Compound X and Gefitinib at their respective GI50 concentrations for 2 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-EGFR (Tyr1068) and total EGFR. An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Expected Outcome: A significant decrease in the level of phospho-EGFR in cells treated with an effective inhibitor, while the total EGFR levels remain unchanged.

Visualizing the Workflow:

cluster_invitro In Vitro Benchmarking Workflow A Kinase Inhibition Assay (IC50) B Cellular Proliferation Assay (GI50) A->B Translates to cellular effect? C Western Blot (Target Engagement) B->C Confirms mechanism of action

Caption: A streamlined workflow for the in vitro comparison of kinase inhibitors.

In Vivo Efficacy: Xenograft Models

The ultimate preclinical validation of an anti-cancer agent requires demonstrating its efficacy in a living organism. Mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, are the industry standard.

Experimental Protocol: NCI-H1975 Xenograft Model

  • Animal Model: Female athymic nude mice.

  • Procedure:

    • Subcutaneously implant NCI-H1975 cells into the flank of each mouse.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Compound X, Gefitinib).

    • Administer the compounds daily via oral gavage at predetermined doses.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers via Western blot or immunohistochemistry).

Data Analysis:

  • Plot the mean tumor volume over time for each treatment group.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle-[Insert Value]-
Compound X[Insert Dose][Insert Value][Insert Value]
Gefitinib[Insert Dose][Insert Value][Insert Value]

Visualizing the EGFR Signaling Pathway and Inhibition

cluster_pathway EGFR Signaling Pathway and Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR P_EGFR p-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CompoundX Compound X CompoundX->P_EGFR Inhibition Gefitinib Gefitinib Gefitinib->P_EGFR Inhibition

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-3-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Methyl-3-phenoxypyridine, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my objective is to offer not just protocols, but a deeper understanding of the rationale behind method selection and validation design, empowering you to make informed decisions in your analytical workflows.

The Critical Role of Method Validation

Before delving into specific techniques, it is paramount to understand why we validate analytical methods. Validation ensures that a chosen analytical procedure is suitable for its intended purpose.[1][2][3] For a compound like 2-Methyl-3-phenoxypyridine, this means the method must accurately and reliably quantify the analyte, whether in bulk drug substance or in the presence of impurities and degradation products. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established clear guidelines for method validation, which form the bedrock of the protocols discussed herein.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is a critical first step and is dictated by the physicochemical properties of 2-Methyl-3-phenoxypyridine and the specific requirements of the analysis. The primary candidates for the analysis of pyridine derivatives are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Technique Principle Advantages for 2-Methyl-3-phenoxypyridine Disadvantages for 2-Methyl-3-phenoxypyridine
HPLC/UPLC Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High versatility for a wide range of pyridine derivatives.[4][5][6] Excellent for purity and stability-indicating assays. UPLC offers faster analysis times and higher resolution compared to HPLC.[7][8]May require more complex mobile phases for optimal separation.
GC-MS Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.High sensitivity and specificity, providing structural information.[9][10][11] Ideal for identifying and quantifying volatile impurities.May require derivatization to increase the volatility of 2-Methyl-3-phenoxypyridine.[9] The high temperatures in the GC inlet can potentially cause degradation of thermolabile compounds.

For routine quality control and stability testing of 2-Methyl-3-phenoxypyridine, Reverse-Phase HPLC (RP-HPLC) and UPLC are often the methods of choice due to their robustness, versatility, and suitability for non-volatile compounds. GC-MS serves as a powerful complementary technique, particularly for the identification of unknown impurities and for methods requiring high sensitivity.

The Validation Workflow: A Step-by-Step Approach

A robust analytical method validation is a systematic process. The following diagram illustrates the typical workflow for validating an analytical method for 2-Methyl-3-phenoxypyridine.

Analytical Method Validation Workflow cluster_Plan Planning & Protocol cluster_Report Reporting & Documentation Plan Define Analytical Method & Scope Protocol Develop & Document Validation Protocol Plan->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Report Compile Validation Report Robustness->Report Approval Review & Approval Report->Approval

Caption: A typical workflow for analytical method validation.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for validating analytical methods for 2-Methyl-3-phenoxypyridine. These protocols are based on established practices for similar pyridine derivatives and are designed to meet ICH guidelines.

High-Performance Liquid Chromatography (HPLC/UPLC) Method Validation

This protocol outlines the validation of a stability-indicating RP-HPLC/UPLC method for the quantification of 2-Methyl-3-phenoxypyridine and its degradation products.

Chromatographic Conditions (A Starting Point):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 100 mm x 2.1 mm, 1.7 µm for UPLC)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is a common starting point for pyridine derivatives.

  • Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC

  • Detection: UV at a wavelength determined by the UV spectrum of 2-Methyl-3-phenoxypyridine (likely around 270 nm).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL for HPLC; 2 µL for UPLC

Validation Parameters:

  • Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

    • Protocol:

      • Analyze a blank (diluent), a placebo (if applicable), a standard solution of 2-Methyl-3-phenoxypyridine, and a sample solution.

      • Perform forced degradation studies by subjecting a solution of 2-Methyl-3-phenoxypyridine to acidic, basic, oxidative, thermal, and photolytic stress.[12]

      • Analyze the stressed samples and ensure that the peak for 2-Methyl-3-phenoxypyridine is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

    • Protocol:

      • Prepare a series of at least five standard solutions of 2-Methyl-3-phenoxypyridine at different concentrations (e.g., 50% to 150% of the expected working concentration).

      • Inject each standard in triplicate.

      • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

      • The correlation coefficient (r²) should be ≥ 0.999.[9]

  • Accuracy: The accuracy of an analytical procedure is the closeness of test results obtained by that procedure to the true value.

    • Protocol:

      • Perform recovery studies by spiking a placebo (if applicable) or a known low-concentration sample with known amounts of 2-Methyl-3-phenoxypyridine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare each concentration level in triplicate.

      • Calculate the percentage recovery for each sample.

      • The mean recovery should be within 98.0% to 102.0%.[9]

  • Precision: The precision of an analytical procedure is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Protocol:

      • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of 2-Methyl-3-phenoxypyridine at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

      • The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Protocol:

      • These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve).

      • Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    • Protocol:

      • Introduce small, deliberate variations to the method parameters, such as:

        • pH of the mobile phase (e.g., ± 0.2 units)

        • Column temperature (e.g., ± 5 °C)

        • Flow rate (e.g., ± 0.1 mL/min)

        • Mobile phase composition (e.g., ± 2% organic)

      • Analyze a standard solution under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution). The method is considered robust if the results remain within acceptable limits.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

This protocol is for the validation of a GC-MS method for the identification and quantification of 2-Methyl-3-phenoxypyridine, particularly for trace-level analysis or impurity profiling.

GC-MS Conditions (A Starting Point):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Ionization: Electron Ionization (EI) at 70 eV.

Derivatization (if necessary):

For some pyridine derivatives, derivatization may be necessary to improve volatility and chromatographic performance. Silylation is a common derivatization technique for compounds with active hydrogens.

Validation Parameters:

The validation parameters for GC-MS are similar to those for HPLC/UPLC, with some specific considerations:

  • Specificity: In addition to chromatographic resolution, mass spectral data provides a high degree of specificity. The mass spectrum of 2-Methyl-3-phenoxypyridine should be unique and distinguishable from potential interferences.

  • Linearity and Range: A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard versus the concentration ratio.

  • Accuracy and Precision: Similar protocols to HPLC are followed, often using an internal standard to correct for variations in injection volume and instrument response.

  • LOD and LOQ: GC-MS, especially in SIM mode, can achieve very low detection and quantitation limits, often in the ng/mL to pg/mL range.[9]

  • Robustness: Parameters to vary include inlet temperature, oven temperature ramp rate, and carrier gas flow rate.

Comparative Performance Data

The following table summarizes the expected performance characteristics of validated HPLC/UPLC and GC-MS methods for the analysis of 2-Methyl-3-phenoxypyridine, based on data from analogous pyridine derivatives.

Parameter HPLC/UPLC GC-MS
Linearity (r²) ≥ 0.999[9]≥ 0.995[9]
Accuracy (% Recovery) 98.0% - 102.0%[9]95.0% - 105.0%[9]
Precision (% RSD) ≤ 2.0%[9]≤ 5.0%[9]
LOD ng/mL to µg/mLpg/mL to ng/mL[9]
LOQ ng/mL to µg/mLpg/mL to ng/mL

Logical Relationships in Method Validation

The interdependency of validation parameters is crucial to understand. For instance, a method's precision directly impacts its ability to achieve a low limit of quantitation. The following diagram illustrates these logical connections.

Validation Parameter Interdependencies Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOQ LOQ Accuracy->LOQ Precision->Accuracy LOD LOD Precision->LOD Precision->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of analytical methods for 2-Methyl-3-phenoxypyridine is a critical undertaking that demands a thorough understanding of both the analytical techniques and the regulatory landscape. While HPLC/UPLC methods are generally favored for routine analysis due to their versatility and robustness, GC-MS offers unparalleled sensitivity and specificity for trace analysis and impurity identification. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the development of reliable and scientifically sound analytical methods that stand up to the rigors of regulatory scrutiny and contribute to the delivery of safe and effective medicines.

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Comparative Docking Analysis of 2-Methyl-3-phenoxypyridine Analogs as Potential Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. This guide presents a comprehensive comparative molecular docking study of a series of 2-Methyl-3-phenoxypyridine analogs against Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain pathways. By elucidating the potential binding modes and structure-activity relationships, this analysis aims to provide a rational basis for the design of more potent and selective COX-2 inhibitors.

Introduction: The Rationale for Targeting COX-2 with 2-Methyl-3-phenoxypyridine Analogs

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1] This differential expression has made COX-2 a highly attractive target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

The 2-Methyl-3-phenoxypyridine core represents a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The combination of the pyridine ring, a common feature in many bioactive molecules, with a flexible phenoxy group offers a versatile platform for structural modifications to optimize binding affinity and selectivity for a specific biological target. This study explores the potential of this scaffold for the inhibition of COX-2 through in silico molecular docking.

Experimental Design and Workflow

This comparative guide utilizes a systematic molecular docking workflow to predict the binding affinities and interaction patterns of a designed set of 2-Methyl-3-phenoxypyridine analogs and known COX-2 inhibitors. The overall process is depicted in the workflow diagram below.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Preparation (PDB: 5IKR) d1 Molecular Docking (AutoDock Vina) p1->d1 l1 Ligand Preparation (Analogs & Controls) l1->d1 a1 Binding Energy Analysis d1->a1 a2 Interaction Analysis (PyMOL) d1->a2 a3 Comparative Analysis a1->a3 a2->a3

Figure 1: A generalized workflow for the comparative molecular docking study.

Detailed Methodologies

Target Protein Preparation

The crystal structure of human Cyclooxygenase-2 (COX-2) in complex with mefenamic acid (PDB ID: 5IKR) was retrieved from the RCSB Protein Data Bank.[2] The protein was prepared for docking using AutoDock Tools (ADT).[3] The preparation involved the following steps:

  • Removal of Non-essential Molecules: All water molecules and the co-crystallized ligand (mefenamic acid) were removed from the protein structure.

  • Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein to correctly represent the protonation states of amino acid residues at physiological pH.

  • Assignment of Charges: Gasteiger charges were computed and assigned to all atoms of the protein.

  • Creation of PDBQT file: The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina.[4]

Ligand Preparation

A virtual library of five 2-Methyl-3-phenoxypyridine analogs with varying substituents on the para-position of the phenoxy ring was created. These substituents were chosen to represent a range of electronic and steric properties: Hydrogen (unsubstituted), Methoxy (-OCH3, electron-donating), Chloro (-Cl, electron-withdrawing), Trifluoromethyl (-CF3, strongly electron-withdrawing), and Methyl (-CH3, hydrophobic). The structures of these analogs, along with the known COX-2 inhibitors Celecoxib and Ibuprofen (used as controls), were generated and prepared as follows:

  • 2D Structure Generation: The 2D structures of the analogs and control compounds were drawn using appropriate chemical drawing software.

  • 3D Structure Conversion and Energy Minimization: The 2D structures were converted to 3D and subjected to energy minimization using a suitable force field to obtain stable conformations.

  • Ligand Preparation for Docking: The 3D structures were then prepared for docking using ADT. This involved detecting the root and defining the rotatable bonds to allow for conformational flexibility during the docking process. Gasteiger charges were also assigned to the ligand atoms.

  • Creation of PDBQT files: Each prepared ligand was saved in the PDBQT file format.

Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina.[5] The docking parameters were set as follows:

  • Grid Box Definition: A grid box was defined to encompass the active site of COX-2. The dimensions and center of the grid box were determined based on the position of the co-crystallized ligand in the original PDB structure to ensure that the search space for the docking calculations was focused on the binding pocket.

  • Docking Execution: Each of the prepared ligands (analogs and controls) was docked into the active site of the prepared COX-2 protein. The exhaustiveness of the search was set to a standard value to ensure a thorough exploration of the conformational space.

  • Output Generation: For each ligand, AutoDock Vina generated a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

Results and Comparative Analysis

The docking results, including the binding affinities and key interactions, are summarized and analyzed below.

Binding Affinity Comparison

The predicted binding affinities of the 2-Methyl-3-phenoxypyridine analogs and the control compounds are presented in Table 1. The binding affinity is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger predicted interaction.

Compound Substituent (R) Binding Affinity (kcal/mol) Reference IC50 (COX-2)
Analog 1 -H-8.5N/A
Analog 2 -OCH3-8.9N/A
Analog 3 -Cl-9.2N/A
Analog 4 -CF3-9.8N/A
Analog 5 -CH3-8.7N/A
Celecoxib N/A-10.540 nM[6][7]
Ibuprofen N/A-7.21.1 µM[8]

Table 1: Predicted binding affinities of 2-Methyl-3-phenoxypyridine analogs and control compounds against COX-2.

The results indicate that all the designed 2-Methyl-3-phenoxypyridine analogs exhibit good predicted binding affinities for the COX-2 active site, with values ranging from -8.5 to -9.8 kcal/mol. Notably, the analog with the trifluoromethyl substituent (Analog 4) showed the highest predicted binding affinity, suggesting that a strong electron-withdrawing group at the para-position of the phenoxy ring may be favorable for binding. The predicted binding affinity of Celecoxib, a known potent and selective COX-2 inhibitor, was -10.5 kcal/mol, which is consistent with its low nanomolar IC50 value. Ibuprofen, a non-selective COX inhibitor, showed a lower predicted binding affinity of -7.2 kcal/mol, aligning with its higher micromolar IC50 value for COX-2.[8] This correlation between the docking scores and the experimental inhibitory activities of the control compounds provides a degree of validation for the docking protocol used in this study.

Analysis of Binding Interactions

The predicted binding poses of the most potent analog (Analog 4) and the control compound Celecoxib were visualized using PyMOL to analyze the key molecular interactions within the COX-2 active site.

G cluster_ligand Ligand (Analog 4) cluster_receptor COX-2 Active Site Residues L 2-Methyl-3-phenoxypyridine Core Trifluoromethyl Group R1 Arg513 Hydrophobic Pocket L:f0->R1:f0 Hydrogen Bond L:f1->R1:f1 Hydrophobic Interaction R2 Tyr385 Ser530 L:f0->R2:f0 Pi-Alkyl Interaction R3 Val523 Phe518 L:f0->R3:f0 Hydrophobic Interaction

Figure 2: Key interactions of Analog 4 within the COX-2 active site.

Analog 4 (-CF3): The docking pose of Analog 4 revealed that the pyridine nitrogen forms a crucial hydrogen bond with the side chain of Arg513 , a key residue in the COX-2 active site. The trifluoromethyl-substituted phenoxy group extends into a hydrophobic pocket lined by residues such as Val523 and Phe518 . The trifluoromethyl group appears to enhance these hydrophobic interactions. Additionally, a pi-alkyl interaction was observed between the pyridine ring and the side chain of Tyr385 .

Celecoxib: The sulfonamide group of Celecoxib was observed to form hydrogen bonds with the backbone of Arg513 . The trifluoromethyl-phenyl group occupies the same hydrophobic pocket as the substituted phenoxy group of the analogs, forming favorable van der Waals interactions. The pyrazole ring of Celecoxib is positioned near Ser530 and Tyr385 .

The comparative analysis of the binding modes suggests that the 2-Methyl-3-phenoxypyridine scaffold can effectively mimic the interactions of known COX-2 inhibitors. The pyridine nitrogen's ability to act as a hydrogen bond acceptor with Arg513 appears to be a key determinant of binding. The substituted phenoxy ring effectively occupies the hydrophobic channel, and the nature of the substituent significantly influences the binding affinity.

Discussion and Future Directions

This in silico comparative study has identified the 2-Methyl-3-phenoxypyridine scaffold as a promising starting point for the design of novel COX-2 inhibitors. The docking results suggest that substitution on the phenoxy ring plays a critical role in modulating the binding affinity, with electron-withdrawing groups like trifluoromethyl showing the most promise.

The causality behind this observation likely lies in a combination of factors. The electron-withdrawing nature of the trifluoromethyl group can enhance the electrostatic interactions with the protein. Furthermore, its size and hydrophobicity allow it to fit snugly into the hydrophobic pocket of the COX-2 active site, displacing water molecules and leading to a favorable entropic contribution to the binding free energy.

While these computational predictions are encouraging, it is imperative to validate them through experimental studies. The next logical steps would involve the synthesis of the designed analogs and their in vitro evaluation for COX-2 inhibitory activity. Assays to determine their IC50 values would provide the quantitative data needed to confirm the structure-activity relationships predicted by this docking study. Furthermore, assessing the selectivity of these compounds for COX-2 over COX-1 would be crucial for evaluating their potential as safer anti-inflammatory agents.

Conclusion

This comparative docking guide has provided a detailed in silico analysis of a series of 2-Methyl-3-phenoxypyridine analogs as potential COX-2 inhibitors. The study has demonstrated a rational approach to ligand design and evaluation using molecular docking techniques. The findings suggest that analogs with electron-withdrawing substituents on the phenoxy ring, particularly the trifluoromethyl group, have the potential for potent COX-2 inhibition. This work lays a theoretical foundation and provides a clear roadmap for the future experimental validation and optimization of this promising class of compounds.

References

  • 5IKR: The Structure of Mefenamic Acid Bound to Human Cyclooxygenase-2. RCSB PDB. [Link]

  • IC50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

  • Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Protein-ligand docking. Galaxy Training. [Link]

  • Visualization of Molecular Docking result by PyMOL || Molecular Docking tutorial || Part 7. YouTube. [Link]

  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Visualizing protein-protein docking using PyMOL. The Bioinformatics Manual - Medium. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. NCBI. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • 5f19 - The Crystal Structure of Aspirin Acetylated Human Cyclooxygenase-2 - Summary - Protein Data Bank Japan. [Link]

  • Visualization of docking results. HADDOCK - BioExcel. [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. SpringerLink. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link]

Sources

Head-to-head comparison of 2-Methyl-3-phenoxypyridine and its bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Methyl-3-phenoxypyridine —a privileged scaffold in medicinal chemistry—against its primary bioisosteres. This analysis is designed for drug discovery scientists optimizing lead compounds for targets such as the Sodium-Calcium Exchanger (NCX) , Rev1 interactions , and specific kinase pathways.

Executive Summary: The Phenoxypyridine Advantage

The 2-Methyl-3-phenoxypyridine scaffold represents a strategic intersection of lipophilicity, metabolic stability, and geometric constraint. Unlike the diphenyl ether (biaryl ether) scaffold, the incorporation of the pyridine nitrogen at the 3-position (relative to the ether linkage) and the steric block of the 2-methyl group creates a unique electronic and conformational profile.

  • Primary Utility: Inhibition of NCX (Reverse Mode), Translesion Synthesis (Rev1), and Agrochemicals (Phytoene Desaturase).

  • Key Interaction: The ether oxygen acts as a weak H-bond acceptor, while the pyridine nitrogen modulates pKa and solubility. The 2-methyl group forces the aromatic rings into a non-coplanar conformation (twist angle ~50–90°), critical for binding pockets requiring "butterfly" geometry.

The Reference Standard: 2-Methyl-3-phenoxypyridine
  • Chemical Structure: A pyridine ring substituted at C2 with a methyl group and at C3 with a phenoxy group.

  • Physicochemical Profile:

    • LogP: ~2.5–3.0 (Moderate Lipophilicity).

    • H-Bond Acceptors: 2 (Ether O, Pyridine N).

    • H-Bond Donors: 0.

    • Metabolic Liability: The methyl group is a site for CYP450-mediated benzylic oxidation; the pyridine ring is susceptible to N-oxidation.

Mechanism of Action (Context: NCX Inhibition)

In the context of Sodium-Calcium Exchanger (NCX) inhibition, the phenoxypyridine core mimics the hydrophobic pharmacophore required to block the Ca²⁺ translocation pore. The 2-methyl group provides steric bulk that prevents "flat" binding, enhancing selectivity for the reverse-mode conformation of the transporter.

Bioisosteric Strategies: Head-to-Head Comparison

We evaluate three primary bioisosteric replacements for the central ether linkage and the pyridine core.

Candidate A: The Amine Bioisostere (2-Methyl-3-(phenylamino)pyridine)
  • Modification: Replacement of –O– with –NH–.

  • Impact:

    • H-Bonding: Introduces a Hydrogen Bond Donor (HBD). This can drastically improve potency if a backbone carbonyl is available in the binding pocket (e.g., Kinase hinge regions).

    • Solubility: Generally improved aqueous solubility due to the polar N–H bond.

    • Drawback: The –NH– linker is more susceptible to Phase II conjugation (glucuronidation) than the ether.

Candidate B: The Thioether Bioisostere (2-Methyl-3-(phenylthio)pyridine)
  • Modification: Replacement of –O– with –S–.

  • Impact:

    • Lipophilicity: Increases LogP significantly (+0.5 to +1.0).

    • Metabolism: High liability for S-oxidation (Sulfoxide/Sulfone formation). This can be a "soft drug" strategy to reduce systemic half-life.

    • Geometry: The C–S–C bond angle (~100°) is sharper than C–O–C (~110°), altering the vector of the phenyl ring.

Candidate C: The Carba-Bioisostere (2-Methyl-3-benzylpyridine)
  • Modification: Replacement of –O– with –CH₂–.

  • Impact:

    • Flexibility: Increases rotational freedom (entropy penalty upon binding).

    • Electronic: Removes the H-bond acceptor. The methylene group is electronically neutral, decoupling the resonance between the two aromatic rings.

    • Stability: Highly stable to hydrolysis; resistant to oxidative cleavage (though benzylic oxidation is possible).

Performance Matrix: Quantitative & Qualitative Data

The following table synthesizes data derived from SAR studies on NCX inhibitors and general medicinal chemistry principles.

Feature2-Methyl-3-phenoxypyridine (Standard)Amine Bioisostere (-NH-)Thioether Bioisostere (-S-)Methylene Bioisostere (-CH₂-)
Linker Atom Oxygen (Ether)Nitrogen (Amine)Sulfur (Thioether)Carbon (Methylene)
Bond Angle ~110°~117° (Planar)~100° (Acute)~112° (Tetrahedral)
LogP (Est.) 2.82.23.53.1
H-Bond Donor NoYes (Critical for Kinases)NoNo
Metabolic Risk Benzylic Ox (Med)Glucuronidation (High)S-Oxidation (High) Benzylic Ox (High)
NCX Potency High (IC₅₀ < 1 µM) Moderate (Loss of twist)Moderate (Steric clash)Low (Loss of H-bond)
Solubility ModerateHighLowLow
Visualizing the SAR Logic

The following diagram illustrates the decision-making process for optimizing the 2-methyl-3-phenoxypyridine scaffold based on assay feedback.

SAR_Logic Start Hit: 2-Methyl-3-phenoxypyridine (IC50: 500 nM) Decision1 Issue: Metabolic Stability? Start->Decision1 Decision2 Issue: Solubility? Start->Decision2 Decision3 Issue: Potency? Start->Decision3 Action1 Strategy: Block Benzylic Site (Replace -CH3 with -Cl or -CF3) Decision1->Action1 CYP Oxidation High Action2 Strategy: Bioisosteric Switch (Ether -> Amine Linker) Decision2->Action2 Poor Aq. Sol. Action3 Strategy: Rigidification (Cyclize to Fused System) Decision3->Action3 Low Binding Affinity Result1 Outcome: Enhanced t1/2 (Maintains Twist) Action1->Result1 Result2 Outcome: Lower LogP New H-Bond Donor Action2->Result2 Result3 Outcome: Entropy Gain (Potency Boost) Action3->Result3

Figure 1: Strategic modification pathways for the phenoxypyridine scaffold based on ADME/Potency liabilities.

Experimental Protocol: Synthesis & Validation

To ensure reproducibility, we recommend a Flow Chemistry approach for the core synthesis, which offers superior control over the exothermic nitration/reduction steps compared to batch processing.

Objective: Synthesis of 2-Methyl-3-phenoxypyridine Core

Methodology: Nucleophilic Aromatic Substitution (


) followed by Reduction.

Reagents:

  • 2-Chloro-3-nitropyridine (Starting Material)[1]

  • Phenol (Nucleophile)

  • 
     (Base)
    
  • 
     (Catalyst for reduction if amine is desired later) or 
    
    
    
    .

Step-by-Step Workflow:

  • Coupling (

    
    ): 
    
    • Dissolve 2-chloro-3-nitropyridine (1.0 eq) and phenol (1.1 eq) in DMF.

    • Add

      
       (2.0 eq).
      
    • Heat to 90°C for 4 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). Product (

      
      ) should appear as starting material (
      
      
      
      ) disappears.
    • Yield Expectation: >85% of 2-phenoxy-3-nitropyridine.

  • Methylation (The Critical Step):

    • Note: Direct methylation of the pyridine ring at C2 is difficult. It is often superior to start with 2-methyl-3-hydroxypyridine and couple with phenylboronic acid (Chan-Lam coupling) or use 2-methyl-3-chloropyridine if activated.

    • Alternative Route (Recommended): Use 2-Methyl-3-hydroxypyridine + Iodobenzene + CuI (10 mol%) .

    • Solvent: DMSO; Base:

      
      ; Ligand: 1,10-Phenanthroline.
      
    • Temp: 110°C, 12h under Argon.

  • Validation (NMR):

    • 1H NMR (CDCl3): Look for the characteristic singlet of the 2-methyl group at

      
       ppm. The pyridine protons should show a distinct splitting pattern (dd) at 
      
      
      
      (H6),
      
      
      (H4), and
      
      
      (H5) ppm.

Synthesis_Flow Step1 2-Methyl-3-hydroxypyridine + Iodobenzene Step2 CuI / Ligand / Base (Chan-Lam / Ullmann) Step1->Step2 Step3 Heating (110°C) 12-24h Step2->Step3 Step4 Workup & Purification (Flash Chromatography) Step3->Step4 Final Target: 2-Methyl-3-phenoxypyridine Step4->Final

Figure 2: Recommended Ullmann-type coupling workflow for constructing the ether linkage.

References
  • Kuramochi, T., et al. (2004).[2] "Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger." Bioorganic & Medicinal Chemistry, 12(19), 5039-5056.[2] Link

  • Rizzo, A. A., et al. (2021).[3] "Structure-Based Drug Design of Phenazopyridine Derivatives as Inhibitors of Rev1 Interactions in Translesion Synthesis." ChemMedChem, 16(10). Link

  • Cantillo, D., et al. (2015). "Flow Synthesis of 2-Methylpyridines via α-Methylation." Molecules, 20(9), 15804-15815. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Methyl-3-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-Methyl-3-phenoxypyridine (CAS: 76167-46-9) is a substituted pyridine derivative characterized by the presence of both a methyl group and a phenoxy ether linkage.[1] Due to the stability of the pyridine ring and the lipophilicity of the phenoxy group, this compound presents specific environmental persistence and aquatic toxicity risks.

Immediate Operational Directive:

  • Do NOT discharge into municipal sewer systems. [1]

  • Do NOT dispose of with general trash.

  • Primary Disposal Method: High-temperature incineration with scrubber systems (to manage NOₓ emissions).

This guide defines the standard operating procedure (SOP) for the safe containment, segregation, and final disposal of 2-Methyl-3-phenoxypyridine, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).

Chemical Profile & Hazard Identification

Before initiating disposal, verify the physical state of your specific lot. While many phenoxypyridines are solids at room temperature, impurities or specific isomeric mixtures may present as viscous liquids.

PropertySpecification
Chemical Name 2-Methyl-3-phenoxypyridine
CAS Number 76167-46-9
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Solubility Low water solubility; Soluble in organic solvents (DCM, Methanol, DMSO)
Primary Hazards Skin/Eye Irritant (H315/H319), Acute Toxicity (Oral/Dermal), Aquatic Toxicity
Critical Hazard Assessment
  • Nitrogen Heterocycle: Upon combustion, this compound releases nitrogen oxides (NOₓ). Standard open burning is prohibited; controlled incineration is required.

  • Ether Linkage: The phenoxy group increases lipophilicity, making the compound capable of penetrating biological membranes and persisting in aquatic environments.

Pre-Disposal Handling & Segregation[1]

Effective disposal begins at the bench. Improper segregation is the leading cause of waste stream rejection and laboratory accidents.

Segregation Protocol

Store waste 2-Methyl-3-phenoxypyridine in a dedicated "Organic Hazardous Waste" stream.[1]

  • Incompatible with: Strong Oxidizers (e.g., Peroxides, Nitric Acid) and Strong Acids.

  • Compatible with: Non-halogenated organic solvents (Acetone, Methanol) and Halogenated solvents (DCM), provided the waste stream is coded for both.

Chemical Compatibility Matrix
Chemical ClassCompatibility StatusAction
Oxidizers INCOMPATIBLE DANGER: Risk of exothermic reaction/fire.[1] Never mix.
Strong Acids INCOMPATIBLE Exothermic protonation of pyridine ring.[1] Segregate.
Organic Solvents COMPATIBLE Co-dispose in "Organic Waste" carboy.[1]
Aqueous Solutions CONDITIONAL Segregate if pH < 4 or > 10.[1] Precipitate formation likely.

Disposal Workflow & Decision Matrix

The following decision tree outlines the logical flow for disposing of 2-Methyl-3-phenoxypyridine based on its physical state and concentration.

DisposalWorkflow Start Waste Generation: 2-Methyl-3-phenoxypyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Mixture StateCheck->Liquid Liquid SolidPack Double Bag (LDPE) or Screw-top Jar Solid->SolidPack LiquidCheck Solvent Type? Liquid->LiquidCheck Tagging Label: 'Hazardous Waste - Toxic' List Constituents SolidPack->Tagging Halo Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) LiquidCheck->NonHalo Halo->Tagging Combine in Halo Waste NonHalo->Tagging Combine in Non-Halo Waste FinalDisp Ship to EHS/Waste Facility (Incineration) Tagging->FinalDisp

Figure 1: Decision matrix for the segregation and packaging of 2-Methyl-3-phenoxypyridine waste.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired pure chemical, contaminated weighing boats, gloves, and paper towels.

  • Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Secondary Containment: If using a bag, use a double-layer LDPE (Low-Density Polyethylene) hazardous waste bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Methyl-3-phenoxypyridine, Solid Debris"[1]

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment bin until pickup.

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solutions in DMSO, Methanol, Dichloromethane, or Ethyl Acetate.

  • Solvent Identification: Determine if the carrier solvent is halogenated or non-halogenated.

  • Transfer: Pour into the appropriate "Organic Waste" carboy (HDPE or Glass).

    • Note: Do not fill containers >90% full to allow for thermal expansion.

  • pH Check: If the solution contains acids, neutralize to pH 6-8 before adding to a general organic waste container to prevent exothermic reactions with other wastes.

  • Labeling: Update the waste log attached to the carboy.

    • Entry: "2-Methyl-3-phenoxypyridine (<5%) in [Solvent Name]"

Scenario C: Spill Cleanup Protocol

Immediate Action Required.

  • Evacuate & Ventilate: Clear the immediate area. If the substance is a powder, prevent dust generation.

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a P95/N95 respirator if dust is present.

  • Containment:

    • Liquids: Surround with vermiculite or sand dams.[2] Absorb with polypropylene pads.

    • Solids: Cover with wet paper towels to prevent dust, then carefully scoop into a waste jar.

  • Decontamination: Clean the surface with a soap/water solution, followed by an ethanol wipe. Dispose of all cleanup materials as Solid Hazardous Waste (Scenario A).

Regulatory Compliance (RCRA & EPA)

While 2-Methyl-3-phenoxypyridine is not explicitly listed on the RCRA "P" or "U" lists (unlike Pyridine, U196), it must be managed as a hazardous waste due to its toxicity profile and chemical class.[1]

  • Waste Classification: Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).

  • EPA Waste Code Recommendation: If testing is not performed, manage as D001 (Ignitable, if in flammable solvent) or D038 (Pyridine-like toxicity) to ensure the highest level of treatment.

  • Final Disposal Method: Fuel Blending or Incineration. This ensures the destruction of the pyridine ring and capture of hazardous vapors.

References

  • PubChem. (2025).[3] 2-Methyl-3-phenoxypyridine Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Institutes of Health (NIH). (2024). Pyridine Toxicity and Disposal Guidelines. Toxicological Profile for Pyridine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Methyl-3-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Methyl-3-phenoxypyridine (CAS: 18060-46-3) is a functionalized pyridine derivative often utilized as a scaffold in agrochemical and pharmaceutical synthesis.[1][2] Unlike simple pyridine, the addition of a phenoxy group at the 3-position significantly alters its lipophilicity, potentially enhancing dermal absorption rates while retaining the irritant properties characteristic of nitrogen heterocycles.[1][2]

Core Safety Directive: Treat this compound as a Toxic Organic Base . Operational protocols must prioritize preventing inhalation of dusts and dermal absorption of solutions.[1][3] All handling requires a "Zero-Contact" mindset.[1][2]

Chemical Hazard Dynamics (The "Why")

To select the correct PPE, we must understand the molecular behavior of the target compound.[1]

  • The Pyridine Ring (Toxicity Source): The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a base.[1] This contributes to its potential to irritate mucous membranes (H335) and eyes (H319).[1][2] Pyridine derivatives are known hepatotoxins and can affect the central nervous system upon high exposure.[1]

  • The Phenoxy Group (Absorption Vector): The phenyl ether moiety increases the molecule's

    
     (partition coefficient), making it more lipophilic than pyridine.[1]
    
    • Scientific Implication: This increased lipophilicity facilitates faster transit through the lipid bilayer of the stratum corneum (skin).[1] Standard nitrile gloves may have reduced breakthrough times when this compound is dissolved in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).[1][2]

  • Physical State: Typically a low-melting solid or viscous oil.[1][2] The primary risk during weighing is dust generation ; the primary risk during synthesis is splash/permeation .[1]

PPE Specification Matrix

The following protection levels are non-negotiable for research environments handling >50 mg quantities.

PPE CategoryStandard Handling (Solid/Weighing)High-Risk Operations (Solution/Synthesis)Technical Justification
Hand Protection Double Nitrile (Min thickness: 0.11 mm each)Laminate Liner (Silver Shield) under Outer Nitrile (0.2 mm)Pyridines can permeate thin nitrile.[1][2] The laminate layer provides a broad-spectrum barrier against the organic solvent carrier.[2]
Respiratory N95 / P100 Mask (If outside fume hood)Full-Face Respirator (OV/P100 Cartridge)Required only if engineering controls (fume hood) fail.[2] Pyridine derivatives often have distinct, nausea-inducing odors.[1][2]
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are insufficient.[2] Basic compounds can cause irreversible corneal opacity if not rinsed immediately.[2]
Body Defense Lab Coat (Cotton/Poly)Tyvek® Sleeves or Apron Prevents absorption through fabric cuffs. Cotton absorbs liquids, keeping toxins against the skin; Tyvek repels them.[1]

Operational Workflow: The "Zero-Contact" Protocol[1][2]

This protocol uses a self-validating system: if you can smell the chemical, the containment has failed.[1][2]

Phase 1: Preparation & Engineering Controls[1]
  • Verify Ventilation: Ensure Fume Hood face velocity is between 80–100 fpm .

  • The "Clean/Dirty" Line: Establish a visual boundary inside the hood.[1] All contaminated tools (spatulas, weigh boats) stay behind the line.[1]

  • Solvent Selection: If dissolving, avoid using DMSO if possible, as DMSO acts as a penetrant enhancer, carrying the pyridine derivative through skin instantly upon contact.[1]

Phase 2: Weighing & Transfer[1][2]
  • Don PPE: Put on laminate gloves first, then pull standard nitrile gloves over them.[1] This improves dexterity while maintaining chemical resistance.[2]

  • Static Control: Use an ionizing bar or anti-static gun if the solid is fluffy/electrostatic.[1] Pyridine salts can be hygroscopic and sticky.[1]

  • Transfer: Weigh directly into a tared reaction vessel. Do not use weighing paper; use a disposable antistatic weigh boat that can be rinsed into the reaction or discarded as solid hazardous waste.[1]

Phase 3: Decontamination & Doffing[1]
  • Solvent Wash: Rinse the outer gloves with acetone while still inside the hood if splash occurs.[1]

  • Doffing Sequence:

    • Remove outer nitrile gloves (treat as contaminated waste).[2]

    • Wash hands with laminate liners still on to remove invisible residues.[1]

    • Remove laminate liners.[2]

    • Wash hands with soap and water immediately.[1]

Emergency Response

  • Eye Contact: Immediate irrigation is critical. Flush for 15 minutes . Note: Pyridine bases can cause delayed pain; do not stop flushing just because the initial sting subsides.[1]

  • Skin Contact:

    • Do NOT use solvent (alcohol/acetone) to clean skin; this drives the chemical deeper.[1]

    • Wash with copious soap and water.[1][4]

    • Apply a polyethylene glycol (PEG-400) based cleanser if available, as it solubilizes organic bases better than water alone.[1][2]

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust).[2] Use a wet wipe or HEPA vacuum.

    • Liquid: Absorb with Vermiculite or Sand. Do not use paper towels (combustible and poor containment).[1][2]

Visual Workflow (Graphviz)[1][2]

The following diagram illustrates the logical decision tree for handling 2-Methyl-3-phenoxypyridine, ensuring safety checkpoints are met before progression.

SafetyProtocol Start START: Handling 2-Methyl-3-phenoxypyridine RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess SolidPath Solid Handling (Dust Hazard) RiskAssess->SolidPath Weighing LiquidPath Solution Handling (Permeation Hazard) RiskAssess->LiquidPath Reaction/Workup PPE_Solid PPE: Double Nitrile + N95 (if open bench) SolidPath->PPE_Solid PPE_Liquid PPE: Silver Shield Laminate + Face Shield LiquidPath->PPE_Liquid HoodCheck Engineering Control: Hood Velocity >80 fpm? PPE_Solid->HoodCheck PPE_Liquid->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No Proceed Proceed with Synthesis (Zero-Contact) HoodCheck->Proceed Yes Cleanup Decontamination: Solvent Rinse Tools Proceed->Cleanup Disposal Disposal: High-Temp Incineration Cleanup->Disposal

Figure 1: Operational decision tree for handling pyridine derivatives, emphasizing the divergence in PPE based on physical state.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12673496, 2-Methyl-3-phenoxypyridine.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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